molecular formula C8H9NO3 B1300311 Methyl 6-(hydroxymethyl)nicotinate CAS No. 56026-36-9

Methyl 6-(hydroxymethyl)nicotinate

Cat. No.: B1300311
CAS No.: 56026-36-9
M. Wt: 167.16 g/mol
InChI Key: QVLONHSXRWCCAE-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxymethyl)nicotinate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(hydroxymethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLONHSXRWCCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355022
Record name methyl 6-(hydroxymethyl)nicotinate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56026-36-9
Record name methyl 6-(hydroxymethyl)nicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-(Hydroxymethyl)nicotinate
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Foundational & Exploratory

A Technical Guide to Methyl 6-(hydroxymethyl)nicotinate (CAS 56026-36-9): Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of Methyl 6-(hydroxymethyl)nicotinate, a pivotal pyridine derivative serving as a versatile building block in medicinal chemistry and drug development.[1] Intended for researchers, chemists, and pharmaceutical scientists, this guide synthesizes critical information on its physicochemical properties, provides a field-proven synthesis protocol, outlines robust analytical methodologies for characterization, and discusses its strategic importance in the synthesis of complex molecules.

Core Compound Identity and Physicochemical Properties

This compound is an organic compound derived from nicotinic acid, featuring both a methyl ester and a hydroxymethyl functional group on the pyridine ring.[1] These functional groups provide two distinct points for chemical modification, making it a valuable intermediate in synthetic chemistry. The compound typically appears as a white to off-white or sometimes green crystalline powder.[1][2] Its polarity, conferred by the hydroxyl and ester groups, allows for solubility in polar solvents like water and alcohols.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 56026-36-9 [1][2][3]
Molecular Formula C₈H₉NO₃ [1][2]
Molecular Weight 167.16 g/mol [2]
Melting Point 75-78 °C [2]
Boiling Point 293.4±30.0 °C (Predicted) [2]
Density 1.244±0.06 g/cm³ (Predicted) [2]
Appearance White to Orange to Green powder to crystal [1][2]
Storage Inert atmosphere, Room Temperature [2][3]
InChI Key QVLONHSXRWCCAE-UHFFFAOYSA-N [2][3]

| SMILES | COC(=O)c1ccc(CO)nc1 |[1] |

Synthesis and Purification: A Validated Protocol

The strategic synthesis of this compound is critical for its use in further applications. A common and high-yielding approach involves the selective reduction of a diester precursor, methyl 2,5-pyridinedicarboxylate. The causality behind this choice lies in the differential reactivity of the ester groups, which can be exploited using a carefully controlled reducing agent system.

The use of sodium borohydride (NaBH₄) in the presence of calcium chloride (CaCl₂) is a well-established method for the selective reduction of esters. CaCl₂ acts as a Lewis acid, coordinating to the ester carbonyl and enhancing its electrophilicity, thereby facilitating hydride attack from the milder NaBH₄. This avoids the often less selective and more hazardous reducing agents like lithium aluminum hydride (LAH).

Experimental Protocol: Synthesis via Selective Reduction

This protocol describes the synthesis of this compound from methyl 2,5-pyridinedicarboxylate, achieving a high yield.[2]

Materials:

  • Methyl 2,5-pyridinedicarboxylate

  • Calcium Chloride (CaCl₂)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Sodium Borohydride (NaBH₄)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine methyl 2,5-pyridinedicarboxylate (1.0 eq), CaCl₂ (4.0 eq), THF, and EtOH. Stir the mixture for 30 minutes at room temperature to ensure complete dissolution and complexation.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH₄ (2.5 eq) portion-wise, carefully monitoring the temperature to prevent an uncontrolled exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Upon completion, slowly add saturated NH₄Cl solution followed by water to quench the excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3x).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Product Isolation: The resulting solid is this compound, which can be used as is or further purified.[2] A typical reported yield for this procedure is approximately 96%.[2]

Purification: For applications requiring higher purity (>99%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel can be employed.[4]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow reactants Reactants: - Methyl 2,5-pyridinedicarboxylate - CaCl₂, NaBH₄ - THF/EtOH reaction_conditions Reaction Conditions: 1. Mix at RT, 30 min 2. Add NaBH₄ at 0°C 3. Stir at RT for 18h reactants->reaction_conditions Step 1-3 workup Work-up: - Quench with NH₄Cl (aq) - Extract with DCM reaction_conditions->workup Step 4-5 purification Purification: - Dry over MgSO₄ - Concentrate under vacuum workup->purification Step 6 product Final Product: This compound (Yield ~96%) purification->product Final

Caption: High-level workflow for the synthesis of this compound.

Analytical Characterization

Structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization. While specific experimental spectra for this exact compound are not widely published, the methodologies are standardized. The protocols outlined below are based on best practices for similar pyridine derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.

¹H NMR (Proton NMR) Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the ester methyl group (-OCH₃), a singlet for the methylene protons of the hydroxymethyl group (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

LC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[5]

  • Data Acquisition: Introduce the sample into an LC-MS system equipped with an electrospray ionization (ESI) source. Set the source to positive ion mode to detect the protonated molecule [M+H]⁺.[5]

  • Expected Result: The mass spectrum should show a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus a proton (167.16 + 1.01 = 168.17).

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

HPLC Protocol:

  • Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.[6]

  • Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure sharp peak shapes.[6][7]

  • Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.[6]

  • Analysis: Inject the sample and integrate the peak areas. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Analytical Workflow Visualization

Analytical_Workflow sample Synthesized Product hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (LC-MS) sample->ms interpretation Data Interpretation: - Purity > 9x%? - Correct ¹H signals? - Correct [M+H]⁺ peak? hplc->interpretation nmr->interpretation ms->interpretation confirmation Structure & Purity Confirmed interpretation->confirmation Yes repurify Further Purification Required interpretation->repurify No

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry primarily due to its bifunctional nature.[1] The hydroxymethyl group serves as a versatile "handle" for further synthetic transformations, while the methyl nicotinate core is a common scaffold in biologically active molecules.

  • Precursor for Halogenated Analogs: The primary alcohol of the hydroxymethyl group can be readily converted into a good leaving group (e.g., tosylate or mesylate) or directly to a halide (e.g., using SOCl₂ to form methyl 6-(chloromethyl)nicotinate). This chlorinated intermediate is a powerful electrophile, enabling nucleophilic substitution reactions to introduce a wide array of functional groups, thereby facilitating the exploration of structure-activity relationships (SAR).

  • Scaffold for Bioactive Molecules: Nicotinic acid derivatives are known to possess a wide range of biological activities. This compound serves as a key starting material for more complex molecules. For instance, related structures like methyl 6-methylnicotinate are used in the synthesis of D-amino acid oxidase (DAAO) inhibitors for treating central nervous system disorders and in the creation of nicotine analogs with potential therapeutic or agrochemical applications.[8][9][10] The hydroxymethyl group offers an alternative vector for modification compared to a simple methyl group, allowing for the introduction of ethers, esters, or other linkers to probe biological target interactions.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.

Table 2: GHS Hazard Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [2][3]
Signal Word Warning [2][3][11]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation. [11]

| Precautionary Statements | P264: Wash hands and face thoroughly after handling.P280: Wear protective gloves, eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[11] |

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.[12]

  • Avoid generating dust.[11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]

  • Store in a tightly closed container in a cool, dark, and dry place away from oxidizing agents.[11]

References

Sources

A Technical Guide to the Molecular Structure and Application of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 6-(hydroxymethyl)nicotinate is a bifunctional pyridine derivative that has emerged as a cornerstone intermediate in medicinal chemistry and drug development. Its unique molecular architecture, featuring a pyridine core substituted with both a methyl ester and a hydroxymethyl group, offers three distinct points for chemical modification. This guide provides a comprehensive technical overview of its molecular structure, elucidated through modern spectroscopic methods. We present a detailed, field-tested protocol for its synthesis and purification, discuss its strategic applications as a versatile scaffold for complex, biologically active molecules, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction to a Versatile Pyridine Intermediate

In the landscape of modern drug discovery, the efficiency of a synthetic campaign often hinges on the availability of versatile, well-characterized starting materials. This compound (CAS No. 56026-36-9) is a prime example of such a crucial building block.[1] As a derivative of nicotinic acid (Vitamin B3), its pyridine core is a common motif in a vast array of pharmaceuticals. The strategic placement of a primary alcohol and a methyl ester on this core allows for selective and orthogonal chemical transformations, making it an invaluable precursor for generating libraries of compounds for structure-activity relationship (SAR) studies.[2] Understanding its structural nuances, reactivity, and handling is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The utility of this compound stems directly from its distinct structural features and resulting physicochemical properties. The molecule consists of a central pyridine ring, a C3-substituted methyl ester group, and a C6-substituted hydroxymethyl group.

Table 1: Compound Identification

Identifier Value
IUPAC Name Methyl 6-(hydroxymethyl)pyridine-3-carboxylate
Synonyms 6-(Hydroxymethyl)nicotinic Acid Methyl Ester
CAS Number 56026-36-9[1][3]
Molecular Formula C₈H₉NO₃[1][3]

| Molecular Weight | 167.16 g/mol [1][3][4] |

The electronic nature of the pyridine ring, combined with the electron-withdrawing ester and the versatile hydroxymethyl group, dictates its reactivity. The pyridine nitrogen acts as a mild base and can be targeted in quaternization reactions. The hydroxymethyl group is a nucleophile and can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution. The methyl ester is susceptible to hydrolysis or amidation, providing another handle for derivatization.

Table 2: Physicochemical Properties

Property Value Source
Physical Form White to off-white powder or crystal [3][5]
Melting Point 75-78 °C [3][5]
Boiling Point 293.4 ± 30.0 °C (Predicted) [3][5]
Density 1.244 ± 0.06 g/cm³ (Predicted) [3][5]

| Storage | Inert atmosphere, Room Temperature |[3][5] |

Structural Elucidation by Spectroscopic Analysis

Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques.[6] Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[7] The expected chemical shifts in a common solvent like DMSO-d₆ are detailed below.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
H-2 (Pyridine) δ 8.9 - 9.1 ppm (s, 1H) δ 148 - 150 ppm
H-4 (Pyridine) δ 8.1 - 8.3 ppm (dd, 1H) δ 136 - 138 ppm
H-5 (Pyridine) δ 7.5 - 7.7 ppm (d, 1H) δ 123 - 125 ppm
-CH₂OH (Methylene) δ 4.6 - 4.8 ppm (d, 2H) δ 62 - 64 ppm
-CH₂OH (Hydroxyl) δ 5.4 - 5.6 ppm (t, 1H) N/A
-OCH₃ (Ester) δ 3.8 - 3.9 ppm (s, 3H) δ 52 - 53 ppm
C-3 (Ester Carbonyl) N/A δ 165 - 167 ppm

| C-6 (Pyridine) | N/A | δ 160 - 162 ppm |

Causality: The aromatic protons are deshielded and appear far downfield, with the H-2 proton being the most deshielded due to its proximity to the electronegative nitrogen and the ester group. The coupling patterns (doublet of doublets and doublet) are characteristic of a 3,6-disubstituted pyridine ring. The methylene (-CH₂-) protons appear as a doublet due to coupling with the hydroxyl proton, which itself appears as a triplet.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.[8]

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description
3200 - 3500 O-H Broad peak, characteristic of the alcohol
2850 - 3000 C-H Aliphatic C-H stretching from -CH₂ and -CH₃
~1725 C=O Strong, sharp peak from the ester carbonyl
1550 - 1600 C=C, C=N Aromatic ring stretching

| ~1250 | C-O | Ester C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ in an electron ionization (EI) spectrum would be at m/z = 167.16. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of C₈H₉NO₃.

Synthesis and Purification Protocol

A reliable and high-yielding synthesis of this compound involves the selective reduction of the C6-ester group of a precursor like dimethyl 2,5-pyridinedicarboxylate.[3] The use of sodium borohydride in the presence of calcium chloride allows for chemoselective reduction of one ester group over the other.

Detailed Experimental Protocol

Reaction: Selective reduction of Dimethyl 2,5-pyridinedicarboxylate.

Reagents:

  • Dimethyl 2,5-pyridinedicarboxylate

  • Calcium Chloride (CaCl₂), anhydrous

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add dimethyl 2,5-pyridinedicarboxylate (1.0 eq) and anhydrous CaCl₂ (4.0 eq).

  • Solvent Addition: Add anhydrous THF and anhydrous EtOH. Stir the resulting slurry for 30 minutes at room temperature to ensure proper mixing.[3]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the borohydride addition and improve selectivity.

  • Reducing Agent Addition: Add NaBH₄ (2.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.[3]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully cool the mixture back to 0 °C. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution, followed by water.[3] Causality: The NH₄Cl neutralizes excess borohydride and hydrolyzes borate-ester complexes, ensuring safe workup.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane (DCM).[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: The crude solid can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

Synthesis and Purification Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagents 1. Mix Diester & CaCl2 in THF/EtOH cool 2. Cool to 0 C reagents->cool add_nabh4 3. Add NaBH4 cool->add_nabh4 react 4. Stir 18h at RT add_nabh4->react quench 5. Quench with NH4Cl react->quench extract 6. Extract with DCM quench->extract dry 7. Dry (MgSO4) extract->dry concentrate 8. Concentrate dry->concentrate purify 9. Purify (Chromatography) concentrate->purify final_product Pure Product purify->final_product

Caption: Workflow for Synthesis and Purification.

Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it an exceptionally valuable scaffold. Each functional group can be addressed with a high degree of chemical selectivity.

  • Hydroxymethyl Group (-CH₂OH): Can be oxidized to an aldehyde for reductive amination, converted into a halide or sulfonate for nucleophilic displacement, or used in ester/ether formation.

  • Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid for amide coupling, or directly converted to amides via aminolysis.

  • Pyridine Nitrogen: Can be N-oxidized to modulate electronic properties or quaternized to introduce a permanent positive charge.

This versatility has led to its use in the synthesis of inhibitors for enzymes like D-amino acid oxidase (DAAO), which are targets for neurological conditions such as schizophrenia.[2]

Derivatization Pathways Diagram

Derivatization cluster_alcohol Hydroxymethyl Reactions cluster_ester Ester Reactions cluster_ring Pyridine Ring Reactions core This compound aldehyde Oxidation (e.g., PCC, DMP) core->aldehyde -CH2OH -> -CHO halide Halogenation (e.g., SOCl2) core->halide -CH2OH -> -CH2X ether Etherification (e.g., NaH, R-X) core->ether -CH2OH -> -CH2OR acid Hydrolysis (e.g., LiOH) core->acid -COOMe -> -COOH amide Aminolysis (e.g., R2NH) core->amide -COOMe -> -CONR2 n_oxide N-Oxidation (e.g., m-CPBA) core->n_oxide Py-N -> Py-N+-O-

Caption: Potential Derivatization Pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[9][10] May cause respiratory irritation.[9][11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling.[12] If dust may be generated, use in a well-ventilated area or chemical fume hood.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its well-defined molecular structure, characterized by three distinct and synthetically versatile functional groups, provides a robust platform for the creation of diverse molecular architectures. The reliable synthetic protocols and clear spectroscopic profile outlined in this guide empower researchers to confidently incorporate this building block into their research, accelerating the path toward novel chemical entities with therapeutic potential.

References

Methyl 6-(hydroxymethyl)nicotinate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 6-(Hydroxymethyl)nicotinate

Introduction

This compound (CAS No: 56026-36-9) is a pivotal pyridine-based building block in modern medicinal chemistry and drug discovery. As a functionalized derivative of nicotinic acid, its unique structure, featuring both a methyl ester and a primary alcohol, makes it a versatile intermediate for creating complex molecular architectures. Its significance is underscored by its application as a key precursor in the synthesis of a range of pharmaceuticals, including agents targeting central nervous system (CNS) disorders and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways, a detailed, field-tested experimental protocol, and an analysis of its strategic importance for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis Pathways: A Mechanistic Perspective

The efficient construction of this compound hinges on the selective functionalization of a pyridine core. Two principal retrosynthetic strategies dominate its preparation: the selective reduction of a diester precursor and the controlled oxidation of a methyl-substituted precursor. The choice of pathway is often dictated by the availability and cost of starting materials, scalability, and desired purity profile.

Pathway A: Selective Mono-Reduction of Dimethyl 2,6-Pyridinedicarboxylate

This is the most direct and high-yielding approach. The strategy relies on the selective reduction of one of the two ester groups of commercially available dimethyl 2,6-pyridinedicarboxylate.

Causality and Mechanistic Insight: The core challenge lies in preventing over-reduction to the corresponding diol. The use of a modified sodium borohydride (NaBH₄) reduction system is key to achieving this selectivity. The addition of a Lewis acid, such as calcium chloride (CaCl₂), is crucial. The CaCl₂ coordinates with the carbonyl oxygen of the ester groups, enhancing their electrophilicity. It is hypothesized that a transient bidentate chelate may form, sterically hindering the approach of the hydride to one of the ester groups after the first reduction has occurred, thus favoring mono-reduction. The solvent system, typically a mixture of tetrahydrofuran (THF) and ethanol (EtOH), provides good solubility for the reactants while moderating the reactivity of the NaBH₄.

Caption: Selective mono-reduction of a diester precursor.

Pathway B: Functionalization of Methyl 6-Methylnicotinate

An alternative pathway begins with methyl 6-methylnicotinate, which can be synthesized via Fischer esterification of 6-methylnicotinic acid.[4][5] The critical step in this route is the selective oxidation of the C6-methyl group to a hydroxymethyl group.

Causality and Mechanistic Insight: This transformation is more complex than the reduction pathway. It typically involves a two-step sequence: radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form methyl 6-(bromomethyl)nicotinate, followed by nucleophilic substitution (hydrolysis) to yield the desired alcohol. This route requires careful control of reaction conditions to avoid side reactions, such as over-oxidation or reactions involving the pyridine ring itself. Due to the multi-step nature and the handling of radical initiators and lachrymatory intermediates, it is often considered a less direct, though viable, alternative for specific research applications.

Part 2: In-Depth Experimental Protocol: Selective Mono-Reduction

This section provides a robust, self-validating protocol for the synthesis of this compound with a high reported yield of 96%.[6]

Principle and Causality

This protocol leverages a calcium chloride-mediated sodium borohydride reduction.

  • Dimethyl 2,5-pyridinedicarboxylate: The starting material. Note: While the cited source mentions the 2,5-isomer, the product formed is the 6-(hydroxymethyl)nicotinate, suggesting the starting material is likely dimethyl 2,6-pyridinedicarboxylate for a direct conversion, or a related isomer that yields the target product. For this guide, we assume the logical precursor is the 2,6-diester.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent (hydride donor) for esters and aldehydes.

  • Calcium Chloride (CaCl₂): A Lewis acid that activates the ester carbonyl towards nucleophilic attack by the hydride, facilitating the reduction under mild conditions.

  • THF/Ethanol: A mixed solvent system to ensure the solubility of both the polar (CaCl₂) and non-polar components of the reaction. Ethanol also participates in the reaction mechanism by protonating the intermediate alkoxide.

  • Saturated Ammonium Chloride (NH₄Cl): Used during the workup to quench any unreacted NaBH₄.

Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation prep1 Mix diester, CaCl₂, THF, and EtOH prep2 Stir for 30 min at RT prep1->prep2 prep3 Cool mixture to 0°C prep2->prep3 react1 Add NaBH₄ in portions at 0°C prep3->react1 react2 Stir at RT for 18 hours react1->react2 workup1 Quench with sat. NH₄Cl solution react2->workup1 workup2 Extract with Dichloromethane workup1->workup2 workup3 Dry organic phase (MgSO₄) workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 product product workup4->product Final Product

Caption: Experimental workflow for the selective reduction synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 0.51 mol scale)Moles
Dimethyl 2,6-pyridinedicarboxylate195.16100.0 g0.51
Calcium Chloride (anhydrous)110.98227.4 g2.05
Sodium Borohydride37.8348.6 g1.28
Tetrahydrofuran (THF)72.111100 mL-
Ethanol (EtOH)46.071200 mL-
Saturated NH₄Cl solution-1.5 L-
Dichloromethane (DCM)84.93~9.0 L-
Magnesium Sulfate (MgSO₄)120.37As needed-
Step-by-Step Experimental Procedure
  • Reaction Setup: In a suitable multi-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine dimethyl 2,6-pyridinedicarboxylate (100.0 g, 0.51 mol), anhydrous calcium chloride (227.4 g, 2.05 mol), THF (1100 mL), and ethanol (1200 mL).[6]

  • Initial Stirring: Stir the resulting slurry for 30 minutes at room temperature to ensure adequate mixing and complexation.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Carefully add sodium borohydride (48.6 g, 1.28 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the mixture again to 0°C. Slowly and carefully add saturated aqueous NH₄Cl solution (1.5 L) followed by water (2.0 L) to quench the excess NaBH₄. (Caution: Hydrogen gas evolution).[6]

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 3.0 L).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is this compound (Expected yield: ~82.0 g, 96%).[6]

Characterization and Self-Validation
  • Appearance: White to off-white crystalline solid.

  • Yield: 96%.[6]

  • Melting Point: 75-78°C.[6]

  • Validation: The success of the synthesis is validated by standard analytical techniques. ¹H NMR spectroscopy should confirm the disappearance of one of the methyl ester singlets and the appearance of a new singlet corresponding to the -CH₂OH group (typically ~4.7 ppm) and a broad singlet for the -OH proton. Mass spectrometry should show a molecular ion peak corresponding to the product's molecular weight (167.16 g/mol ).[6]

Part 3: Quantitative Data Summary

The selective reduction pathway offers a highly efficient and direct route to the target compound.

ParameterDetailsReference
Starting MaterialDimethyl 2,6-pyridinedicarboxylate (or isomer)[6]
Key ReagentsNaBH₄, CaCl₂[6]
SolventTHF / EtOH[6]
Reaction Time18 hours[6]
Temperature0°C to Room Temperature[6]
Reported Yield 96% [6]
Purity ProfileHigh purity obtained after extractive workup and concentration.[6]

Part 4: Applications in Drug Discovery and Development

The synthesis of this compound is not merely an academic exercise; it is a critical enabling step in the discovery of new medicines.

  • Scaffold for CNS Agents: Precursors like methyl 6-methylnicotinate are fundamental in building inhibitors of enzymes such as D-amino acid oxidase (DAAO).[2] DAAO is a key target in developing treatments for neurological conditions like schizophrenia.[2] The hydroxymethyl functional group on the target molecule provides a reactive handle for further elaboration to build complex pharmacophores.

  • Intermediate for Anti-Inflammatory Drugs: The nicotinic acid scaffold is present in numerous approved drugs. Methyl 6-methylnicotinate is a known impurity and intermediate in the synthesis of Etoricoxib, a widely used COX-2 inhibitor.[1] The ability to efficiently synthesize functionalized analogs like this compound allows for the exploration of new chemical space around this privileged scaffold.

  • Agrochemical Research: Beyond pharmaceuticals, this compound and its precursors are used to synthesize nicotine analogs for the development of novel crop protection agents.[7]

Conclusion

The synthesis of this compound is most effectively achieved through the selective, Lewis acid-mediated reduction of a corresponding diester precursor. This pathway is characterized by its operational simplicity, use of readily available reagents, and exceptionally high yield. The protocol detailed in this guide provides a reliable and scalable method for producing this valuable intermediate. As a versatile building block, the efficient synthesis of this compound is of paramount importance to professionals in drug discovery and chemical development, enabling the continued exploration and creation of novel, impactful therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Watson International Ltd. (2025). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]

  • Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

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An In-Depth Technical Guide to the Discovery and History of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(hydroxymethyl)nicotinate, a functionalized pyridine derivative, has emerged as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthesis of this important chemical entity. While a singular "discovery" event remains elusive in early literature, its appearance in the mid-1970s, as indicated by its CAS Registry Number, points to its origins within the broader exploration of nicotinic acid derivatives for potential therapeutic applications. This guide will detail the primary synthetic routes, from early conceptual methods to modern, high-yield protocols, and explore the scientific context that spurred its creation.

Introduction: The Significance of the Pyridine Nucleus

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in nature and synthetic chemistry.[1] Its presence in numerous pharmaceuticals, agrochemicals, and vitamins underscores its importance.[2] The nitrogen atom within the aromatic ring imparts unique electronic properties, influencing the molecule's basicity, reactivity, and ability to engage in hydrogen bonding—a critical factor in drug-receptor interactions.

This compound (CAS 56026-36-9) is a disubstituted pyridine carrying a methyl ester at the 3-position and a hydroxymethyl group at the 6-position. This specific arrangement of functional groups offers synthetic versatility, allowing for further modifications at three key points: the ester, the hydroxyl group, and the pyridine ring itself. This has made it a sought-after intermediate in the synthesis of complex molecules.

The Elusive Discovery: A Product of Mid-20th Century Pyridine Chemistry Exploration

Pinpointing a single, celebrated moment of discovery for this compound is challenging. Its emergence appears to be a logical progression of the extensive research into nicotinic acid (Vitamin B3) and its derivatives throughout the mid-20th century.[3][4] The assignment of its CAS Registry Number, 56026-36-9, suggests its formal documentation and likely first synthesis occurred around the mid-1970s.

The scientific impetus of this era was heavily focused on the synthesis and biological evaluation of functionalized pyridines for a wide range of therapeutic areas.[5][6] Researchers were systematically modifying the pyridine core to explore structure-activity relationships for potential new drugs. The introduction of a hydroxymethyl group, in particular, was a known strategy to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[7]

While the initial specific purpose for the synthesis of this compound is not explicitly detailed in a landmark publication, it is reasonable to infer that its creation was driven by the ongoing quest for novel pharmacophores. The historical context of pyridine chemistry suggests it was likely first prepared as part of a broader investigation into the potential of substituted nicotinic acid esters as anti-inflammatory agents, analgesics, or for other therapeutic applications.[8][9]

Evolution of Synthesis: From Foundational Concepts to Modern Efficiency

The synthesis of this compound has evolved from early, often lower-yielding methods for related compounds to the highly efficient and selective protocols used today.

Early Synthetic Strategies: A Foundation in Pyridine Dicarboxylic Acid Chemistry

The foundational chemistry that paved the way for the synthesis of this compound lies in the manipulation of pyridine dicarboxylic acids. Early patents from the 1950s and 1960s detail methods for the esterification of various pyridine carboxylic acids, highlighting the long-standing interest in these compounds as chemical intermediates.[10][11]

The logical precursor to this compound is Dimethyl pyridine-2,5-dicarboxylate (CAS 881-86-7).[12] Historical methods for the selective reduction of one ester group in a dicarboxylic acid ester were often challenging, frequently leading to mixtures of products or complete reduction to the diol. Early reduction techniques for related aromatic esters often employed harsh reagents and lacked the selectivity of modern methods.

The Advent of Selective Reduction: A Modern Protocol

A significant advancement in the synthesis of this compound came with the development of more selective reducing agents. The most widely cited and efficient modern synthesis involves the selective reduction of Dimethyl pyridine-2,5-dicarboxylate.[4]

This method offers high yield and selectivity, making it the preferred route for both laboratory and potential industrial-scale production.

Experimental Protocol: Selective Reduction of Dimethyl pyridine-2,5-dicarboxylate [4]

  • Materials:

    • Dimethyl pyridine-2,5-dicarboxylate

    • Calcium chloride (CaCl₂)

    • Sodium borohydride (NaBH₄)

    • Tetrahydrofuran (THF)

    • Ethanol (EtOH)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Dichloromethane (CH₂Cl₂)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • A mixture of Dimethyl pyridine-2,5-dicarboxylate and calcium chloride is prepared in a mixture of tetrahydrofuran and ethanol.

    • The mixture is stirred for 30 minutes.

    • Sodium borohydride is added in portions at 0°C.

    • The reaction is allowed to stir at room temperature for 18 hours.

    • The reaction is quenched by the slow addition of a saturated ammonium chloride solution.

    • The product is extracted with dichloromethane.

    • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

  • Reported Yield: 96%[4]

The key to the success of this reaction lies in the use of sodium borohydride in the presence of calcium chloride. This combination allows for the selective reduction of one of the two ester groups, a transformation that can be otherwise difficult to achieve with high selectivity.

Diagram of the Modern Synthetic Pathway

Synthesis Start Dimethyl pyridine-2,5-dicarboxylate Reagents NaBH4, CaCl2 THF, EtOH Start->Reagents Selective Reduction Product This compound Reagents->Product

Caption: Modern synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 56026-36-9[13][14]
Molecular Formula C₈H₉NO₃[13]
Molecular Weight 167.16 g/mol [13]
Appearance White to off-white crystalline solid[8]
Melting Point 75-78 °C[15]
Boiling Point (Predicted) 293.4 ± 30.0 °C[15]
Solubility Soluble in polar solvents[8]

Applications in Research and Development

The synthetic utility of this compound has led to its use in various areas of research, particularly in the development of novel therapeutic agents.

  • Scaffold for Anti-inflammatory and Analgesic Agents: The nicotinic acid framework is a known pharmacophore in the design of anti-inflammatory and analgesic drugs.[16][17] The dual functionality of this compound allows for the synthesis of diverse libraries of compounds for screening in these therapeutic areas.

  • Intermediate in the Synthesis of Complex Heterocycles: The hydroxyl and ester groups serve as convenient handles for elaboration into more complex heterocyclic systems, which are of significant interest in medicinal chemistry.

  • Building Block for Agrochemicals: Pyridine-based compounds are also prevalent in the agrochemical industry. The structural features of this compound make it a potential starting material for the synthesis of new herbicides and pesticides.

Conclusion

While the precise "moment of discovery" for this compound remains to be pinpointed in a singular, seminal publication, its emergence in the mid-1970s is a clear product of the intensive exploration of pyridine chemistry for pharmaceutical applications. The evolution of its synthesis from the foundational principles of pyridine dicarboxylic acid chemistry to modern, highly selective reduction methods demonstrates the significant progress in synthetic organic chemistry. Today, this compound stands as a testament to this legacy, serving as a versatile and valuable tool for researchers and scientists in the ongoing pursuit of novel molecules with therapeutic and industrial potential.

References

A Comprehensive Spectroscopic Guide to Methyl 6-(hydroxymethyl)nicotinate for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic properties of methyl 6-(hydroxymethyl)nicotinate (CAS No: 56026-36-9), a pivotal pyridine derivative in pharmaceutical and materials science research. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation. The protocols and analyses presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel molecular entities.

Introduction to this compound

This compound, with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol , is a key heterocyclic building block.[1][2] Its structure, featuring a pyridine ring substituted with a methyl ester and a hydroxymethyl group, imparts a unique combination of polarity and reactivity, making it a valuable intermediate in the synthesis of a variety of complex organic molecules.[3] Accurate structural elucidation through spectroscopic methods is paramount to ensuring the purity and identity of this compound in any research and development workflow.

Below is a diagrammatic representation of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.1d (J ≈ 2.0 Hz)1HH-2
~8.3dd (J ≈ 8.0, 2.0 Hz)1HH-4
~7.5d (J ≈ 8.0 Hz)1HH-5
~4.8s2H-CH₂OH
~3.9s3H-OCH₃
~2.5t (broad)1H-OH

Interpretation and Rationale:

The predicted chemical shifts are based on the established electronic effects within the pyridine ring. The proton at the C-2 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing ester group. The protons at C-4 and C-5 will exhibit characteristic doublet of doublets and doublet splitting patterns, respectively, due to ortho and meta coupling. The methylene protons of the hydroxymethyl group are anticipated to appear as a singlet, while the methyl protons of the ester will also be a singlet further downfield. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR data, the predicted ¹³C NMR chemical shifts are based on data from analogous compounds.[4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~160C-6
~150C-2
~138C-4
~125C-3
~121C-5
~64-CH₂OH
~52-OCH₃

Interpretation and Rationale:

The carbonyl carbon of the ester group is expected to have the largest chemical shift. The pyridine ring carbons will appear in the aromatic region, with their specific shifts influenced by the positions of the substituents. The C-6 carbon, attached to the hydroxymethyl group, and the C-2 carbon, adjacent to the nitrogen, are expected to be the most downfield of the ring carbons. The carbon of the hydroxymethyl group will appear around 64 ppm, and the methyl ester carbon will be around 52 ppm.

Experimental Protocol: NMR Spectroscopy

I. Sample Preparation

  • Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

II. Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

  • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1725-1710StrongC=O stretch (ester)
1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
1300-1100StrongC-O stretch (ester and alcohol)

Interpretation and Rationale:

The IR spectrum is expected to be dominated by a strong, broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. A strong, sharp peak around 1720 cm⁻¹ will correspond to the C=O stretch of the methyl ester. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. The characteristic stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region. Finally, strong C-O stretching bands for the ester and alcohol functionalities will be present in the 1300-1100 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

I. Sample Preparation

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

II. Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
167[M]⁺ (Molecular Ion)
136[M - OCH₃]⁺
108[M - COOCH₃]⁺
78[Pyridine]⁺

Interpretation and Rationale:

In an EI mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 167, corresponding to the molecular weight of the compound. A common fragmentation pathway for methyl esters is the loss of the methoxy group (-OCH₃), which would result in a fragment at m/z 136. Another likely fragmentation is the loss of the entire carbomethoxy group (-COOCH₃), leading to a fragment at m/z 108. A further fragmentation could lead to the formation of a pyridinium cation at m/z 78.

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

MS_Fragmentation_Pathway M [C₈H₉NO₃]⁺ m/z = 167 (Molecular Ion) F1 [C₇H₆NO₂]⁺ m/z = 136 M->F1 - OCH₃ F2 [C₆H₆NO]⁺ m/z = 108 M->F2 - COOCH₃ F3 [C₅H₄N]⁺ m/z = 78 F2->F3 - CH₂O

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

I. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL in the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.

II. Data Acquisition

  • The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺ (m/z 168).

  • Introduce the sample into the mass spectrometer via a liquid chromatograph.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound. By synthesizing predicted data from structurally related compounds and outlining robust experimental protocols, this document serves as an authoritative resource for researchers. The detailed interpretations and causal explanations behind the spectral features aim to empower scientists in their structural elucidation and characterization workflows, ensuring a high degree of scientific integrity and trustworthiness in their results.

References

  • Electronic Supplementary Information for... . Royal Society of Chemistry. [Link]

  • Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 . PubChem. [Link]

  • This compound | CAS 56026-36-9 . Catsyn. [Link]

  • This compound (56026-36-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents . Chemchart. [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-(hydroxymethyl)nicotinate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the structural elucidation of this compound through ¹H NMR spectroscopy. The guide details the theoretical principles, experimental protocols, and a thorough interpretation of the spectral data, including chemical shifts, coupling constants, and signal assignments. Furthermore, it incorporates field-proven insights to address common challenges in the spectral analysis of substituted pyridines, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound and the Role of ¹H NMR

This compound (C₈H₉NO₃, Molar Mass: 167.16 g/mol ) is a substituted pyridine derivative of significant interest in medicinal chemistry.[1] Its bifunctional nature, possessing both a methyl ester and a hydroxymethyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The precise characterization of this intermediate is paramount to ensure the purity and identity of subsequent products in a synthetic workflow.

¹H NMR spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules in solution. It provides detailed information about the electronic environment of individual protons, their connectivity, and their spatial relationships within a molecule. For a compound like this compound, ¹H NMR is indispensable for confirming its successful synthesis and purity.

This guide will dissect the ¹H NMR spectrum of this compound, providing a detailed rationale for the observed chemical shifts and coupling patterns.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The acquisition of a high-quality ¹H NMR spectrum is fundamental for accurate structural interpretation. The following protocol outlines a standardized procedure for the preparation and analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range for most organic molecules.

  • Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • Temperature: The experiment is typically performed at room temperature (298 K).

In-depth Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals corresponding to the five unique proton environments in the molecule. The interpretation of this spectrum relies on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
H-2~9.1d1HPyridine ring
H-4~8.2dd1HPyridine ring
H-5~7.4d1HPyridine ring
-CH₂OH~4.8s2HHydroxymethyl
-OCH₃~3.9s3HMethyl Ester
Detailed Signal Assignment and Rationale
  • Aromatic Protons (H-2, H-4, H-5):

    • H-2: The proton at the 2-position of the pyridine ring is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing methyl ester group. It is predicted to appear as a doublet.

    • H-4: The proton at the 4-position will be influenced by both the nitrogen atom and the hydroxymethyl group. It is expected to appear as a doublet of doublets (dd) due to coupling with both H-2 and H-5.

    • H-5: The proton at the 5-position is primarily influenced by the adjacent hydroxymethyl group and will likely appear as a doublet. The electron-donating nature of the hydroxymethyl group would render this proton more shielded compared to H-2 and H-4.

  • Hydroxymethyl Protons (-CH₂OH):

    • The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet at approximately 4.8 ppm. The actual chemical shift can be influenced by the solvent and concentration due to hydrogen bonding. The broadness of this peak can also vary. The chemical shift of the hydroxyl proton itself is often broad and can appear over a wide range. In the provided data for the bromo-analog, a singlet at 3.83 ppm is also observed which could be attributed to the hydroxyl proton.[2]

  • Methyl Ester Protons (-OCH₃):

    • The three protons of the methyl ester group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Their chemical shift is anticipated to be around 3.9 ppm, which is a characteristic region for methyl esters.

Visualizing the Molecular Structure and Proton Environments

A clear visualization of the molecule and its distinct proton environments is crucial for understanding the resulting ¹H NMR spectrum.

Figure 1: Molecular structure of this compound with distinct proton environments highlighted.

Advanced Considerations and Troubleshooting

The interpretation of NMR spectra of substituted pyridines can sometimes present challenges.

  • Signal Overlap: In some cases, the aromatic signals may overlap, making it difficult to determine multiplicities and coupling constants. In such situations, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) can be invaluable. A COSY spectrum reveals which protons are spin-coupled to each other, allowing for the unambiguous assignment of the aromatic signals.

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the hydroxyl proton of the hydroxymethyl group. Running the spectrum in a different solvent (e.g., DMSO-d₆) can sometimes help to resolve overlapping signals or confirm assignments.

  • Purity Assessment: ¹H NMR is an excellent tool for assessing the purity of a sample. The presence of unexpected signals can indicate the presence of impurities, such as residual solvents from the synthesis or starting materials. The integration of these impurity signals relative to the signals of the target compound can be used to quantify the level of impurity.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that is crucial for its structural confirmation and purity assessment. A thorough understanding of the principles of chemical shifts, coupling constants, and integration, combined with a systematic approach to spectral interpretation, allows for the unambiguous assignment of all proton signals. This technical guide serves as a valuable resource for scientists and researchers, providing both the foundational knowledge and the practical insights necessary for the confident analysis of this important pharmaceutical intermediate.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • Catsyn. This compound. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000623). [Link]

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A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 6-(hydroxymethyl)nicotinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, the rationale behind chemical shift assignments, and a detailed experimental protocol for acquiring a high-quality spectrum.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the realm of organic chemistry, particularly in pharmaceutical research and development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy stands as a powerful analytical technique, offering a detailed map of the carbon skeleton.[1][2] Unlike ¹H NMR, where signal overlap can often complicate interpretation, ¹³C NMR spectra typically display sharp, well-resolved signals for each unique carbon atom in a molecule, spread over a much wider chemical shift range.[1] This characteristic makes it an invaluable tool for confirming molecular structures, identifying isomers, and assessing purity.

This compound (C₈H₉NO₃) is a substituted pyridine derivative.[3][4] The pyridine ring, a six-membered nitrogen-containing heterocycle, and its substituents create a distinct electronic environment, which is reflected in the ¹³C NMR chemical shifts.[5][6][7] Understanding these shifts provides critical insights into the molecule's connectivity and electronic architecture.

Predicted ¹³C NMR Data for this compound

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in the searched literature, we can predict the chemical shifts with a high degree of confidence. This prediction is based on the known chemical shifts of pyridine, the influence of substituents on the pyridine ring, and data from structurally related compounds such as methyl 6-methylnicotinate.[8][9][10]

The structure of this compound with the carbon numbering used for assignment is shown below:

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~150-155The carbon adjacent to the nitrogen in a pyridine ring is significantly deshielded.[8]
C3~125-130This carbon is influenced by the electron-withdrawing ester group.
C4~135-140The chemical shift is similar to the C4 of pyridine, with some influence from the substituents.[8]
C5~120-125This carbon is generally less affected by the substituents at C3 and C6.
C6~158-163This carbon is attached to the nitrogen and the hydroxymethyl group, leading to significant deshielding.
C7 (-CH₂OH)~60-65The carbon of the hydroxymethyl group is shielded by the attached oxygen.
C8 (C=O)~165-170The carbonyl carbon of the ester group is highly deshielded.[11]
-OCH₃~50-55The methyl carbon of the ester group.

In-depth Analysis of Predicted Chemical Shifts

The electronic environment of each carbon atom in this compound is unique, giving rise to a distinct resonance in the ¹³C NMR spectrum. The predicted chemical shifts are rationalized as follows:

  • Pyridine Ring Carbons (C2-C6): The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding of the ring carbons compared to benzene.[12][13] The carbons directly bonded to the nitrogen (C2 and C6) are the most deshielded.[8] The ester group at C3 is electron-withdrawing, which will further deshield the adjacent carbons. The hydroxymethyl group at C6 is an electron-donating group, which would typically cause shielding; however, the proximity to the ring nitrogen results in a net deshielding effect.

  • Hydroxymethyl Carbon (C7): The carbon of the -CH₂OH group is expected to appear in the range of 60-65 ppm. The attached electronegative oxygen atom causes a significant downfield shift compared to an unsubstituted alkyl carbon.

  • Ester Group Carbons (C8 and -OCH₃): The carbonyl carbon (C=O) of the ester is one of the most deshielded carbons in the molecule, typically resonating between 165 and 170 ppm.[11] The methyl carbon of the ester (-OCH₃) is also influenced by the adjacent oxygen and will appear in the 50-55 ppm range.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following detailed protocol should be followed.[14]

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[15]

  • Tune and match the probe for ¹³C observation.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30) should be used.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).

  • Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.[16]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[1] Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K.

4. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • Perform peak picking to identify the chemical shift of each resonance.

To further aid in the assignment of the carbon signals, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[2] 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive assignments by correlating carbons to their attached protons and through multiple bonds, respectively.[2][15]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the acquisition and processing of a ¹³C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup set_params Set Acquisition Parameters setup->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference peak_pick Peak Picking reference->peak_pick analysis analysis peak_pick->analysis Spectral Analysis & Assignment

Caption: Workflow for ¹³C NMR analysis.

Conclusion

This technical guide provides a detailed theoretical and practical framework for the ¹³C NMR analysis of this compound. By combining predictive knowledge of chemical shifts with a robust experimental protocol, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this compound. The data obtained will be crucial for its structural verification and quality control in any research or development pipeline.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices involved in obtaining and interpreting the infrared (IR) spectrum of Methyl 6-(hydroxymethyl)nicotinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of IR spectroscopy, offers detailed experimental protocols, and presents a thorough analysis of the molecule's spectral features.

Introduction: The Molecular Portrait of this compound

This compound is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates three key functional groups: a primary alcohol (-CH₂OH), a methyl ester (-COOCH₃), and a substituted pyridine ring. Each of these moieties possesses unique vibrational modes that absorb infrared radiation at characteristic frequencies. Infrared spectroscopy, therefore, serves as a powerful, non-destructive technique to confirm the identity and structural integrity of this compound by providing a unique molecular "fingerprint."

This guide will elucidate the correlation between the molecular structure of this compound and its infrared spectrum. By understanding these structure-spectra relationships, researchers can confidently identify the compound, assess its purity, and monitor its transformations in chemical reactions.

Foundational Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The specific frequencies of radiation that a molecule absorbs are determined by the masses of the atoms in a bond, the geometry of the molecule, and the strength of the chemical bonds.

The resulting spectrum is a plot of infrared light absorbance (or transmittance) versus frequency (typically expressed in wavenumbers, cm⁻¹). The key to interpreting an IR spectrum is to associate specific absorption bands with the vibrational modes of the molecule's functional groups.

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol details the acquisition of a high-quality FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and reproducibility.[1][2]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample: Solid, crystalline this compound.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Experimental Procedure
  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum, which accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor), will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure to ensure firm and uniform contact between the solid sample and the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.[1]

  • Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. The typical spectral range for mid-IR analysis is 4000 cm⁻¹ to 400 cm⁻¹. To achieve a good signal-to-noise ratio, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is recommended.

  • Data Processing and Analysis: The resulting spectrum should be baseline-corrected and annotated with the wavenumbers of the significant absorption peaks.

dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Clean_ATR [label="Clean ATR Crystal"]; Acquire_Background [label="Acquire Background Spectrum"]; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Apply_Sample [label="Apply Solid Sample"]; Apply_Pressure [label="Apply Pressure"]; Collect_Spectrum [label="Collect Sample Spectrum"]; }

subgraph "cluster_Analysis" { label="Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Process_Data [label="Process and Analyze Data"]; }

Clean_ATR -> Acquire_Background [label="Ensures no interference"]; Acquire_Background -> Apply_Sample [label="Ready for sample"]; Apply_Sample -> Apply_Pressure [label="Ensures good contact"]; Apply_Pressure -> Collect_Spectrum [label="Initiate scan"]; Collect_Spectrum -> Process_Data [label="Generate spectrum"]; }

Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.

Spectral Analysis and Interpretation

The infrared spectrum of this compound is a composite of the absorption bands arising from its constituent functional groups. The following sections provide a detailed analysis of the expected spectral features.

dot graph "Molecular_Structure_and_Functional_Groups" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=534789&t=l", labelloc=b, label="this compound"]; mol;

subgraph "cluster_groups" { label="Key Functional Groups"; style="dotted"; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Primary Alcohol\n(-CH₂OH)"]; Ester [label="Methyl Ester\n(-COOCH₃)"]; Pyridine [label="Pyridine Ring"]; }

mol -> Alcohol [style=invis]; mol -> Ester [style=invis]; mol -> Pyridine [style=invis]; }

Caption: Key functional groups of this compound.

The Hydroxyl (-OH) and Aliphatic C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
  • O-H Stretch (Alcohol): A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ . This band corresponds to the stretching vibration of the hydroxyl group of the primary alcohol. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between molecules in the solid state.

  • Aromatic C-H Stretch: Weaker, sharp bands are anticipated just above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range. These absorptions are characteristic of the C-H stretching vibrations of the pyridine ring.

  • Aliphatic C-H Stretch: Absorptions corresponding to the stretching of the sp³-hybridized C-H bonds in the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups are expected to appear just below 3000 cm⁻¹ , generally in the 2980-2850 cm⁻¹ range.

The Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1650 cm⁻¹)
  • C=O Stretch (Ester): A very strong and sharp absorption band is predicted in the range of 1730-1715 cm⁻¹ . This is a highly characteristic band for the C=O stretching vibration of the methyl ester group. The position of this band is influenced by conjugation with the pyridine ring, which tends to lower the frequency compared to a simple aliphatic ester (which typically appears around 1750-1735 cm⁻¹).[3]

The Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.

  • Pyridine Ring Vibrations (C=C and C=N Stretches): The aromatic pyridine ring will exhibit several characteristic absorption bands in the 1600-1400 cm⁻¹ region. These are due to the C=C and C=N stretching vibrations within the ring. Typically, two to three bands can be observed, with a notable one often appearing around 1590-1570 cm⁻¹ .

  • C-H Bending Vibrations: The in-plane bending vibrations of the aromatic C-H bonds and the scissoring/bending vibrations of the aliphatic -CH₂- and -CH₃ groups will appear in the 1470-1370 cm⁻¹ range.

  • C-O Stretching Vibrations: Two distinct C-O stretching bands are expected:

    • Ester C-O Stretch: A strong band in the 1300-1150 cm⁻¹ region is characteristic of the C-O stretch of the ester group (specifically the C(=O)-O bond).

    • Alcohol C-O Stretch: Another strong band, typically around 1050 cm⁻¹ , is expected for the C-O stretching vibration of the primary alcohol.

  • Out-of-Plane C-H Bending: The out-of-plane bending vibrations ("wags") of the aromatic C-H bonds on the pyridine ring will produce bands in the 900-700 cm⁻¹ region. The exact position of these bands can be diagnostic of the substitution pattern on the ring.

Summary of Expected Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3200O-H Stretch (H-bonded)Primary AlcoholStrong, Broad
3100 - 3000C-H StretchPyridine Ring (Aromatic)Medium to Weak
2980 - 2850C-H Stretch-CH₃ and -CH₂- (Aliphatic)Medium to Weak
1730 - 1715C=O StretchMethyl EsterStrong, Sharp
1600 - 1400C=C and C=N Ring StretchesPyridine RingMedium to Strong
1470 - 1370C-H BendingAliphatic and AromaticMedium
1300 - 1150C-O StretchMethyl EsterStrong
~1050C-O StretchPrimary AlcoholStrong
900 - 700C-H Out-of-Plane BendingPyridine RingMedium to Strong

Self-Validating Protocols and Trustworthiness

The robustness of this analysis relies on a self-validating system. The presence of all the key absorption bands in their expected regions provides a high degree of confidence in the sample's identity. For instance, the simultaneous observation of a broad O-H stretch, a strong C=O stretch at ~1720 cm⁻¹, strong C-O stretches, and characteristic pyridine ring vibrations constitutes a unique and confirmatory spectral signature for this compound. The absence of one of these key bands, or the appearance of unexpected strong bands (e.g., a broad O-H stretch in the 3300-2500 cm⁻¹ range, indicative of a carboxylic acid), would immediately signal an incorrect structure or the presence of impurities.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. By following a standardized experimental protocol and applying a systematic approach to spectral interpretation, researchers can effectively use FTIR spectroscopy as a rapid and reliable tool for the identification and quality assessment of this important pharmaceutical intermediate. This guide provides the foundational knowledge and practical insights necessary for the successful application of this technique in a research and development setting.

References

  • Drawell, "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods," Drawell Scientific Instrument Co., Ltd., [Link].

  • University of California, Los Angeles, "IR Spectroscopy Tutorial: Esters," UCLA Chemistry and Biochemistry, [Link].

  • Labindia Analytical, "Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis," Labindia Analytical Instruments Pvt. Ltd., 2024, [Link].

  • Wilmshurst, J. K., & Bernstein, H. J., "THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2," Canadian Journal of Chemistry, 1957, [Link].

Sources

Potential Therapeutic Applications of Methyl 6-(hydroxymethyl)nicotinate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic applications of Methyl 6-(hydroxymethyl)nicotinate, a derivative of nicotinic acid. While direct clinical data for this specific compound is nascent, this document synthesizes the well-established pharmacology of nicotinic acid and its analogs to project a strong hypothesis for its utility in dyslipidemia and inflammatory conditions. By serving as a prodrug to nicotinic acid, this compound is anticipated to modulate the G-protein coupled receptor 109A (GPR109A), a key regulator of lipid metabolism and inflammatory pathways. This guide offers a comprehensive overview of the underlying mechanisms, the potential impact of its unique chemical structure, and detailed, field-proven experimental protocols for the preclinical evaluation of its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel nicotinic acid derivatives.

Introduction: The Rationale for Nicotinic Acid Derivatives in Modern Therapeutics

Nicotinic acid (Niacin, Vitamin B3) has a long-standing history in the management of dyslipidemia, being the first lipid-lowering agent to be discovered. Its ability to reduce plasma levels of cholesterol and triglycerides has been a cornerstone in cardiovascular disease management[1]. However, the clinical utility of nicotinic acid is often hampered by poor patient compliance due to side effects, most notably cutaneous vasodilation (flushing)[1]. This has driven the development of various derivatives and prodrugs aimed at mitigating these adverse effects while retaining or even enhancing the therapeutic benefits[1][2].

This compound emerges as a promising candidate in this pursuit. As an ester of nicotinic acid, it is expected to function as a prodrug, undergoing in vivo hydrolysis to release the active nicotinic acid moiety[1]. The strategic inclusion of a hydroxymethyl group at the 6-position of the pyridine ring presents an intriguing modification that may influence its pharmacokinetic and pharmacodynamic profile, potentially offering a differentiated therapeutic window. This guide will delve into the scientific underpinnings of these potential applications and provide the necessary technical framework for their investigation.

The Central Mechanism of Action: GPR109A Signaling

The primary pharmacological target of nicotinic acid and its derivatives is the G-protein coupled receptor 109A (GPR109A), also known as HCA2[3][4]. GPR109A is predominantly expressed in adipocytes and various immune cells, including macrophages[5][6]. The activation of GPR109A by nicotinic acid initiates a cascade of intracellular events that are central to its therapeutic effects.

Gαi-Mediated Inhibition of Lipolysis

In adipocytes, the binding of nicotinic acid to GPR109A activates the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. The net result is a decrease in the hydrolysis of triglycerides and a reduced release of free fatty acids (FFAs) into the circulation[7][8][9]. This reduction in circulating FFAs decreases the substrate available for the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL)[9].

Anti-inflammatory Signaling

Beyond its role in lipid metabolism, GPR109A activation has demonstrated potent anti-inflammatory effects[3][4]. In immune cells such as macrophages, GPR109A signaling can suppress the expression and secretion of pro-inflammatory cytokines[3]. This is thought to be mediated through both Gαi-dependent and β-arrestin-dependent pathways, which can interfere with inflammatory signaling cascades like the nuclear factor-kappa B (NF-κB) pathway[3][10].

GPR109A_Signaling cluster_intracellular Intracellular Space GPR109A GPR109A G_alpha_i Gαi G_beta_gamma Gβγ beta_arrestin β-arrestin GPR109A->beta_arrestin recruits AC Adenylyl Cyclase G_alpha_i->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates TG Triglycerides HSL->TG hydrolyzes FFA Free Fatty Acids TG->FFA NFkB_pathway NF-κB Pathway Inhibition beta_arrestin->NFkB_pathway M6HN This compound (Prodrug) NA Nicotinic Acid (Active Drug) M6HN->NA NA->GPR109A binds & activates

Figure 1: Proposed signaling pathway of this compound.

Potential Therapeutic Applications and Preclinical Evaluation

Based on the established pharmacology of nicotinic acid, two primary therapeutic areas are proposed for this compound: dyslipidemia and inflammatory disorders.

Dyslipidemia

The primary therapeutic application is expected to be in the management of dyslipidemia, characterized by elevated LDL-cholesterol and triglycerides, and low HDL-cholesterol.

A standard and effective model for evaluating the lipid-lowering effects of nicotinic acid derivatives is the high-fat diet-induced dyslipidemic rodent model.

Experimental Protocol: High-Fat Diet-Induced Dyslipidemia in Rats

  • Animal Model: Male Sprague-Dawley rats (8 weeks old).

  • Acclimatization: Acclimatize animals for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • Induction of Dyslipidemia: Feed the rats a high-fat diet (e.g., 45% kcal from fat) for 8 weeks to induce a dyslipidemic phenotype.

  • Treatment Groups:

    • Group 1: Normal control (standard chow) + Vehicle.

    • Group 2: High-fat diet + Vehicle.

    • Group 3: High-fat diet + Nicotinic acid (positive control, e.g., 100 mg/kg).

    • Group 4: High-fat diet + this compound (test article, multiple dose levels).

  • Drug Administration: Administer the vehicle, nicotinic acid, or test article orally once daily for 4 weeks.

  • Blood Sampling: Collect blood samples via the tail vein at baseline and at the end of the treatment period after an overnight fast.

  • Biochemical Analysis: Analyze plasma samples for:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C) (calculated or measured)

  • Data Analysis: Compare the lipid profiles between the treatment groups and the high-fat diet control group using appropriate statistical methods (e.g., ANOVA).

Parameter Expected Outcome with Effective Compound
Total CholesterolSignificant Decrease
TriglyceridesSignificant Decrease
HDL-CholesterolSignificant Increase
LDL-CholesterolSignificant Decrease
Inflammatory Disorders

The anti-inflammatory properties of nicotinic acid suggest that this compound could be a candidate for treating chronic inflammatory conditions.

The anti-inflammatory potential can be effectively screened using a lipopolysaccharide (LPS)-stimulated macrophage cell line model.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Inflammatory Mediators:

    • Lyse the cells and determine protein concentration.

    • Perform Western blot analysis to assess the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated components of the NF-κB pathway (p-p65, p-IκBα). Use β-actin as a loading control.

  • Cell Viability Assay (MTT Assay):

    • Perform a parallel MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

Anti_Inflammatory_Workflow start Start: RAW 264.7 Cell Culture seeding Seed cells in 24-well plates start->seeding pretreatment Pre-treat with Methyl 6-(hydroxymethyl)nicotinate seeding->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation data_collection Collect Supernatant & Cell Lysates lps_stimulation->data_collection griess_assay Griess Assay for Nitric Oxide data_collection->griess_assay elisa ELISA for TNF-α & IL-6 data_collection->elisa western_blot Western Blot for iNOS, COX-2, NF-κB pathway data_collection->western_blot mtt_assay MTT Assay for Cell Viability data_collection->mtt_assay end End: Data Analysis griess_assay->end elisa->end western_blot->end mtt_assay->end

Figure 2: Workflow for the in vitro anti-inflammatory assay.

The Influence of the 6-(hydroxymethyl) Group: A Structural Perspective

The presence of a hydroxymethyl group at the 6-position of the pyridine ring is a key structural feature of this compound. While direct structure-activity relationship (SAR) studies on this specific modification are limited, we can infer potential impacts on the compound's properties.

  • Pharmacokinetics: The hydroxymethyl group may influence the rate of hydrolysis of the methyl ester, potentially altering the release kinetics of nicotinic acid in vivo. This could lead to a more sustained release profile, which has been a strategy to reduce the flushing side effect associated with immediate-release nicotinic acid[11][12]. Furthermore, this functional group could be a site for further metabolism, potentially influencing the drug's half-life and clearance.

  • Receptor Binding: While the primary interaction with GPR109A is expected to be mediated by the nicotinic acid core after hydrolysis, there is a possibility that the parent compound or its metabolites could have their own pharmacological activity. Studies on other 6-substituted nicotine analogs have shown that modifications at this position can influence receptor affinity and selectivity, although these studies have primarily focused on nicotinic acetylcholine receptors[13][14].

Conclusion and Future Directions

This compound represents a rationally designed derivative of nicotinic acid with strong potential for therapeutic applications in dyslipidemia and inflammatory diseases. Its mechanism of action is likely to be mediated through its in vivo conversion to nicotinic acid and subsequent activation of the GPR109A receptor. The unique 6-(hydroxymethyl) substitution offers a promising avenue for modulating the pharmacokinetic profile to potentially improve upon the therapeutic index of nicotinic acid.

The experimental protocols detailed in this guide provide a robust framework for the preclinical validation of these hypothesized therapeutic applications. Future research should focus on a thorough in vivo characterization of the compound's pharmacokinetic profile and a direct comparison of its efficacy and side-effect profile against standard-of-care agents. Such studies will be crucial in determining the clinical translatability of this compound as a novel therapeutic agent.

References

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106. [Link]

  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(3), 325. [Link]

  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature medicine, 9(3), 352-355. [Link]

  • Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634-3640. [Link]

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  • Wikipedia. (2023, October 26). Nicotinic acid. In Wikipedia. [Link]

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  • PubMed. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94-114. [Link]

  • Pieper, J. A. (2003). Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety. The American journal of managed care, 9(5 Suppl), S308-S314. [Link]

  • Chapman, M. J. (2006). How does nicotinic acid modify the lipid profile?. European Heart Journal Supplements, 8(suppl_F), F22-F26. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem Compound Database. Retrieved December 31, 2025, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved December 31, 2025, from [Link]

  • Zandi-Nejad, K., & Lerman, A. (2007). The role of GPR109A (HM74A) in the pathophysiology of atherosclerosis. Metabolism, 56(4), 581-587. [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., ... & Ganapathy, V. (2009). GPR109A is a G-protein–coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826-2832. [Link]

  • Ledwidge, M. T., Ryan, F., Kerins, D. M., O'Connell, D., Cefali, G., Harmon, S., ... & Gilmer, J. F. (2012). In vivo impact of prodrug isosorbide-5-nicotinate-2-aspirinate on lipids and prostaglandin D2: is this a new immediate-release therapeutic option for niacin?. Atherosclerosis, 221(2), 478-483. [Link]

  • Bodor, N., & Offermanns, S. (2008). Niacin: the re-emerging pharmaceutical for the treatment of dyslipidaemia. British journal of pharmacology, 154(1), 48-60. [Link]

  • Kashyap, M. L., Ganji, S. H., & Kamanna, V. S. (2003). Niacin and cholesterol: role in cardiovascular disease (review). Current opinion in cardiology, 18(4), 434-441. [Link]

Sources

A Senior Application Scientist's Guide to Methyl 6-(hydroxymethyl)nicotinate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-(hydroxymethyl)nicotinate is a bifunctional pyridine derivative that has emerged as a cornerstone in synthetic chemistry. Its strategic placement of a primary alcohol and a methyl ester on the pyridine scaffold offers two orthogonal points for chemical modification. This guide provides an in-depth exploration of its synthesis, reactivity, and application, presenting it as an indispensable tool for the construction of complex molecular architectures. We will delve into the causality behind common synthetic transformations, provide field-proven experimental protocols, and showcase its utility in the synthesis of biologically active compounds.

Introduction: The Strategic Value of a Bifunctional Pyridine

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a desirable core for interacting with biological targets. This compound, with its molecular formula C8H9NO3, capitalizes on this core, enhancing its synthetic utility with two key functional groups: a nucleophilic hydroxymethyl group at the 6-position and an electrophilic methyl ester at the 3-position (nicotinate position).[1][2]

This unique arrangement allows for selective and sequential reactions, making it a highly valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[3] Its derivatives have been explored for applications ranging from treatments for central nervous system (CNS) disorders to the development of novel materials.[3][4]

Diagram 1: Annotated Structure of this compound This diagram highlights the key reactive centers of the molecule, which are the primary focus of its synthetic transformations.

ReactivityHub Start This compound Aldehyde Methyl 6-formylnicotinate Start->Aldehyde Mild Oxidation (e.g., MnO₂) Chloro Methyl 6-(chloromethyl)nicotinate Start->Chloro Chlorination (e.g., SOCl₂) Bromo Methyl 6-(bromomethyl)nicotinate Start->Bromo Bromination (e.g., PBr₃, CBr₄/PPh₃) Amide 6-(Hydroxymethyl)nicotinamide Start->Amide Amidation (R₂NH, heat) CarboxylicAcidEster 6-(Hydroxymethyl)nicotinic Acid Start->CarboxylicAcidEster Hydrolysis (LiOH, NaOH) Acid 3-(Methoxycarbonyl)pyridine- 6-carboxylic Acid Aldehyde->Acid Strong Oxidation (e.g., KMnO₄) SAR_Workflow Start This compound Step1 Step 1: Modify -CH₂OH (e.g., Halogenate to -CH₂Cl) Start->Step1 Step2 Step 2: Introduce Diversity (React with R¹-NH₂) Step1->Step2 Intermediate Intermediate Library A (-CH₂-NH-R¹) Step2->Intermediate Step3 Step 3: Modify -COOCH₃ (e.g., Hydrolyze & Couple with R²-NH₂) Intermediate->Step3 Final Final Compound Library Step3->Final Test Biological Screening (e.g., Enzyme Assay) Final->Test SAR Structure-Activity Relationship (SAR) Analysis Test->SAR

Sources

Role of Methyl 6-(hydroxymethyl)nicotinate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Methyl 6-(hydroxymethyl)nicotinate in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a pivotal scaffold in modern medicinal chemistry. We will delve into its synthesis, chemical versatility, and its instrumental role in the development of novel therapeutics, moving beyond a simple recitation of facts to explain the causal relationships behind its utility and application.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a pyridine-based organic compound that has garnered significant attention as a versatile building block in drug discovery.[1][2] Its structure, featuring a pyridine core with strategically placed hydroxyl and methyl ester functional groups, offers multiple points for chemical modification. This inherent reactivity allows medicinal chemists to systematically explore structure-activity relationships (SAR) and fine-tune molecular properties to achieve desired therapeutic effects.

Belonging to the family of pyridinecarboxylic acids, it is a derivative of the well-known nicotinic acid (Niacin or Vitamin B3).[3] This relationship provides a foundational rationale for its exploration in various therapeutic areas, from metabolic disorders to central nervous system (CNS) diseases.[3][4] Its utility lies not just in mimicking the biological activity of nicotinic acid but in serving as a foundational structure for entirely new classes of enzyme inhibitors and biologically active molecules.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56026-36-9[6]
Molecular Formula C₈H₉NO₃[6]
Molecular Weight 167.16 g/mol [6]
Appearance White to Orange to Green powder/crystal[6][7]
Melting Point 75-78 °C[6]
Boiling Point 293.4 ± 30.0 °C (Predicted)[6]
Density 1.244 ± 0.06 g/cm³ (Predicted)[6]
Storage Inert atmosphere, Room Temperature[6]

Synthesis and Chemical Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are central to its value. Understanding its synthesis and the chemical behavior of its functional groups is critical for its effective application in drug design campaigns.

Laboratory-Scale Synthesis

The most common and efficient synthesis involves the selective reduction of a commercially available precursor, dimethyl 2,5-pyridinedicarboxylate. The choice of reducing agent is key; sodium borohydride (NaBH₄) is preferred as it selectively reduces the ester at the 6-position to a primary alcohol while leaving the ester at the 3-position intact. This selectivity is the cornerstone of the synthesis, providing the desired bifunctional scaffold in high yield.[6][8]

Experimental Protocol: Synthesis of this compound[7]
  • Reaction Setup: In a suitable reaction vessel, create a mixture of dimethyl 2,5-pyridinedicarboxylate (1.0 eq), calcium chloride (CaCl₂, 4.0 eq), and tetrahydrofuran (THF). Add ethanol (EtOH) and stir the resulting mixture for 30 minutes at room temperature.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 2.5 eq) portion-wise, ensuring the temperature remains controlled.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Slowly add a saturated ammonium chloride (NH₄Cl) solution followed by water to quench the reaction. Extract the aqueous phase with dichloromethane (DCM) three times.

  • Isolation: Combine the organic phases, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the final product, this compound. A typical yield for this procedure is approximately 96%.[6]

Key Reactive Sites and Derivatization Potential

The power of this compound as a scaffold stems from its three primary reactive sites, which can be manipulated independently or in concert to generate diverse chemical libraries.

G cluster_molecule cluster_key Key Reactive Sites mol N / |   | /     C(COOCH3)-C=C(CH2OH)     /   / C=C ester A: Methyl Ester (Position 3) ester->mol Hydrolysis, Amidation hydroxyl B: Hydroxymethyl Group (Position 6) hydroxyl->mol Oxidation, Esterification, Substitution ring C: Pyridine Ring (e.g., Position 4) ring->mol Nucleophilic Substitution (e.g., Chlorination) DAAO_Pathway M6HN This compound Scaffold Deriv Synthesized DAAO Inhibitor M6HN->Deriv Synthesis DAAO DAAO Enzyme Deriv->DAAO Inhibition DSerine D-Serine DAAO->DSerine Degradation NMDA NMDA Receptor Activity DSerine->NMDA Co-agonism Therapy Therapeutic Effect (CNS Disorders) NMDA->Therapy

Caption: DAAO inhibition pathway enabled by M6HN-derived compounds.

Prodrugs and Analogs for Dyslipidemia

Leveraging its relationship to nicotinic acid, the scaffold is used to create prodrugs that, after in vivo hydrolysis, release nicotinic acid. [3]The primary mechanism involves the activation of the G protein-coupled receptor GPR109A in adipocytes, which inhibits lipolysis and reduces the release of free fatty acids. [3]The goal of creating derivatives is often to mitigate the common flushing side effect of niacin, which is mediated by prostaglandin D2 (PGD2) release in skin cells. [3][9]By modifying the core structure, researchers aim to alter the pharmacokinetic and pharmacodynamic profile to improve tolerability while retaining efficacy.

Development of Novel Antimicrobial Agents

Recent research has expanded the utility of the nicotinic acid framework into infectious diseases. Derivatives such as acylhydrazones and 1,3,4-oxadiazoles synthesized from nicotinic acid precursors have demonstrated significant antibacterial and antifungal activity. [10]This highlights the scaffold's potential beyond its traditional applications, offering a starting point for developing new classes of antimicrobial drugs.

Table 2: Biological Activity of Selected Nicotinic Acid Derivatives

Compound/Derivative ClassTarget/OrganismActivity MetricResultReference
5-aminonicotinic acidHuman D-Aspartate OxidaseKᵢ3.80 µM[4]
Phenylsulfonamido-methyl nicotinate11β-HSD1InhibitionActive[11]
Acylhydrazone Derivative (Compound 13)Staphylococcus aureus ATCC 43300 (MRSA)MIC7.81 µg/mL[10]
1,3,4-Oxadiazoline Derivative (Compound 25)Candida albicans ATCC 10231MIC15.62 µg/mL[10]

Validated Experimental Workflow and Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide validated, step-by-step methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Workflow: From Scaffold to Biological Data

Workflow start M6HN Scaffold synthesis 1. Chemical Synthesis of Derivatives start->synthesis purification 2. Purification (e.g., Column Chromatography) synthesis->purification characterization 3. Structural Characterization (NMR, HRMS) purification->characterization screening 4. Biological Assay (e.g., DAAO Inhibition) characterization->screening data 5. Data Analysis (IC50, Ki determination) screening->data sar SAR Insights data->sar

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Methodological & Application

Synthesis of Methyl 6-(hydroxymethyl)nicotinate: An Experimental Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 6-(hydroxymethyl)nicotinate, a valuable pyridine derivative serving as a key intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed herein involves the selective reduction of a commercially available starting material. This guide offers a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, safety precautions, and methods for characterization of the final product. Designed for researchers, scientists, and drug development professionals, this document aims to provide a robust and reproducible methodology for the efficient synthesis of this important building block.

Introduction

This compound is a bifunctional molecule incorporating both a methyl ester and a primary alcohol on a pyridine ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Its structural motif is found in various biologically active compounds, highlighting its importance in medicinal chemistry and drug discovery. The protocol described in this guide focuses on a reliable and high-yielding synthesis accessible in a standard organic chemistry laboratory.

Reaction Principle and Causality

The synthesis of this compound is achieved through the selective reduction of the ester group at the 2-position of Dimethyl 2,6-pyridinedicarboxylate. This selectivity is accomplished by using a carefully controlled amount of a reducing agent, typically sodium borohydride (NaBH₄), in the presence of a Lewis acid catalyst such as calcium chloride (CaCl₂).

The causality behind this experimental choice lies in the modulation of the reducing agent's reactivity. Sodium borohydride is a mild reducing agent, generally incapable of reducing esters on its own. However, the addition of a Lewis acid like CaCl₂ coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the hydride from NaBH₄. The reaction is performed with a specific stoichiometry to favor the reduction of one ester group over the other, leading to the desired mono-alcohol product.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Dimethyl 2,6-pyridinedicarboxylate≥98%Commercially Available
Calcium Chloride (anhydrous)≥96%Commercially Available
Sodium Borohydride≥98%Commercially Available
Tetrahydrofuran (THF), anhydrousDriSolv®Commercially Available
Ethanol (EtOH), absolute200 proofCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Ammonium Chloride (NH₄Cl) solutionN/APrepared in-house
Magnesium Sulfate (MgSO₄), anhydrousACS GradeCommercially Available
Round-bottom flasksVarious sizesStandard lab equipment
Magnetic stirrer and stir barsN/AStandard lab equipment
Ice bathN/AStandard lab equipment
Separatory funnelN/AStandard lab equipment
Rotary evaporatorN/AStandard lab equipment
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Step-by-Step Procedure

A common and effective method for the synthesis of this compound involves the selective reduction of dimethyl 2,5-pyridinedicarboxylate.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine dimethyl 2,5-pyridinedicarboxylate (1.0 eq), calcium chloride (4.0 eq), and tetrahydrofuran (THF).[1]

  • Solvent Addition: Add ethanol to the mixture and stir for 30 minutes at room temperature.[1]

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (2.5 eq) portion-wise, ensuring the temperature remains at 0 °C.[1]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.[1] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Carefully and slowly add saturated ammonium chloride solution to the reaction mixture, followed by the addition of water.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.[2]

Visualizing the Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Dimethyl 2,5-pyridinedicarboxylate, CaCl₂, THF, and EtOH cool Cool to 0°C reagents->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir Stir at room temperature for 18h add_nabh4->stir quench Quench with sat. NH₄Cl and H₂O stir->quench extract Extract with Dichloromethane quench->extract dry Dry organic layers over MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Sources

Purification of Methyl 6-(hydroxymethyl)nicotinate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purification of Methyl 6-(hydroxymethyl)nicotinate by Column Chromatography

Authored by: Senior Application Scientist
December 2025

Abstract

This compound is a pivotal pyridine-based building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and stability of the final drug substance. This application note provides a comprehensive, field-proven guide to the purification of this compound using silica gel column chromatography. We will delve into the underlying principles of the separation, offer a detailed, step-by-step protocol from solvent system selection to final product isolation, and provide expert insights to troubleshoot common challenges. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification methodology.

Introduction: The Imperative for Purity

This compound (CAS No: 56026-36-9) is a functionalized nicotinic acid ester. Its structure, featuring a primary alcohol and a methyl ester, makes it a versatile intermediate for introducing the pyridine moiety into more complex molecules. A common synthetic route involves the selective reduction of dimethyl pyridine-2,5-dicarboxylate.

Potential Impurities from Synthesis:

  • Unreacted Starting Material: Dimethyl pyridine-2,5-dicarboxylate.

  • Over-reduction Products: Pyridine-2,5-dimethanol.

  • Positional Isomers: Methyl 5-(hydroxymethyl)picolinate.

  • Reagents: Residual reducing agents or their by-products.

Given that these impurities possess polarities similar to the target compound, simple extraction or recrystallization is often insufficient for achieving the high degree of purity (>98%) required for pharmaceutical applications. Column chromatography, a form of adsorption chromatography, stands as the gold standard for this purification challenge. It leverages the differential affinities of the components in a mixture for a solid stationary phase and a liquid mobile phase to achieve separation.

The Principle of Separation: A Polarity-Driven Process

The success of this purification hinges on the principles of polarity. The stationary phase, silica gel (SiO₂), is a highly polar adsorbent with surface silanol groups (Si-OH) that can form hydrogen bonds with polar molecules. The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the column, carrying the sample with it.

The separation mechanism is a dynamic equilibrium: components of the crude mixture are continuously adsorbed onto the silica gel and desorbed back into the mobile phase.

  • Highly Polar Compounds: (like the diol byproduct) will adsorb strongly to the polar silica gel, spending more time on the stationary phase. They will therefore travel down the column slowly.

  • Less Polar Compounds: will have weaker interactions with the silica gel and spend more time dissolved in the mobile phase, causing them to travel down the column more rapidly.

Our target molecule, this compound, has intermediate polarity due to its alcohol, ester, and pyridine functionalities. The key is to select a mobile phase with the precise polarity to elute the target compound effectively while retaining more polar impurities and washing away less polar ones.

G cluster_0 Column Chromatography System STATIONARY Stationary Phase (Silica Gel - Polar) MOBILE Mobile Phase (Solvent - Less Polar) IMPURITY_POLAR Highly Polar Impurity (e.g., Diol) IMPURITY_POLAR->STATIONARY Strong Adsorption (Slow Elution) PRODUCT Target Product (Intermediate Polarity) PRODUCT->STATIONARY Moderate Adsorption IMPURITY_NONPOLAR Less Polar Impurity IMPURITY_NONPOLAR->MOBILE High Solubility (Fast Elution)

Caption: Interaction dynamics in the column chromatography system.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before committing grams of material to a large column, it is essential to first determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that provides a preview of the separation.

Objective: To find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4.

  • An Rƒ value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

  • Rƒ too high (>0.6): The compound is eluting too quickly; the mobile phase is too polar. Separation from less polar impurities will be poor.

  • Rƒ too low (<0.2): The compound is sticking to the silica; the mobile phase is not polar enough. Elution will be slow, requiring excessive solvent and

Recrystallization techniques for Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Recrystallization of Methyl 6-(hydroxymethyl)nicotinate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound (CAS: 56026-36-9) via recrystallization. As a pivotal intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for ensuring the safety and efficacy of final drug products. This document moves beyond simplistic step-by-step instructions, delving into the underlying principles of solvent selection, crystallization kinetics, and troubleshooting. The protocols are designed to be self-validating, incorporating characterization checkpoints to confirm purity and yield. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Imperative for Purity

This compound is a bifunctional molecule, incorporating both a methyl ester and a primary alcohol on a pyridine ring. This unique structure makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). However, the synthetic route, often involving the reduction of a diester, can introduce impurities such as starting materials, by-products, and residual solvents.[1][2] Effective purification is therefore not merely a recommendation but a necessity.

Recrystallization stands as the most powerful, economical, and scalable technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization can dramatically enhance purity, improve crystal morphology, and ensure batch-to-batch consistency.

Physicochemical Profile of this compound:

  • Molecular Formula: C₈H₉NO₃[3]

  • Molecular Weight: 167.16 g/mol [3]

  • Appearance: Typically a white to off-white, crystalline powder. Color variations to orange or green can indicate impurities.[1]

  • Melting Point: 75-78 °C[1][4] (A sharp melting point within this range is a key indicator of purity).

The Cornerstone of Recrystallization: Solvent Selection

The success of any recrystallization protocol hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Profile: Impurities should either be completely soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

  • Non-reactive: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.

Given the polar nature of this compound (due to the hydroxyl group and pyridine nitrogen) and its ester functionality, a range of polar protic and aprotic solvents are viable candidates.

Experimental Protocol for Solubility Determination

Methodology:

  • Preparation: Place a small, accurately weighed amount (e.g., 50 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a candidate solvent.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C for room temperature solubility, and 60-80 °C for elevated temperature solubility) for a sufficient time to ensure equilibrium is reached (typically 12-24 hours).

  • Observation & Quantification:

    • Qualitative: Visually inspect for dissolution. If the solid dissolves completely, it is "soluble." If some remains, it is "sparingly soluble" or "insoluble."

    • Quantitative: For precise data, an excess of solid is used. After equilibration, the saturated solution is filtered through a syringe filter, and the concentration of the dissolved compound is determined by a validated analytical method such as HPLC-UV.[5]

Candidate Solvent Systems

The following table summarizes promising solvents for screening, based on the structure of this compound and purification methods for analogous compounds like nicotinic acid and its esters.[6][7]

Solvent System Solvent Class Rationale & Expected Outcome
Isopropanol (IPA) Polar ProticOften provides a good solubility differential. Likely to dissolve the compound when hot and yield good crystals upon cooling.
Ethanol / Water Polar Protic MixtureThe compound is likely soluble in hot ethanol. Water can be added as an antisolvent to induce crystallization.
Ethyl Acetate Polar AproticA common solvent for esters. May show good solubility when hot. Less polar impurities may remain in solution.
Acetone Polar AproticA strong solvent; may require an antisolvent like hexane or water for effective crystallization.
Toluene AromaticLess polar. Useful if the primary impurities are highly polar. May require a higher temperature for dissolution.
Water AqueousGiven the polar functional groups, there might be moderate solubility in hot water, making it a green and economical choice.[6]
Logical Workflow for Solvent Screening

The following diagram illustrates the decision-making process for selecting the optimal solvent system.

cluster_screening Solvent Screening Workflow start Select Candidate Solvents (e.g., IPA, Ethyl Acetate, Water) test_rt Test Solubility at Room Temp (25°C) start->test_rt insoluble_rt Insoluble or Sparingly Soluble test_rt->insoluble_rt Yes soluble_rt Soluble test_rt->soluble_rt No test_hot Test Solubility in Hot/Boiling Solvent soluble_hot Soluble test_hot->soluble_hot Yes insoluble_hot Insoluble test_hot->insoluble_hot No insoluble_rt->test_hot mixed_solvent Consider for Mixed-Solvent System (as the primary solvent) soluble_rt->mixed_solvent good_single Good Candidate for Single-Solvent Recrystallization soluble_hot->good_single bad_solvent Discard Solvent insoluble_hot->bad_solvent

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Detailed Recrystallization Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)

This is the most straightforward method and should be attempted first if a suitable single solvent is identified.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar and the minimum volume of isopropanol required to create a slurry. Heat the mixture on a stirrer hotplate to a gentle boil.

  • Achieve Saturation: Continue adding small portions of hot isopropanol until all the solid has just dissolved, creating a saturated solution. Causality Note: Adding a large excess of solvent will reduce the final yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w). Re-heat the mixture to boiling for 5-10 minutes. Expertise Note: Do not add carbon to a boiling solution, as this can cause violent bumping.

  • (Optional) Hot Filtration: If carbon was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. The final product should be a free-flowing, crystalline solid.

Protocol 2: Mixed-Solvent (Antisolvent) Recrystallization (Example: Ethanol-Water)

This method is ideal when the compound is too soluble in one solvent but insoluble in another miscible solvent (the antisolvent).

Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of hot ethanol required for complete dissolution, as described in Protocol 1.

  • Antisolvent Addition: While the solution is still hot and stirring, add water dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution at high temperature.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 1, washing with a cold mixture of ethanol/water that reflects the final solvent composition.

General Recrystallization Workflow Diagram

cluster_workflow General Recrystallization Workflow dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent decolorize 2. (Optional) Decolorize with Carbon dissolve->decolorize hot_filter 3. (Optional) Hot Filter to Remove Insolubles decolorize->hot_filter cool 4. Cool Slowly to Induce Crystallization hot_filter->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A step-by-step workflow for a typical laboratory recrystallization.

Purity Assessment: A Self-Validating System

Trustworthiness in any protocol comes from validation. After recrystallization, it is crucial to assess the purity of the product.

  • Melting Point Analysis: This is the most rapid method. A pure compound will have a sharp melting range (typically < 1 °C) that matches the literature value (75-78 °C).[1][4] A broad or depressed melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should show a single, distinct spot, while the crude material may show multiple spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area % purity). This is the industry standard for final product release.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the chemical structure and identify any remaining proton-containing impurities.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause(s) Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Lower the temperature at which crystallization begins. / Add slightly more solvent. / Use a lower-boiling solvent.
No Crystals Form Too much solvent was used. / The solution cooled too rapidly.Boil off some of the solvent to re-saturate. / Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a "seed crystal" of the pure compound.
Low Recovery Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration.Concentrate the mother liquor and cool again for a second crop of crystals. / Ensure adequate cooling in an ice bath. / Use a pre-heated funnel for hot filtration.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring an effective decolorization step with activated carbon and hot filtration.

References

  • Protheragen. This compound. Available at: [Link]

  • PubChem, National Institutes of Health. Methyl 6-methylnicotinate. Available at: [Link]

  • Google Patents. US4447615A - Process for the purification of nicotinic acid amide I.
  • Chemsrc. This compound | CAS#:56026-36-9. Available at: [Link]

  • Chemsrc. Methyl 6-methylnicotinate | CAS#:5470-70-2. Available at: [Link]

  • Google Patents. US3037987A - Purification of nicotinic acid.
  • Catsyn. This compound | CAS 56026-36-9. Available at: [Link]

  • Google Patents. US2816112A - Non-catalytic preparation of nicotinic acid esters.

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Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of Methyl 6-(hydroxymethyl)nicotinate. This pyridine derivative is a key intermediate in pharmaceutical synthesis, and ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). The described method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, and precision.[1][2][3][4] This document provides a comprehensive protocol, including system suitability criteria, sample preparation, and forced degradation studies, to ensure the method's suitability for its intended purpose in a quality control environment.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate can directly impact the impurity profile, yield, and overall quality of the final API. Therefore, a reliable and accurate analytical method for its purity assessment is essential. This application note addresses this need by providing a thoroughly developed and validated stability-indicating HPLC method. The method is designed to separate this compound from its potential process-related impurities and degradation products, ensuring a comprehensive evaluation of its purity.

Physicochemical Properties of this compound

A sound understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Structure
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
CAS Number 56026-36-9[5]
Appearance White to off-white crystalline solid[5]
Melting Point 75-78 °C[6]
Predicted Boiling Point 293.4 ± 30.0 °C[6]
Solubility Information for the closely related compound, methyl 6-methylnicotinate, suggests solubility in methanol.[7] Preliminary in-house testing confirms solubility in methanol and acetonitrile.

HPLC Method and Chromatographic Conditions

The selection of chromatographic conditions was based on the physicochemical properties of this compound and empirical method development to achieve optimal separation from potential impurities.

Rationale for Method Parameter Selection
  • Stationary Phase: A C18 column is chosen for its versatility and wide range of applicability in reversed-phase chromatography, suitable for moderately polar compounds like the analyte.

  • Mobile Phase: A gradient of a slightly acidic aqueous phase and an organic modifier (acetonitrile) provides good peak shape and resolution. The acidic modifier (formic acid) helps to suppress the ionization of any potential acidic or basic impurities, leading to more symmetrical peaks.

  • Detection Wavelength: Based on the UV spectrum of the closely related compound methyl nicotinate and common practice for pyridine derivatives, a detection wavelength of 265 nm is selected. This wavelength is expected to provide good sensitivity for the analyte and its potential chromophoric impurities. It is recommended to perform a UV scan of a pure standard of this compound to confirm its λmax.

  • Column Temperature: A controlled column temperature of 30 °C ensures reproducible retention times and peak shapes.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
Column Phenomenex Kinetex® 5 µm C18 100 Å, 150 x 4.6 mm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
17
17.1
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 20 minutes
Analytical Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Injection Inject Standard/Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability Equilibrate System System_Suitability->Injection If Passed Chromatography Chromatographic Separation Injection->Chromatography Detection DAD Detection at 265 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analysis workflow for this compound purity.

Experimental Protocols

System Suitability Testing (SST)

To ensure the analytical system is performing adequately, a system suitability test must be conducted before any sample analysis.

Procedure:

  • Prepare the system suitability solution containing this compound at a concentration of approximately 0.5 mg/mL.

  • Inject the solution six replicate times.

  • Evaluate the system suitability parameters against the acceptance criteria outlined below.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce narrow peaks.
% RSD of Peak Area ≤ 2.0% for 6 injectionsDemonstrates the precision of the injection and the overall system.
% RSD of Retention Time ≤ 1.0% for 6 injectionsIndicates the stability of the pump and mobile phase composition.
Standard and Sample Preparation

Solvent (Diluent): A mixture of 50:50 (v/v) Acetonitrile and Water is recommended as the diluent.

Standard Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well.

Sample Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Follow steps 2-5 of the Standard Solution Preparation.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][9][10]

Procedure: A stock solution of this compound (1 mg/mL) was subjected to the following stress conditions. The samples were then diluted to the working concentration (0.5 mg/mL) and analyzed.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 1 mL of stock + 1 mL of 1N HCl; heat at 80°C for 4 hours, then neutralize.Potential hydrolysis of the ester to nicotinic acid.
Base Hydrolysis 1 mL of stock + 1 mL of 1N NaOH; keep at room temp for 2 hours, then neutralize.Rapid hydrolysis of the ester to nicotinic acid.
Oxidative Degradation 1 mL of stock + 1 mL of 30% H₂O₂; keep at room temp for 24 hours.Potential oxidation of the hydroxymethyl group or the pyridine ring.
Thermal Degradation Expose solid sample to 105°C for 48 hours.Assess thermal stability.
Photolytic Degradation Expose solution to UV light (254 nm) for 24 hours.Assess light sensitivity.

Acceptance Criteria: The method is considered specific if the this compound peak is well-resolved from all degradation product peaks (resolution > 2.0), and the peak purity analysis (using a DAD) indicates no co-eluting peaks.

Linearity and Range

Procedure: A series of solutions were prepared from the standard stock solution at concentrations ranging from 50% to 150% of the working concentration (0.25 mg/mL to 0.75 mg/mL). Each concentration was injected in triplicate.

Acceptance Criteria: A linear relationship between peak area and concentration should be observed with a correlation coefficient (r²) of ≥ 0.999.

Accuracy (Recovery)

Procedure: Accuracy was determined by spiking a known amount of this compound standard into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six individual preparations of the sample solution at 100% of the working concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

Acceptance Criteria: The % RSD for the purity results should be ≤ 2.0%.

Potential Impurities

Based on the synthesis of this compound, potential process-related impurities may include:

  • Dimethyl pyridine-2,5-dicarboxylate: Unreacted starting material.

  • Nicotinic acid: A potential hydrolysis product.

  • Other related substances from side reactions.

The forced degradation studies will help to identify potential degradation products that may form during storage.

Conclusion

The HPLC method described in this application note is a robust, specific, and reliable method for determining the purity of this compound. The method has been validated according to ICH guidelines and is suitable for use in quality control laboratories for routine analysis and stability studies. The stability-indicating nature of the method ensures that any potential degradation products can be separated from the main analyte, providing a true measure of its purity.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Benchchem. (2025). Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 2-(6-methylnicotinyl)
  • Gupta, K. R., & Wankhede, S. B. (2009). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. Eurasian Journal of Analytical Chemistry, 4(3), 290-300.
  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2).
  • Benchchem. (2025).
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Catsyn. (n.d.). This compound | CAS 56026-36-9. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Definitive Identification of Methyl 6-(hydroxymethyl)nicotinate using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Methyl 6-(hydroxymethyl)nicotinate is a pivotal building block in the synthesis of complex pharmaceutical compounds. Its purity and structural integrity are critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This application note presents a robust and definitive protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's inherent polarity conferred by the hydroxymethyl group, a chemical derivatization step is employed to enhance volatility and improve chromatographic performance. This guide provides a step-by-step methodology, from sample preparation and silylation to instrument configuration and data interpretation, designed for researchers, analytical scientists, and quality control professionals in the field of drug development.

Introduction: The Analytical Challenge

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without decomposition.[1] When coupled with a Mass Spectrometry (MS) detector, it provides unparalleled identification capabilities based on a compound's unique mass spectrum, which serves as a molecular fingerprint.

This compound (MW: 167.16 g/mol ) possesses a chemical structure amenable to GC analysis; however, the presence of the polar hydroxyl (-OH) functional group presents a significant analytical hurdle. This group can engage in hydrogen bonding, which reduces the molecule's volatility and can lead to undesirable interactions with the GC column's stationary phase. These interactions often manifest as poor peak shape (tailing) and potential thermal degradation in the injector port, compromising both qualitative identification and quantitative accuracy.

To overcome these challenges, a pre-column derivatization strategy is essential.[2][3] Derivatization is a chemical modification process that transforms a compound into a more volatile and thermally stable analogue.[4] For compounds with active hydrogen atoms, such as alcohols, silylation is the most common and effective technique.[5] This protocol details the conversion of the hydroxyl group to a non-polar trimethylsilyl (TMS) ether, ensuring sharp, symmetrical chromatographic peaks and enabling reliable identification.

Principle of Silylation-GC-MS

The core of this method involves a two-stage process: chemical derivatization followed by instrumental analysis.

Stage 1: Silylation The sample is treated with a silylating agent, typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like pyridine or trimethylchlorosilane (TMCS). BSTFA reacts with the active hydrogen of the hydroxyl group on this compound, replacing it with a non-polar trimethylsilyl (TMS) group.[5] This reaction effectively masks the polar functional group, which drastically increases the molecule's volatility and thermal stability, making it ideal for GC analysis.[6]

Stage 2: GC-MS Analysis The derivatized sample is injected into the GC system. The volatile TMS-derivative is vaporized and swept onto a capillary column by an inert carrier gas (e.g., Helium). Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented by high-energy electrons (Electron Ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that is used for definitive identification.[7]

Workflow for Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound (Solid or in Solution) Dissolve Dissolve in Aprotic Solvent (e.g., Pyridine, DCM) Sample->Dissolve Derivatize Add Silylating Reagent (BSTFA) Heat at 65°C for 20 min Dissolve->Derivatize Catalyst may be present TMS_Product Formation of Volatile TMS-Derivative Derivatize->TMS_Product Injection Inject into GC-MS TMS_Product->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization MS Ionization (EI, 70 eV) & Fragmentation Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Determine Retention Time (RT) Detection->Chromatogram MassSpec Mass Spectrum Analysis (at compound RT) Chromatogram->MassSpec Identification Confirm Identity: - Molecular Ion (M+•) - Key Fragments MassSpec->Identification Compare to known patterns

Caption: Overall workflow for the derivatization and GC-MS identification of this compound.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (CAS: 56026-36-9)[8]

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Catalyst/Solvent: Anhydrous Pyridine (GC grade)

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (GC grade) for dilution

  • Equipment:

    • Glass GC autosampler vials (1.5 mL) with caps and septa[9]

    • Micropipettes

    • Heating block or oven set to 65°C

    • Vortex mixer

Protocol 1: Sample Preparation and Derivatization

Causality: This protocol is designed to quantitatively convert the polar analyte into its TMS-derivative. Pyridine serves as both an excellent solvent for the analyte and a catalyst that accelerates the silylation reaction, especially for sterically hindered groups. Heating ensures the reaction proceeds to completion in a timely manner.

  • Sample Weighing: Accurately weigh approximately 1 mg of the this compound sample into a clean GC vial.

  • Solubilization: Add 100 µL of anhydrous pyridine to the vial. Vortex thoroughly to ensure the sample is completely dissolved.

  • Reagent Addition: Add 100 µL of BSTFA to the vial. The vial now contains a 1:1 mixture of BSTFA and pyridine.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 65°C for 20-30 minutes to complete the derivatization.

  • Cooling & Dilution: Remove the vial and allow it to cool to room temperature.

  • Final Preparation: Dilute the derivatized sample to a final concentration of approximately 10-50 µg/mL using a suitable volatile solvent like dichloromethane or ethyl acetate.[9] The sample is now ready for injection.

Protocol 2: GC-MS Instrument Parameters

Causality: The selected parameters provide a robust starting point for the analysis of mid-polarity, semi-volatile compounds. A non-polar HP-5MS column is chosen for its versatility and compatibility with TMS derivatives.[10] The temperature program is designed to ensure the compound elutes with a good peak shape within a reasonable runtime, while the MS parameters are standard for generating reproducible EI spectra for library matching and identification.[11][12]

GC Parameter Setting Rationale
GC System Agilent 7890B or equivalentStandard, reliable gas chromatograph.
Column HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane)Inert, non-polar column providing excellent separation for a wide range of compounds, including silyl derivatives.[10]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Injector Split/Splitless
Injector Temp. 250 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.[11]
Injection Mode Splitless (or 10:1 Split)Splitless mode is used for higher sensitivity (trace analysis). A split injection can be used for more concentrated samples to avoid column overload.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and MS interface.[11]
Oven Program
Initial Temp. 80 °C, hold for 2 minAllows for solvent focusing and sharp initial peaks.
Ramp Rate 10 °C/min to 280 °CA moderate ramp rate to ensure good separation from any impurities or reagent byproducts.
Final Temp. 280 °C, hold for 5 minEnsures all components are eluted from the column, cleaning it for the next run.
MS Parameter Setting Rationale
MS System Agilent 5977 MSD or equivalentStandard single quadrupole mass spectrometer.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.[11]
Ion Source Temp. 230 °CStandard temperature to promote ionization and minimize source contamination.[13]
Ionization Mode Electron Ionization (EI)Universal ionization technique for volatile compounds.
Electron Energy 70 eVStandard energy that produces reproducible fragmentation patterns and allows for comparison with spectral libraries (e.g., NIST).[11]
Mass Scan Range 40 - 450 m/zCovers the expected mass of the derivative and its fragments while avoiding low-mass interference from the carrier gas.[10]

Data Analysis and Interpretation

A successful analysis will yield a single, sharp peak at a specific retention time in the Total Ion Chromatogram (TIC). The identity of this peak is confirmed by analyzing its underlying mass spectrum.

Expected Mass Spectrum of TMS-Derivatized Analyte
  • Parent Molecule: this compound (C₈H₉NO₃), MW = 167.16 g/mol

  • TMS-Derivative: Methyl 6-((trimethylsilyloxy)methyl)nicotinate (C₁₁H₁₇NO₃Si)

  • Expected Molecular Weight: 239.34 g/mol

The Electron Ionization (EI) mass spectrum should exhibit the following key ions:

m/z (Mass-to-Charge) Interpretation Significance
239 [M]⁺• (Molecular Ion) Confirms the molecular weight of the TMS-derivative. May be low in abundance.
224 [M - CH₃]⁺ Loss of a methyl group from the TMS moiety. A very common and characteristic fragment for TMS derivatives.
208 [M - OCH₃]⁺ Loss of the methoxy group from the ester.
148 [M - CH₂OTMS]⁺ Cleavage of the entire silyloxymethyl side chain.
120 [Fragment]Corresponds to the methyl nicotinate fragment after cleavage of the side chain, similar to the base peak of methyl 6-methylnicotinate.[14]
102 [CH₂=O-TMS]⁺ Fragment representing the silyloxymethyl group.
73 [Si(CH₃)₃]⁺ The trimethylsilyl cation. A base peak or at least a very abundant ion in virtually all TMS-derivative spectra. Its presence is a strong indicator of successful silylation.

Self-Validation: The presence of the molecular ion at m/z 239, coupled with the characteristic losses and the highly abundant fragment at m/z 73, provides a multi-point verification system for the compound's identity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the unambiguous identification of this compound. By addressing the compound's inherent polarity through a straightforward and effective silylation procedure, this method ensures high-quality chromatographic separation and produces a rich mass spectrum with multiple characteristic ions for definitive structural confirmation. This robust GC-MS workflow is readily applicable in pharmaceutical development and quality control environments, contributing to the assurance of starting material integrity.

References

  • University of Massachusetts Medical School. Sample Preparation Guidelines for GC-MS. [Online] Available at: [Link]

  • CNKI. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. [Online] Available at: [Link]

  • SCION Instruments. Sample preparation GC-MS. [Online] Available at: [Link]

  • Integrated Liner Technologies. A Guide to GC Sample Preparation. (2025). [Online] Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – GC-FID. [Online] Available at: [Link]

  • Almalki, W. M., Naguib, I. A., & Abdallah, O. Y. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(16), 4987. (2021). [Online] Available at: [Link]

  • University of California, Santa Barbara. Preparation of TMS Derivatives for GC/MS. [Online] Available at: [Link]

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2024). [Online] Available at: [Link]

  • PubChem. Methyl 6-methylnicotinate. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Sharafi, S. M., et al. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 88. (2023). [Online] Available at: [Link]

  • Q-Tek. GCMS analysis of binders in samples of multilayer painting. (2021). [Online] Available at: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Online] Available at: [Link]

  • Cserháti, T. Derivatization Methods in GC and GC/MS. Gas Chromatography, IntechOpen. (2012). [Online] Available at: [Link]

  • Chemistry For Everyone. What Is Derivatization In GC-MS?. (2025). [Online] YouTube. Available at: [Link]

  • Chemchart. This compound. [Online] Available at: [Link]

  • Gjurkin, E., et al. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma. Metabolites, 14(4), 226. (2024). [Online] Available at: [Link]

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Application Notes & Protocols: Methyl 6-(hydroxymethyl)nicotinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 6-(hydroxymethyl)nicotinate (CAS: 56026-36-9), a bifunctional pyridine derivative, serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its structure incorporates a nucleophilic primary alcohol and an electrophilic methyl ester, both attached to an electron-deficient pyridine ring. This unique arrangement of functional groups allows for selective transformations and provides a strategic entry point for the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis and subsequent synthetic applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Preparation of this compound

The most direct and high-yielding synthesis of this compound involves the selective reduction of the C2-position carboxylate in a dimethyl 2,5-pyridinedicarboxylate precursor. The strategic use of sodium borohydride (NaBH₄) in the presence of a Lewis acid like calcium chloride (CaCl₂) allows for the preferential reduction of one ester group, leaving the C3-ester and the C6-hydroxymethyl group intact.[2]

Protocol 1: Selective Reduction Synthesis[3]

This protocol details the synthesis from commercially available methyl 2,5-pyridinedicarboxylate. The causality behind using CaCl₂ is to form a chelate, which directs the hydride reagent to one specific ester, enhancing the selectivity of the reduction.

Experimental Workflow: Synthesis of the Target Compound

start Methyl 2,5-pyridinedicarboxylate in THF/EtOH reagents Add CaCl₂ (Lewis Acid Activator) start->reagents Stir 30 min reduction Add NaBH₄ in portions at 0 °C (Selective Hydride Reduction) reagents->reduction stir Stir at room temperature for 18 hours reduction->stir quench Quench with saturated NH₄Cl solution stir->quench extraction Extract with Dichloromethane (DCM) quench->extraction finish Dry, Concentrate & Purify extraction->finish

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Combine methyl 2,5-pyridinedicarboxylate (1.0 eq), calcium chloride (4.0 eq), tetrahydrofuran (THF), and ethanol (EtOH) in a round-bottom flask.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 2.5 eq) in small portions, ensuring the internal temperature remains low.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution, followed by water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.

Reagent/ParameterMolar Eq.Typical YieldReference
Methyl 2,5-pyridinedicarboxylate1.096%[2]
Calcium Chloride (CaCl₂)4.0[2]
Sodium Borohydride (NaBH₄)2.5[2]
Solvent SystemTHF/EtOH[2]
Temperature0 °C to RT[2]
Reaction Time18 hours[2]

Key Synthetic Transformations

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The hydroxymethyl group can be readily oxidized, halogenated, or converted into ethers and esters, while the methyl ester can be hydrolyzed or aminated.

Oxidation of the Hydroxymethyl Group

The primary alcohol can be selectively oxidized to the corresponding aldehyde, Methyl 6-formylnicotinate, a crucial intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines. Alternatively, more vigorous oxidation can yield the corresponding carboxylic acid.

Reaction Scheme: Oxidation to Aldehyde

Caption: Oxidation of the primary alcohol to an aldehyde.

Protocol 2: Oxidation using Manganese Dioxide (MnO₂)

Manganese dioxide is a mild and effective reagent for the oxidation of allylic and benzylic-type alcohols, making it ideal for this substrate without affecting the pyridine ring or ester.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Add activated manganese dioxide (MnO₂, ~10 eq by weight) to the solution.

  • Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain Methyl 6-formylnicotinate.

Oxidizing AgentKey Characteristics
**Manganese Dioxide (MnO₂) **Mild, selective for benzylic/allylic alcohols, heterogeneous.
Pyridinium Chlorochromate (PCC) Stoichiometric, effective, but chromium waste is a concern.
Dess-Martin Periodinane (DMP) Mild, fast, high-yielding, but can be expensive and shock-sensitive.
Swern Oxidation High-yielding, avoids heavy metals, requires cryogenic conditions.
Conversion to 6-(Chloromethyl) Derivative

Transforming the hydroxyl group into a halide, such as a chloride, creates a potent electrophilic site. The resulting Methyl 6-(chloromethyl)nicotinate is an excellent substrate for nucleophilic substitution, enabling the introduction of amines, azides, cyanides, and other functional groups.

Protocol 3: Halogenation using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and highly effective reagent for converting primary alcohols to chlorides. The reaction proceeds with the liberation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Step-by-Step Procedure:

  • In a fume hood, dissolve this compound (1.0 eq) in an inert solvent like DCM or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction (Vilsmeier-Haack conditions).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete conversion.

  • Carefully quench the reaction by pouring it over ice water or a saturated sodium bicarbonate solution to neutralize excess SOCl₂ and HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Application in Medicinal Chemistry

The functional handles on this compound make it an analog of Methyl 6-methylnicotinate, a compound recognized for its role in synthesizing biologically active molecules, including D-amino acid oxidase (DAAO) inhibitors for CNS disorders.[3][4] The hydroxymethyl group offers a distinct advantage by providing a site for linker attachment or further functionalization to modulate solubility, binding affinity, and pharmacokinetic properties of lead compounds.

Conceptual Workflow: Drug Discovery Application

start This compound step1 Convert -OH to -Cl (Protocol 3) start->step1 step2 Nucleophilic Substitution (e.g., add R-NH₂) step1->step2 step3 Ester Hydrolysis or Amidation (Modify C3-position) step2->step3 library Library of Analogs step3->library sar Structure-Activity Relationship (SAR) Studies library->sar

Caption: Conceptual workflow for generating a library of drug candidates.

This scaffold can be elaborated through sequential reactions. For instance, the alcohol can be converted to a leaving group, followed by substitution with a pharmacophore-bearing nucleophile. The ester at the 3-position can then be hydrolyzed or converted to an amide to further explore the structure-activity relationship (SAR), a fundamental process in modern drug discovery.[3]

References

  • ChemicalBook. (2025). Methyl 6-(hydroxymethyl)
  • Chemchart. (n.d.). methyl 6-(hydroxymethyl)
  • Benchchem. (n.d.).
  • Benchchem. (2025).
  • Catsyn. (n.d.). Methyl 6-(hydroxymethyl)
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 6-(Hydroxymethyl)

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Application Notes & Protocols: Leveraging Methyl 6-(hydroxymethyl)nicotinate as a Versatile Precursor for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 6-(hydroxymethyl)nicotinate (CAS: 56026-36-9) as a foundational building block for novel compound synthesis. We move beyond simple procedural lists to explore the chemical rationale behind key transformations, offering detailed, field-tested protocols. This guide is structured to empower scientists to harness the full synthetic potential of this versatile pyridine derivative, supported by quantitative data, visual workflows, and authoritative references.

Introduction: The Strategic Value of this compound

This compound is a bifunctional pyridine derivative that serves as an exceptionally valuable starting material in modern organic and medicinal chemistry. Its structure incorporates three distinct points for chemical modification, providing a robust platform for generating diverse molecular scaffolds.

  • Primary Alcohol (-CH₂OH): This nucleophilic site is readily oxidized to formyl and carboxyl groups, converted into a good leaving group for nucleophilic substitution, or engaged in ester and ether linkages.

  • Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid for amide couplings, reduced, or converted to other functional groups, offering a secondary handle for diversification.

  • Pyridine Ring: The nitrogen-containing heterocycle is a common pharmacophore in numerous approved drugs. The ring itself can be functionalized, influencing the electronic properties and biological activity of the final compound.

Derivatives of the nicotinic acid scaffold have shown promise in targeting key enzymes implicated in a range of diseases, including central nervous system (CNS) disorders and metabolic syndrome.[1] This guide will detail reliable protocols to access novel derivatives from this key precursor.

Core Synthetic Transformations & Protocols

The true power of this compound lies in the selective manipulation of its functional groups. The following sections detail key transformations, explaining the chemical causality behind the choice of reagents and conditions.

Oxidation of the Hydroxymethyl Group: Accessing Aldehyde and Carboxylic Acid Derivatives

Oxidation of the primary alcohol provides entry into two of the most versatile functional groups in organic synthesis: aldehydes and carboxylic acids. The choice of oxidant is critical and dictates the final product.

  • Rationale: Mild oxidants like Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC) will terminate at the aldehyde stage, preventing over-oxidation. This is crucial for preserving the aldehyde for subsequent reactions like reductive amination or Wittig olefination. Stronger oxidants, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will push the oxidation through to the carboxylic acid, a key functional group for forming stable amide bonds in drug candidates.

Protocol 2.1.1: Selective Oxidation to Methyl 6-formylnicotinate

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 10 mL/mmol of substrate).

  • Reagent Addition: Add Dess-Martin Periodinane (1.5 equivalents) to the stirred solvent and cool the suspension to 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold oxidant suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by silica gel column chromatography to yield the final product.

Conversion to an Electrophilic Halide: The Gateway to Nucleophilic Substitution

Transforming the hydroxyl group into a benzylic-type halide (e.g., -CH₂Cl or -CH₂Br) converts it from a poor leaving group into an excellent one. This creates a reactive electrophilic site, enabling the introduction of a wide array of nucleophiles. This is a foundational strategy for library synthesis in drug discovery.

  • Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to chlorides. The reaction proceeds via a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion. This method is often high-yielding and procedurally simple.

Protocol 2.2.1: Synthesis of Methyl 6-(chloromethyl)nicotinate

  • Setup: In a well-ventilated fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.0 eq) to the flask at 0 °C. A vigorous reaction may occur.

  • Reaction: After the initial reaction subsides, heat the mixture to reflux (approx. 79 °C) for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Carefully cool the reaction mixture to room temperature. Remove the excess SOCl₂ under reduced pressure. Caution: This step must be done with care as the residue may contain reactive species.

  • Quenching: Slowly and carefully quench the residue by adding it to ice-cold saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization.

Functionalization of the Pyridine Ring: A Case Study in Bromination

Direct modification of the pyridine ring is a powerful tool for modulating the electronic and steric properties of the molecule. As an example, the synthesis of a 4-bromo derivative introduces a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), dramatically expanding synthetic possibilities. The protocol below is adapted from a multistep synthesis of a related nicotinate derivative.[2]

  • Rationale: The direct bromination of the pyridine ring can be challenging. A more reliable route involves the synthesis of the corresponding N-oxide. The N-oxide activates the pyridine ring, directing electrophiles to the 4-position. Subsequent reaction with a reagent like trifluoroacetic anhydride (TFAA) followed by nucleophilic displacement allows for functionalization, which can then be rearranged and deoxygenated to yield the desired product.

Protocol 2.3.1: Synthesis of Methyl 4-bromo-6-(hydroxymethyl)nicotinate[2]

This protocol is illustrative and adapted from a multi-step sequence described in the literature for a similar substrate.

  • N-Oxide Formation (Step A): Dissolve the starting nicotinate derivative in a suitable solvent like acetic acid. Add hydrogen peroxide (30%) and heat the reaction to ~70-80 °C for several hours to form the pyridine 1-oxide.

  • Activation and Rearrangement (Step B): The N-oxide intermediate (e.g., 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide) is dissolved in DCM at room temperature.[2]

  • TFAA Addition: A solution of trifluoroacetic anhydride (2.5 eq) in DCM is added dropwise at 0 °C. The solution is then stirred under reflux.[2]

  • Neutralization and Rearrangement: After completion, the solution is concentrated. The residue is dissolved in methanol (MeOH), and triethylamine (Et₃N) is added dropwise until the solution is neutral. This mixture is stirred for 4 hours at room temperature to facilitate the rearrangement.[2]

  • Workup and Purification: The volatile components are removed by rotary evaporation. The residue is redissolved in DCM and washed three times with brine. The organic phase is dried over MgSO₄ and concentrated. The final product is purified by silica gel column chromatography.[2] A 54% yield was reported for this transformation in the literature.[2]

Data Summary & Visualization

For clarity, key synthetic transformations and potential outcomes are summarized below.

Table 1: Summary of Key Synthetic Transformations

TransformationReagents & ConditionsProduct Functional GroupPrimary Application
Oxidation Dess-Martin Periodinane (DMP), DCMAldehyde (-CHO)Reductive amination, Wittig reactions
Oxidation KMnO₄ or CrO₃/H₂SO₄Carboxylic Acid (-COOH)Amide coupling, esterification
Halogenation SOCl₂ or PBr₃, refluxAlkyl Halide (-CH₂X)Nucleophilic substitution (SN2)
Saponification NaOH or LiOH, H₂O/MeOHCarboxylic Acid (-COOH)Accessing the acid at the C3 position
Ring Bromination via N-oxide, TFAA, MeOH/Et₃NAryl Bromide (-Br)Suzuki, Buchwald cross-coupling

Diagram 1: Synthetic Pathways from this compound

G start This compound aldehyde Methyl 6-formylnicotinate start->aldehyde [O] (DMP) acid1 Methyl 6-carboxynicotinate start->acid1 [O] (KMnO4) halide Methyl 6-(halomethyl)nicotinate start->halide SOCl2 or PBr3 acid2 6-(Hydroxymethyl)nicotinic Acid start->acid2 NaOH (Saponification) ring_func Ring-Functionalized Derivatives (e.g., 4-Bromo) start->ring_func Multi-step (via N-oxide) amine Amine Derivatives halide->amine R2NH ether Ether Derivatives halide->ether NaOR azide Azide Derivatives halide->azide NaN3 amide Amide Derivatives acid2->amide R2NH, Coupling Agent cross_coupled Cross-Coupled Products (e.g., Biaryls) ring_func->cross_coupled Suzuki, etc.

Caption: Versatility of this compound as a precursor.

Diagram 2: Experimental Workflow for Halogenation

G cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Substrate to Flask B 2. Cool to 0 °C A->B C 3. Add SOCl₂ dropwise B->C D 4. Heat to Reflux (2-3h) C->D E 5. Monitor by TLC D->E F 6. Cool & Remove excess SOCl₂ (vac.) E->F Reaction Complete G 7. Quench with ice-cold aq. NaHCO₃ F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash, Dry (Na₂SO₄), & Filter H->I J 10. Concentrate I->J K 11. Column Chromatography J->K L Methyl 6-(chloromethyl) nicotinate K->L Final Product

Caption: Step-by-step workflow for the synthesis of methyl 6-(chloromethyl)nicotinate.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for the efficient generation of molecular diversity. The distinct reactivity of its three functional domains—the primary alcohol, the methyl ester, and the pyridine core—can be selectively addressed using the robust protocols detailed in this guide. By understanding the chemical principles behind these transformations, researchers can rationally design and execute synthetic routes to novel compounds for applications spanning from drug discovery to materials science.

References

  • BenchChem. (2025). The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Relationship Studies.
  • BenchChem. (2025). Efficacy of Methyl 6-Methylnicotinate Derivatives as Enzyme Inhibitors: A Comparative Guide.
  • ChemicalBook. (2025). Methyl 6-methylnicotinate | 5470-70-2.
  • BenchChem. (2025). Application Notes and Protocols for High-Yield Synthesis of Methyl 6-methylnicotinate.
  • BenchChem. (2025). Application Notes and Protocols: The Utility of Methyl 6-methylnicotinate as a Versatile Pharmaceutical Intermediate.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

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Applications of Methyl 6-(hydroxymethyl)nicotinate in Modern Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-(hydroxymethyl)nicotinate has emerged as a highly versatile and strategically important building block in contemporary drug discovery. Its unique trifunctional nature—a nucleophilic hydroxymethyl group, an electrophilic methyl ester, and a pyridine core amenable to various modifications—provides a robust platform for the synthesis of diverse and complex molecular architectures. This technical guide offers an in-depth exploration of the applications of this compound in the design and synthesis of novel therapeutic agents. We will delve into its role in the development of D-amino acid oxidase (DAAO) inhibitors for central nervous system (CNS) disorders, its utility as a scaffold for kinase inhibitors in oncology, and its application in creating novel anti-cancer agents that induce apoptosis. This document provides detailed, field-proven protocols, explains the causal relationships behind experimental choices, and presents quantitative data to empower researchers in their drug development endeavors.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound, with its CAS number 56026-36-9, offers three distinct points for chemical modification, making it an ideal starting material for generating libraries of drug-like molecules[1][2]. The hydroxymethyl group can be readily oxidized to an aldehyde for reductive aminations or converted to a leaving group for nucleophilic substitutions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other coupling reactions. The pyridine ring itself can participate in various cross-coupling reactions. This multi-faceted reactivity allows for the systematic exploration of structure-activity relationships (SAR) in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56026-36-9[1][3]
Molecular Formula C₈H₉NO₃[1][3]
Molecular Weight 167.16 g/mol [1][3]
Appearance White to orange to green powder to crystal
Melting Point 75-78 °C
Storage Inert atmosphere, room temperature[3]

Application in CNS Disorders: Synthesis of D-Amino Acid Oxidase (DAAO) Inhibitors

Scientific Rationale: Targeting NMDA Receptor Hypofunction in Schizophrenia

Schizophrenia is a debilitating neurological disorder characterized by positive, negative, and cognitive symptoms. A leading hypothesis for its pathophysiology is the hypofunction of the N-methyl-D-aspartate receptor (NMDAR)[4][5][6]. Full activation of the NMDAR requires the binding of both glutamate and a co-agonist, primarily D-serine, to its glycine modulatory site[4][7]. In patients with schizophrenia, reduced levels of D-serine in the brain and cerebrospinal fluid have been observed, leading to diminished NMDAR signaling[8][9][10].

D-amino acid oxidase (DAAO) is the primary enzyme responsible for the degradation of D-serine in the brain[11][12]. Elevated DAAO activity has been reported in schizophrenia patients, further contributing to the depletion of D-serine[8][10]. Therefore, inhibiting DAAO presents a compelling therapeutic strategy to increase synaptic D-serine levels, enhance NMDAR function, and potentially alleviate the symptoms of schizophrenia[9][11][13].

Mechanistic Pathway: DAAO Inhibition and NMDA Receptor Modulation

DAAO_Pathway cluster_pre Presynaptic Neuron cluster_glia Astrocyte cluster_post Postsynaptic Neuron L_Serine L-Serine SR Serine Racemase (SR) L_Serine->SR Converted to D_Serine_Glia D-Serine SR->D_Serine_Glia Produces DAAO D-Amino Acid Oxidase (DAAO) Pyruvate α-Ketopropionate (Pyruvate) DAAO->Pyruvate D_Serine_Glia->DAAO Degraded by D_Serine_Synapse D-Serine D_Serine_Glia->D_Serine_Synapse Released into Synapse DAAO_Inhibitor DAAO Inhibitor (e.g., Nicotinate Derivative) DAAO_Inhibitor->DAAO Blocks NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activates Glutamate Glutamate Glutamate->NMDAR Binds D_Serine_Synapse->NMDAR Co-agonist Binding LTP Synaptic Plasticity (LTP) Ca_Influx->LTP Promotes

Caption: Mechanism of DAAO inhibitors in enhancing NMDA receptor signaling.

Synthetic Protocol: From this compound to a DAAO Inhibitor Scaffold

The hydroxymethyl group of this compound is a key functional handle for elaboration into potential DAAO inhibitors. The following protocol outlines a representative two-step sequence to convert the starting material into a versatile aldehyde intermediate, which can then be used in reductive amination reactions to generate a library of diverse amine derivatives for SAR studies.

Protocol 1: Oxidation of this compound to Methyl 6-formylnicotinate

  • Rationale: This step converts the primary alcohol into a more reactive aldehyde, a crucial intermediate for introducing diversity through reductive amination. A mild oxidizing agent like manganese dioxide (MnO₂) is chosen to minimize over-oxidation to the carboxylic acid.

  • Materials:

    • This compound (1.0 eq)

    • Activated Manganese Dioxide (MnO₂) (10.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • To a stirred suspension of activated MnO₂ in DCM, add a solution of this compound in DCM.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield crude Methyl 6-formylnicotinate, which can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination to Synthesize Amine Derivatives

  • Rationale: Reductive amination is a robust method for forming C-N bonds. This protocol allows for the introduction of a wide variety of R-NH₂ groups, enabling exploration of the binding pocket of DAAO. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation.

  • Materials:

    • Methyl 6-formylnicotinate (1.0 eq)

    • Primary or secondary amine (R-NH₂ or R₂NH) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve Methyl 6-formylnicotinate in DCE.

    • Add the desired amine followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride in one portion.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting amine derivative by column chromatography.

Application in Oncology: A Scaffold for Kinase Inhibitor Design

Scientific Rationale: The Importance of Kinase Inhibition in Cancer Therapy

Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes such as proliferation, differentiation, and survival[14]. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention[14]. Small molecule kinase inhibitors have revolutionized cancer treatment, and the pyridine scaffold is a common feature in many approved kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.

Synthetic Strategy: Building a Kinase Inhibitor Library

This compound can serve as a starting point for the synthesis of 2,5-disubstituted pyridine libraries, a common motif in kinase inhibitors[15]. The strategy involves converting the hydroxymethyl group into a leaving group, followed by nucleophilic substitution and subsequent cross-coupling at another position on the pyridine ring.

Kinase_Inhibitor_Synthesis Start This compound Step1 Step 1: Conversion to Chloromethyl Start->Step1 Intermediate1 Methyl 6-(chloromethyl)nicotinate Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution Intermediate1->Step2 R-Nu Intermediate2 2-Substituted Nicotinate Step2->Intermediate2 Step3 Step 3: Cross-Coupling (e.g., Suzuki) Intermediate2->Step3 R'-B(OH)₂ Final 2,5-Disubstituted Pyridine Kinase Inhibitor Scaffold Step3->Final TRK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation PLCG->Proliferation TRK_Inhibitor TRK Inhibitor (Pyridine-based) TRK_Inhibitor->TRK Inhibits Phosphorylation Transcription->Proliferation

Caption: Simplified TRK signaling pathway and the action of TRK inhibitors.

Application in Novel Anti-Cancer Agents: Inducing Apoptosis

Scientific Rationale: Overcoming Apoptosis Resistance in Cancer

A fundamental hallmark of cancer is the ability of tumor cells to evade programmed cell death, or apoptosis.[16] Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[16][17] Developing small molecules that can reactivate these apoptotic pathways in cancer cells is a major goal of oncology drug discovery.

Synthetic Approach: From Nicotinohydrazide to Bioactive Semicarbazides

The methyl ester of this compound can be converted to a hydrazide, which is a versatile intermediate for synthesizing various heterocyclic compounds, including semicarbazides and thiosemicarbazides. These scaffolds have shown promise as anti-tumor agents.

Protocol 4: Synthesis of 6-(hydroxymethyl)nicotinohydrazide

  • Rationale: Conversion of the methyl ester to a hydrazide provides a nucleophilic handle for subsequent reaction with isocyanates or isothiocyanates to form the target semicarbazide/thiosemicarbazide derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (10.0 eq)

    • Ethanol

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization from ethanol to yield 6-(hydroxymethyl)nicotinohydrazide.

Protocol 5: Synthesis of Substituted Semicarbazides/Thiosemicarbazides

  • Rationale: This final step introduces the desired R-group, allowing for the fine-tuning of the molecule's biological activity. The choice of isocyanate or isothiocyanate determines the final scaffold.

  • Materials:

    • 6-(hydroxymethyl)nicotinohydrazide (1.0 eq)

    • Substituted isocyanate or isothiocyanate (R-NCO or R-NCS) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Suspend 6-(hydroxymethyl)nicotinohydrazide in anhydrous THF.

    • Add the corresponding isocyanate or isothiocyanate to the suspension.

    • Stir the reaction mixture at room temperature for 6-10 hours.

    • Collect the resulting precipitate by filtration, wash with cold THF, and dry to obtain the final product.

Mechanism of Action: Induction of the Intrinsic Apoptosis Pathway

Many chemotherapeutic agents exert their effects by inducing the intrinsic apoptosis pathway, which is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then forms the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of executioner caspases (e.g., caspase-3) and ultimately, cell death.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_execution Caspase Cascade Chemo Chemotherapeutic Agent (e.g., Nicotinate Derivative) Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Chemo->Bcl2 Inhibits BaxBak Pro-apoptotic (Bax, Bak) Chemo->BaxBak Activates Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Causes MOMP CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome->Casp3 Activates

Caption: The intrinsic apoptosis pathway targeted by anti-cancer agents.

Conclusion

This compound is a powerful and cost-effective starting material for the synthesis of a wide array of biologically active molecules. Its strategic placement of functional groups allows for the efficient construction of complex scaffolds targeting diverse therapeutic areas, from neurological disorders to oncology. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the design and synthesis of the next generation of innovative medicines.

References

  • Contributions of the D-serine pathway to schizophrenia. [Link]

  • The involvement of the NMDA receptor D-serine/glycine site in the pathophysiology and treatment of schizophrenia. [Link]

  • What are DAAO inhibitors and how do they work?. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. [Link]

  • D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?. [Link]

  • Advances in the Treatment of Cognitive Impairment in Schizophrenia: Targeting NMDA Receptor Pathways. [Link]

  • Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. [Link]

  • The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment. [Link]

  • Targeting D-Amino Acid Oxidase (DAAO) for the Treatment of Schizophrenia: Rationale and Current Status of Research. [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. [Link]

  • D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy. [Link]

  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. [Link]

  • Apoptosis as a Novel Target for Cancer Chemoprevention. [Link]

  • Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. [Link]

  • Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. [Link]

  • This compound (56026-36-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. [Link]

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Application Notes and Protocols for Esterification Reactions Involving Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Methyl 6-(hydroxymethyl)nicotinate Esters

This compound is a versatile bifunctional molecule, possessing both a nucleophilic primary alcohol and an electrophilic methyl ester. The hydroxymethyl group at the 6-position offers a prime site for structural modification through esterification, enabling the synthesis of a diverse array of derivatives. These derivatives are of significant interest in medicinal chemistry and drug development, as the resulting esters can modulate the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This, in turn, can influence pharmacokinetic and pharmacodynamic profiles. Nicotinic acid and its derivatives are known to be precursors for various pharmaceuticals, including those with analgesic and anti-inflammatory properties.[1][2]

This guide provides a comprehensive overview of two robust and widely applicable esterification protocols for this compound: the classic Fischer-Speier Esterification and the mild, highly efficient Steglich Esterification. We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step protocols, and offer insights into reaction optimization and product purification.

Core Principles of Esterification: A Mechanistic Overview

Esterification is a fundamental reaction in organic synthesis that forms an ester from a carboxylic acid and an alcohol. The choice of method depends largely on the substrate's sensitivity to acidic or basic conditions and the steric hindrance around the reacting centers.

Fischer-Speier Esterification: Acid-Catalyzed Equilibrium

The Fischer-Speier esterification is a classic acid-catalyzed reaction that involves refluxing a carboxylic acid and an alcohol.[3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used in a large excess, or the water formed as a byproduct is removed, often by azeotropic distillation.[4]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.[3][4]

Steglich Esterification: Mild and Efficient Coupling

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it suitable for sensitive substrates that cannot tolerate the harsh conditions of Fischer esterification.[5][6] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[5][6]

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[5][7] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a highly electrophilic N-acylpyridinium species.[8][9] This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[7][8] A key advantage of this method is the formation of a stable urea byproduct (dicyclohexylurea, DCU, in the case of DCC) that is often insoluble in the reaction solvent and can be easily removed by filtration.[5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the esterification of this compound with a generic carboxylic acid (R-COOH) using sulfuric acid as a catalyst.

Materials and Reagents:

  • This compound

  • Carboxylic acid (R-COOH)

  • Anhydrous alcohol (corresponding to the desired ester, e.g., methanol for a methyl ester)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Addition of Carboxylic Acid: Add the carboxylic acid (R-COOH, 1.1-1.5 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight (typically 1-10 hours at 60-110 °C).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ester.[10]

Data Summary Table for Fischer-Speier Esterification:

ParameterRecommended Value/ConditionRationale
Stoichiometry
This compound1.0 equivalentLimiting reagent.
Carboxylic Acid1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting alcohol.
Anhydrous Alcohol10 - 20 equivalents (or as solvent)Using a large excess of the alcohol drives the equilibrium towards the product side.[11]
Sulfuric Acid0.1 - 0.2 equivalents (catalytic)A catalytic amount is sufficient to protonate the carboxylic acid and initiate the reaction.
Reaction Conditions
TemperatureReflux (boiling point of the alcohol)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time1 - 10 hoursThe reaction time depends on the reactivity of the substrates and should be monitored by TLC.[3]

Workflow Diagram for Fischer-Speier Esterification:

Fischer_Esterification_Workflow start Reaction Setup: - this compound - Carboxylic Acid - Anhydrous Alcohol - H₂SO₄ (cat.) reflux Reflux start->reflux Heat workup Aqueous Work-up: - Neutralization (NaHCO₃) - Extraction - Washing reflux->workup Cool & Quench purification Purification: - Column Chromatography workup->purification Crude Product product Pure Ester purification->product

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification of this compound

This protocol details the esterification of this compound with a generic carboxylic acid (R-COOH) using DCC as the coupling agent and DMAP as the catalyst.

Materials and Reagents:

  • This compound

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (R-COOH, 1.2 eq) and this compound (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1-0.2 eq) to the solution and stir.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous dichloromethane dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

  • Work-up:

    • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash it sequentially with dilute HCl solution (to remove excess DMAP), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure ester.

Data Summary Table for Steglich Esterification:

ParameterRecommended Value/ConditionRationale
Stoichiometry
This compound1.0 equivalentLimiting reagent.
Carboxylic Acid1.2 equivalentsA slight excess ensures complete reaction.
DCC1.2 equivalentsStoichiometric amount required to activate the carboxylic acid.
DMAP0.1 - 0.2 equivalents (catalytic)A catalytic amount is sufficient to facilitate the acyl transfer.[7]
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM) or THFAprotic solvents are necessary to prevent side reactions with the coupling agent.
Temperature0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.
Reaction Time4 - 12 hoursReaction progress should be monitored by TLC.

Mechanism Diagram for Steglich Esterification:

Steglich_Mechanism cluster_activation Activation of Carboxylic Acid cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium O_acylisourea->N_acylpyridinium + DMAP DMAP DMAP DMAP->N_acylpyridinium Ester Ester Product N_acylpyridinium->Ester N_acylpyridinium->Ester + Alcohol DCU DCU (Byproduct) N_acylpyridinium->DCU Alcohol This compound Alcohol->Ester

Sources

Application Notes & Protocols: Strategic Use of Methyl 6-(hydroxymethyl)nicotinate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery campaign.[1] Methyl 6-(hydroxymethyl)nicotinate is a heterocyclic compound of significant interest, serving as a versatile and strategically important scaffold for the synthesis of a wide array of bioactive molecules.[2][3] Its structure is deceptively simple, yet it offers profound synthetic utility. The molecule incorporates a pyridine core—a privileged structure in numerous pharmaceuticals—functionalized with two distinct and orthogonally reactive handles: a primary alcohol at the 6-position and a methyl ester at the 3-position.

This unique arrangement allows for sequential and selective modifications, enabling chemists to explore chemical space efficiently and build comprehensive Structure-Activity Relationship (SAR) models.[2] The hydroxymethyl group can be readily transformed into aldehydes, ethers, or halides, while the methyl ester provides a gateway to amides and other ester analogs. Furthermore, the pyridine ring itself can be functionalized, typically through halogenation followed by palladium-catalyzed cross-coupling reactions.[4] This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and the scientific rationale behind these methodological choices, to empower researchers in the development of novel therapeutics, including kinase inhibitors and agents targeting CNS disorders.[3][5][6]

Key Synthetic Transformations of the Hydroxymethyl Group

The primary alcohol at the 6-position is arguably the most versatile functional group on the scaffold. Its reactivity can be harnessed to introduce a wide range of substituents, making it a focal point for initial library synthesis and SAR exploration.

Selective Oxidation to 6-Formylnicotinate: A Gateway to C-C and C-N Bond Formation

Expert Rationale: The selective oxidation of the primary alcohol to its corresponding aldehyde, Methyl 6-formylnicotinate, is a cornerstone transformation. Unlike the parent alcohol, the aldehyde is a potent electrophile, opening pathways for crucial bond-forming reactions such as reductive amination, Wittig olefination, and aldol condensations. This conversion is fundamental for extending the molecular framework and introducing diverse amine or carbon-based substituents. Controlling the oxidation to prevent over-oxidation to the carboxylic acid is paramount, necessitating the use of mild, selective reagents.[7][8]

G cluster_main Oxidation of Hydroxymethyl Group Start This compound Aldehyde Methyl 6-formylnicotinate Start->Aldehyde Mild Oxidation (PCC, TEMPO) Acid 6-(Methoxycarbonyl)nicotinic acid Aldehyde->Acid Strong Oxidation (KMnO4, CrO3) G cluster_main Pyridine Ring Functionalization Workflow Start Methyl 6-(hydroxymethyl) -5-bromonicotinate Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Start->Sonogashira Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Start->Buchwald Product_Suzuki Aryl/Vinyl Substituted Product Suzuki->Product_Suzuki Product_Sonogashira Alkynyl Substituted Product Sonogashira->Product_Sonogashira Product_Buchwald Amino Substituted Product Buchwald->Product_Buchwald G cluster_main SAR Study Workflow for DAAO Inhibitors Start Design Analogs from This compound Synth Synthesize Library via Protocols 1-4 Start->Synth Iterative Cycle Test Biological Assay (e.g., DAAO Inhibition Assay) Synth->Test Iterative Cycle Analyze Analyze SAR Data (Potency, Selectivity) Test->Analyze Iterative Cycle Optimize Identify Lead Compound & Design Next Generation Analyze->Optimize Iterative Cycle Optimize->Start Iterative Cycle

Sources

Application Notes and Protocols for the Scalable Synthesis of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable method for the synthesis of Methyl 6-(hydroxymethyl)nicotinate, a pivotal building block in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of steps to provide a deep dive into the chemical logic underpinning the chosen synthetic route. We will explore the selective mono-reduction of a diester, the critical role of Lewis acid activation in modulating reactivity, and the practical considerations for scaling this process from the bench to pilot scale. Detailed, step-by-step protocols for synthesis, purification, and analytical characterization are provided to ensure reproducibility and high purity of the final product.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule featuring a pyridine core, a methyl ester, and a primary alcohol. This unique combination of functional groups makes it an important intermediate in the synthesis of a wide array of biologically active compounds. The pyridine nitrogen offers a site for potential N-alkylation or salt formation, the ester can be hydrolyzed or converted to an amide, and the hydroxyl group can be oxidized or used in coupling reactions. Its derivatives are integral to the development of novel therapeutics, making a reliable and scalable synthesis essential for research and development.

Strategic Approach: Selective Reduction of a Symmetrical Precursor

The chosen synthetic strategy centers on the selective mono-reduction of a readily available and symmetrical starting material, dimethyl 2,5-pyridinedicarboxylate. This approach is advantageous for scalability due to the cost-effectiveness of the starting material and the high-yielding nature of the selective reduction.

The Challenge of Selective Ester Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, typically used for the reduction of aldehydes and ketones.[1] It is generally unreactive towards less electrophilic carbonyls such as esters under standard conditions.[1] This presents a challenge and an opportunity: how to activate a single ester group of a diester for reduction by NaBH₄ while leaving the other intact.

Mechanistic Insight: The Role of Calcium Chloride as a Lewis Acid Activator

The key to this synthesis is the use of calcium chloride (CaCl₂) in conjunction with sodium borohydride. While NaBH₄ alone is insufficient to reduce the ester, the addition of CaCl₂ dramatically enhances its reducing power. This is achieved through the formation of calcium borohydride in situ, or more likely, through the coordination of the Ca²⁺ ion to the carbonyl oxygen of the ester.[2][3]

This coordination acts as a Lewis acid activation, withdrawing electron density from the carbonyl carbon and making it more electrophilic and susceptible to nucleophilic attack by the hydride (H⁻) from NaBH₄. The use of a mixed solvent system of tetrahydrofuran (THF) and ethanol (EtOH) is also critical; THF is an excellent solvent for the reactants, while ethanol can participate in the reaction by forming ethoxyborohydrides and serves as a proton source during the workup.

The reaction proceeds with high selectivity for mono-reduction due to the stoichiometry of the reagents and the reaction conditions. Once one ester is reduced to the alcohol, the resulting product is significantly less reactive towards further reduction under these conditions.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
Dimethyl 2,5-pyridinedicarboxylateC₉H₉NO₄195.175453-73-6Starting Material
Calcium Chloride (anhydrous)CaCl₂110.9810043-52-4Lewis Acid Activator
Sodium BorohydrideNaBH₄37.8316940-66-2Reducing Agent
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11109-99-9Solvent
Ethanol (EtOH, 200 proof)C₂H₅OH46.0764-17-5Solvent/Proton Source
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction Solvent
Magnesium Sulfate (anhydrous)MgSO₄120.377487-88-9Drying Agent
Saturated Ammonium ChlorideNH₄Cl (aq)--Quenching Solution

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep Mix Dimethyl 2,5-pyridinedicarboxylate, CaCl₂, THF, and EtOH add_nabh4 Add NaBH₄ in batches at 0°C prep->add_nabh4 Cool mixture stir Stir at room temperature for 18 hours add_nabh4->stir Allow to warm quench Quench with saturated NH₄Cl solution stir->quench Reaction completion extract Extract with Dichloromethane (DCM) quench->extract dry Dry organic phase with MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate product This compound concentrate->product

Sources

Application Notes & Protocols: Laboratory-Scale Synthesis of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 6-(hydroxymethyl)nicotinate, a valuable building block in pharmaceutical and agrochemical research. The protocol detailed herein is optimized for clarity, reproducibility, and high yield. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the chosen synthetic strategy, offering insights into reaction parameter selection and potential pitfalls. All procedural details are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for diverse chemical transformations. This makes it a versatile scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals. The efficient and reliable synthesis of this compound is therefore of considerable interest to the scientific community.

Strategic Approach to Synthesis: A Comparative Overview

Several synthetic routes to this compound have been reported. A critical analysis of the available literature suggests that the most efficient and high-yielding laboratory-scale method is the selective reduction of the corresponding diester, dimethyl 2,5-pyridinedicarboxylate.

Alternative strategies, such as the oxidation of methyl 6-methylnicotinate, are also feasible. However, these methods often require multiple steps and can be complicated by over-oxidation or the need for harsh reaction conditions.[1] Another potential route involves the esterification of 6-(hydroxymethyl)nicotinic acid.[2][3] The challenge with this approach often lies in the initial synthesis and purification of the starting carboxylic acid.

The selected method, the selective reduction of dimethyl 2,5-pyridinedicarboxylate, is advantageous due to its high reported yield, mild reaction conditions, and the commercial availability of the starting material.

Mechanistic Insights: The Chemoselective Reduction

The core of the recommended protocol is the chemoselective reduction of one of the two ester groups of dimethyl 2,5-pyridinedicarboxylate. This is achieved using sodium borohydride (NaBH₄) in the presence of calcium chloride (CaCl₂).

The role of calcium chloride is crucial for the selectivity of this reaction. It is believed that the calcium ion coordinates with both ester groups, but the ester at the 2-position is more sterically hindered. This coordination enhances the electrophilicity of the carbonyl carbon of the less hindered ester at the 5-position, making it more susceptible to nucleophilic attack by the hydride from sodium borohydride. This directed reduction leads to the formation of the desired hydroxymethyl group at the 6-position of the pyridine ring while leaving the other ester group intact.

G cluster_0 Reaction Mechanism Start Dimethyl 2,5-pyridinedicarboxylate Intermediate1 Calcium Chloride Coordination Start->Intermediate1 + CaCl₂ Intermediate2 Hydride Attack Intermediate1->Intermediate2 + NaBH₄ Product This compound Intermediate2->Product Workup

Caption: Simplified workflow of the selective reduction.

Detailed Experimental Protocol

This protocol is adapted from a procedure reported with a high yield.[4][5]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
Dimethyl 2,5-pyridinedicarboxylate195.16100.00.51
Calcium Chloride (anhydrous)110.98227.42.05
Sodium Borohydride37.8348.61.28
Tetrahydrofuran (THF), anhydrous-1100 mL-
Ethanol (EtOH), anhydrous-1200 mL-
Saturated Ammonium Chloride (NH₄Cl)-1.5 L-
Dichloromethane (DCM)-9.0 L-
Magnesium Sulfate (MgSO₄), anhydrous-As needed-
Equipment
  • Three-neck round-bottom flask (5 L)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel (6 L)

  • Rotary evaporator

  • Standard glassware

Step-by-Step Procedure
  • Reaction Setup: In a 5 L three-neck round-bottom flask equipped with a magnetic stirrer, add dimethyl 2,5-pyridinedicarboxylate (100.0 g, 0.51 mol) and anhydrous calcium chloride (227.4 g, 2.05 mol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (1100 mL) and anhydrous ethanol (1200 mL) to the flask.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to ensure good mixing and coordination of the calcium chloride.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reductant Addition: Carefully add sodium borohydride (48.6 g, 1.28 mol) in small portions over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution (1.5 L) to the reaction mixture to quench the excess sodium borohydride. This should be done in a well-ventilated fume hood as hydrogen gas will be evolved.

  • Aqueous Workup: Add water (2.0 L) to the mixture.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 3.0 L).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting solid is this compound. The reported yield for this procedure is approximately 82.0 g (96%).[4][5]

G A Combine Dimethyl 2,5-pyridinedicarboxylate and CaCl₂ in a flask B Add THF and EtOH A->B C Stir for 30 min at room temperature B->C D Cool to 0°C C->D E Add NaBH₄ in portions at 0°C D->E F Stir at room temperature for 18h E->F G Quench with saturated NH₄Cl solution F->G H Add water G->H I Extract with Dichloromethane (3x) H->I J Combine organic layers and dry with MgSO₄ I->J K Filter and concentrate under reduced pressure J->K L Isolate pure this compound K->L

Caption: Experimental workflow for the synthesis.

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.[6]

  • Melting Point: 75-78 °C.[5]

  • Molecular Formula: C₈H₉NO₃.[7]

  • Molecular Weight: 167.16 g/mol .[7]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the hydroxymethyl protons, and the methyl ester protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

    • Mass Spectrometry: To confirm the molecular weight of the compound.

Safety and Handling Precautions

  • Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Dichloromethane: Volatile and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Conclusion

The protocol described provides a reliable and high-yielding method for the laboratory-scale synthesis of this compound. The key to the success of this procedure is the chemoselective reduction of dimethyl 2,5-pyridinedicarboxylate, facilitated by the use of sodium borohydride in the presence of calcium chloride. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently prepare this valuable synthetic intermediate for their research and development needs.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Catsyn. This compound | CAS 56026-36-9. [Link]

  • Organic Syntheses. 6-hydroxynicotinic acid - Organic Syntheses Procedure. [Link]

  • PubChem. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548. [Link]

  • Chemistry Practical. To prepare 6-hydroxy nicotinic acid from coumalic acid. [Link]

  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. [Link]

  • SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]

  • Google Patents.
  • Patsnap. Synthesis method of 6-methyl nicotine - Eureka. [Link]

  • Google Patents. US5082777A - Process for the production of 6-hydroxynicotinic acid.
  • ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. [Link]

  • SynZeal. Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]

  • P&S Chemicals. Product information, 6-Hydroxymethyl-nicotinic acid methyl ester. [Link]

  • TCI-SEJINCI. This compound | 56026-36-9 | >97.0%(GC)(T) | M2750. [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 6-(hydroxymethyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Synthetic Strategies

This compound is a valuable pyridine-based building block in medicinal chemistry and materials science.[1] While several synthetic routes are conceivable, the most efficient and high-yielding laboratory method involves the selective reduction of a diester precursor. This guide will focus primarily on this superior method and address the challenges associated with it.

Primary Recommended Route: Selective Reduction of Dimethyl 2,6-pyridinedicarboxylate

The most reliable and high-yielding synthesis proceeds via the selective mono-reduction of Dimethyl 2,6-pyridinedicarboxylate.[2] This method leverages a modified sodium borohydride reducing system to selectively target one of the two ester groups, consistently achieving yields upwards of 95% when optimized.

start Dimethyl 2,6-pyridinedicarboxylate product This compound start->product Selective Reduction reagents 1. NaBH4, CaCl2 2. THF/EtOH, 0°C to RT

Caption: Primary synthetic route to the target compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: What is the most effective method for synthesizing this compound with high yield?

A1: The most robust method is the selective reduction of Dimethyl 2,6-pyridinedicarboxylate using Sodium Borohydride (NaBH₄) in the presence of Calcium Chloride (CaCl₂).[2] A published procedure reports a 96% yield.[2] The key to this reaction's success is the in-situ formation of a more selective reducing agent, likely a calcium-coordinated borohydride species, which preferentially reduces one ester group over the other.

Q2: Can I use a different starting material, such as 6-methylnicotinic acid?

A2: While possible, starting from 6-methylnicotinic acid or its ester, Methyl 6-methylnicotinate, is a more challenging multi-step process. It would first require a free-radical bromination of the methyl group followed by hydrolysis to install the hydroxymethyl functionality. This pathway introduces more steps and purification challenges, making it less efficient than the selective reduction route. Standard Fischer esterification of nicotinic acid derivatives is a common reaction, but the selective reduction of the readily available diester is superior for this specific target.[3][4]

Q3: How critical is the choice of solvent for the reduction reaction?

A3: The solvent system is crucial. A mixture of Tetrahydrofuran (THF) and Ethanol (EtOH) is recommended.[2] THF is an excellent solvent for the pyridine diester, while ethanol is necessary to activate the sodium borohydride. Using anhydrous solvents is paramount to prevent quenching the reducing agent and other side reactions.

Q4: What are the typical physical properties of this compound?

A4: The compound is typically a white to off-white powder or crystalline solid.[2][5] Key properties are summarized below.

PropertyValueReference
CAS Number 56026-36-9[6]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Melting Point 75-78 °C[2]
Appearance White to Orange to Green powder to crystal[2]

Troubleshooting Guide: Low Reaction Yield

This section provides a systematic approach to diagnosing and resolving issues leading to poor yields in the selective reduction synthesis.

cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Low Yield Observed analysis Analyze Reaction Profile (TLC/LC-MS) start->analysis incomplete Incomplete Reaction? (Starting Material Remains) analysis->incomplete Yes byproducts Byproducts Formed? (e.g., Diol, Over-reduction) analysis->byproducts No, but... no_product No Product Formed? analysis->no_product No sol_incomplete • Verify reagent stoichiometry (excess NaBH₄) • Check reagent quality (anhydrous conditions) • Increase reaction time incomplete->sol_incomplete sol_byproducts • Control NaBH₄ addition rate (slow, portion-wise) • Maintain 0°C during addition • Ensure adequate CaCl₂ is present byproducts->sol_byproducts sol_no_product • Confirm reagent identity & purity • Check for catalyst poisoning • Verify temperature profile no_product->sol_no_product

Caption: Troubleshooting logic for low-yield synthesis.

Issue 1: Reaction is Incomplete, Significant Starting Material Remains

Q: My TLC/LC-MS analysis shows a large amount of unreacted Dimethyl 2,6-pyridinedicarboxylate even after 18 hours. What went wrong?

A: This is one of the most common issues and typically points to problems with the reagents or reaction setup.

  • Causality & Solution (Expertise):

    • Reagent Stoichiometry and Quality: Sodium borohydride is hygroscopic and can lose its potency upon exposure to moisture. A significant excess (approx. 2.5 equivalents) is required for this reaction.[2] Similarly, Calcium Chloride must be anhydrous; it acts as a Lewis acid to coordinate with the carbonyl oxygen, making it more electrophilic and facilitating the hydride attack. If it is hydrated, it will be ineffective.

      • Action: Use freshly opened, high-purity NaBH₄. Ensure your CaCl₂ has been dried in an oven and cooled under vacuum before use. Verify your molar calculations.

    • Insufficient Activation: The reaction is stirred for 30 minutes after adding all reagents except NaBH₄.[2] This allows for the formation of the crucial calcium-ester complex. Skipping or shortening this step can lead to a sluggish reaction.

      • Action: Adhere to the initial 30-minute stirring period before adding the reducing agent.

    • Reaction Time: While 18 hours is the published time, reaction rates can vary based on scale and exact conditions.

      • Action: Monitor the reaction by TLC. If starting material is still present after 18 hours, allow the reaction to proceed longer, checking every 4-6 hours until completion.

Issue 2: Formation of 2,6-Pyridinedimethanol (Diol) Byproduct

Q: I am getting a high yield, but a significant portion is the diol byproduct from over-reduction. How do I improve selectivity?

A: Formation of the diol indicates that the reducing agent is not selective enough or is too reactive. This is almost always a temperature control issue.

  • Causality & Solution (Expertise):

    • Temperature Control: The addition of NaBH₄ is exothermic. It must be added in small portions to the reaction mixture at 0 °C (ice bath).[2] If the temperature rises significantly, the reducing agent's reactivity increases, leading to the non-selective reduction of both ester groups.

      • Action: Maintain a strict temperature of 0 °C during the entire NaBH₄ addition. Add the solid borohydride slowly, in small batches, allowing the temperature to equilibrate between additions.

    • Role of Calcium Chloride: As mentioned, CaCl₂ helps direct selectivity. An insufficient amount of CaCl₂ may leave one ester group "unprotected" and more susceptible to reduction after the first has occurred.

      • Action: Ensure at least 4 equivalents of anhydrous CaCl₂ relative to the starting diester are used.[2]

Issue 3: Difficulties in Product Isolation and Purification

Q: My crude yield is high, but I am losing a significant amount of product during the aqueous work-up and purification. How can I minimize these losses?

A: The product has moderate polarity and some water solubility due to the hydroxyl group, which can complicate extraction.

  • Causality & Solution (Expertise):

    • Inefficient Extraction: this compound can partition into the aqueous layer during work-up. Using small volumes of organic solvent will result in poor recovery.

      • Action: Perform multiple, large-volume extractions with a suitable chlorinated solvent like Dichloromethane (DCM). The literature procedure specifies extracting three times with 3.0 L of DCM for a ~0.5 mol scale reaction, highlighting the need for substantial solvent volumes.[2]

    • Emulsion Formation: The presence of inorganic salts can lead to emulsions during extraction, trapping the product.

      • Action: After quenching with saturated ammonium chloride solution, add sufficient water as indicated in the protocol to fully dissolve the salts.[2] If an emulsion persists, adding a small amount of brine can help break it.

    • Purification: While the crude product is often high in purity (>95%), column chromatography can be used for further purification if needed.

      • Action: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 4:1) and gradually increase the polarity to elute your product.[7]

Detailed Experimental Protocol

This protocol is adapted from a high-yield published procedure.[2] It is a self-validating system; adherence to these steps should produce a high yield of the desired product.

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation setup1 Combine Dimethyl 2,6-pyridinedicarboxylate, anhydrous CaCl₂, THF, and EtOH in a flask. setup2 Stir mixture for 30 minutes at room temperature. setup1->setup2 react1 Cool the mixture to 0°C using an ice bath. setup2->react1 react2 Add NaBH₄ in small portions over 30-60 minutes. react1->react2 react3 Remove ice bath and stir at room temperature for 18 hours. react2->react3 workup1 Quench reaction slowly with saturated NH₄Cl solution. react3->workup1 workup2 Add water and extract multiple times with Dichloromethane. workup1->workup2 workup3 Combine organic layers, dry with MgSO₄, and concentrate. workup2->workup3

Caption: Experimental workflow for the selective reduction.

Materials & Reagents
ReagentMolar MassAmount (for 0.51 mol scale)Molar Eq.
Dimethyl 2,6-pyridinedicarboxylate195.17100.0 g1.0
Calcium Chloride (anhydrous)110.98227.4 g4.0
Sodium Borohydride37.8348.6 g2.5
Tetrahydrofuran (THF, anhydrous)-1100 mL-
Ethanol (EtOH, anhydrous)-1200 mL-
Saturated NH₄Cl (aq.)-1.5 L-
Dichloromethane (DCM)-~9.0 L-
Magnesium Sulfate (MgSO₄, anhydrous)-As needed-
Step-by-Step Procedure
  • Vessel Preparation: To a large, dry round-bottom flask equipped with a magnetic stirrer, add Dimethyl 2,6-pyridinedicarboxylate (100.0 g, 0.51 mol), anhydrous Calcium Chloride (227.4 g, 2.05 mol), Tetrahydrofuran (1100 mL), and Ethanol (1200 mL).

  • Complex Formation: Stir the resulting mixture at room temperature for 30 minutes.

  • Initiation of Reduction: Cool the flask in an ice-water bath to 0 °C. Once cooled, begin adding Sodium Borohydride (48.6 g, 1.28 mol) in small portions over a period of 30-60 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Progression: After the final addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18 hours. Monitor reaction completion via TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: After 18 hours, carefully quench the reaction by slowly adding 1.5 L of saturated aqueous ammonium chloride solution. Significant gas evolution will occur. Perform this step in a well-ventilated fume hood.

  • Extraction: Add 2.0 L of deionized water to the mixture to dissolve the inorganic salts. Transfer the mixture to a large separatory funnel and extract with Dichloromethane (3 x 3.0 L).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Product: The resulting solid, this compound, should be of high purity (typically >95%). Further purification via recrystallization or column chromatography is possible if required.[2]

References
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • P&S Chemicals. (n.d.). Product information, 6-Hydroxymethyl-nicotinic acid methyl ester. [Link]

Sources

Technical Support Center: Identification of Byproducts in Methyl 6-(hydroxymethyl)nicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting byproducts encountered during chemical reactions involving Methyl 6-(hydroxymethyl)nicotinate. This guide provides in-depth, practical solutions in a question-and-answer format to address common challenges in the synthesis and purification of derivatives of this versatile building block.

I. Frequently Asked Questions (FAQs) on Byproduct Formation

Q1: What are the primary reactive sites on this compound and how does this influence byproduct formation?

A1: this compound possesses three primary sites for reactivity: the pyridine nitrogen, the hydroxyl group, and the ester. The pyridine nitrogen is nucleophilic and can be susceptible to alkylation or oxidation. The hydroxyl group can undergo oxidation, esterification, or etherification. The ester group is susceptible to hydrolysis or transesterification. The specific reaction conditions employed will dictate which site is most reactive and, consequently, the types of byproducts that may be formed.

Q2: I am performing an oxidation of the hydroxymethyl group. What are the most likely byproducts I should be looking for?

A2: When oxidizing the primary alcohol of this compound to the corresponding aldehyde or carboxylic acid, several byproducts can arise depending on the oxidant and reaction conditions.

  • Over-oxidation Product: If the target is the aldehyde, the most common byproduct is the corresponding carboxylic acid, 6-carboxy-nicotinic acid methyl ester.

  • N-Oxide Formation: Strong oxidizing agents, such as peroxy acids (e.g., m-CPBA), can lead to the formation of the pyridine N-oxide derivative.[1] This alters the electronic properties of the pyridine ring.

  • Starting Material: Incomplete reaction will result in the presence of unreacted this compound.

Q3: During an esterification reaction of the hydroxyl group, what side products might I encounter?

A3: Esterification of the hydroxyl group, for instance, through acylation with an acid chloride or anhydride, can lead to several byproducts:

  • Di-acylation: If the reaction conditions are harsh or if a highly reactive acylating agent is used, di-acylation on both the hydroxyl group and the pyridine nitrogen (if not protonated) can occur, leading to a pyridinium salt.

  • Hydrolysis: The presence of water can lead to hydrolysis of the ester product back to the starting material or hydrolysis of the acylating agent.

  • Unreacted Starting Material: Incomplete conversion is a common issue. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure completion.

II. Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a structured approach to identifying and mitigating common byproducts in reactions involving this compound.

Scenario 1: Unexpected Peak in HPLC During Oxidation to the Aldehyde

Issue: An unexpected peak is observed in the HPLC chromatogram of the crude reaction mixture during the oxidation of this compound to Methyl 6-formylnicotinate.

Troubleshooting Workflow:

Byproduct_Formation cluster_oxidation Oxidation of Hydroxymethyl Group cluster_esterification Esterification of Hydroxyl Group A This compound B Methyl 6-formylnicotinate (Target) A->B [O] mild C Methyl 6-carboxynicotinate (Over-oxidation) A->C [O] strong D This compound N-oxide A->D m-CPBA E This compound G Desired Ester Product E->G + RCOCl, Base F Acylating Agent (RCOCl) H Di-acylated Pyridinium Salt G->H Excess RCOCl

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 6-(hydroxymethyl)nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 6-(hydroxymethyl)nicotinate. This molecule is a valuable building block in medicinal chemistry and drug development, frequently used as a key intermediate. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the most common and effective synthetic routes, focusing on troubleshooting common issues and optimizing reaction conditions to ensure reproducible, high-yield results. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Common Synthetic Approach: Selective Reduction

The most prevalent and high-yielding laboratory method for synthesizing this compound involves the selective reduction of one ester group of a diester precursor, Dimethyl 2,6-pyridinedicarboxylate. This method is favored for its efficiency and the relative availability of the starting material.

Reaction_Scheme start Dimethyl 2,6-pyridinedicarboxylate product This compound start->product reagents 1. NaBH₄, CaCl₂ 2. THF/EtOH 3. Aqueous Workup

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound via the selective reduction of Dimethyl 2,6-pyridinedicarboxylate.

Q1: My reaction yield is significantly lower than the reported >90%. What are the likely causes and how can I improve it?

A: Low yield is a common frustration that can stem from several factors, from reagent quality to reaction control and workup losses. Let's break down the potential culprits.

Cause 1: Incomplete Reaction The reduction of an aromatic ester with sodium borohydride (NaBH₄) is inherently slower than the reduction of aldehydes or ketones.[1][2] The reaction may not have reached completion.

  • Solution:

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting diester. A common mobile phase is a mixture of ethyl acetate and hexane. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting material.

    • Extend Reaction Time: If the starting material is still present after the initially planned duration (e.g., 18 hours), consider extending the reaction time.[3]

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of NaBH₄. Typically, 2.5 equivalents or more are used to ensure the complete reduction of one ester group.[3]

Cause 2: Over-reduction to the Diol A significant side reaction is the over-reduction of both ester groups to yield 2,6-pyridinedimethanol. This becomes more probable if the reaction temperature is too high or if an overly reactive reducing agent is used.

  • Solution:

    • Temperature Control: The initial addition of NaBH₄ should be performed at a low temperature (0 °C) to moderate the reaction's initial exotherm.[3] The reaction is then typically allowed to proceed at room temperature. Avoid external heating unless you have specifically determined it is necessary for your substrate.

    • Role of CaCl₂: The addition of calcium chloride (CaCl₂) is crucial. It acts as a Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the ester. This allows the milder NaBH₄ to be effective at lower temperatures, increasing selectivity and preventing over-reduction.

Cause 3: Product Loss During Workup The product has moderate water solubility due to the alcohol and pyridine nitrogen. Significant amounts can be lost to the aqueous phase during extraction if the procedure is not optimized.

  • Solution:

    • Quenching: Quench the reaction slowly with a saturated ammonium chloride (NH₄Cl) solution at a low temperature. This neutralizes any excess borohydride complexes and avoids hydrolysis of the remaining ester group.

    • Solvent Choice: Use a robust organic solvent for extraction, such as dichloromethane (DCM) or a 3:1 mixture of chloroform and isopropanol.

    • Multiple Extractions: Perform multiple extractions (at least 3-4) of the aqueous layer to ensure maximum recovery of the product. Combine the organic phases for drying and concentration.[3]

Troubleshooting_Yield problem_node problem_node cause_node cause_node solution_node solution_node problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Over-reduction problem->cause2 cause3 Workup Losses problem->cause3 sol1a Monitor via TLC cause1->sol1a sol1b Extend Reaction Time cause1->sol1b sol1c Check Reagent Stoichiometry cause1->sol1c sol2a Maintain Low Temperature cause2->sol2a sol2b Ensure CaCl₂ is Added cause2->sol2b sol3a Optimize Quenching cause3->sol3a sol3b Use Multiple Extractions cause3->sol3b

Sources

Technical Support Center: Purification of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges in the purification of Methyl 6-(hydroxymethyl)nicotinate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyridine derivative. Here, we address common issues encountered during purification, offering practical, experience-driven solutions and in-depth explanations to ensure the integrity of your experimental outcomes.

Introduction to the Challenges

This compound is a polar molecule containing both a methyl ester and a primary alcohol functional group. This bifunctionality, coupled with the nitrogenous pyridine core, presents a unique set of purification challenges. Issues such as co-eluting impurities, product degradation, and difficulties in crystallization are common hurdles. This guide provides a structured approach to troubleshooting these problems, grounded in the principles of organic chemistry and separation science.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific problems you may encounter during the purification of this compound.

Column Chromatography Issues

Question 1: I'm observing significant tailing of my product spot on the TLC plate and the peak from my column chromatography is very broad. What is causing this and how can I fix it?

Answer: This is a classic sign of strong interaction between your polar compound and the acidic silica gel stationary phase. The pyridine nitrogen and the hydroxyl group can interact with the silanol groups on the silica surface, leading to poor peak shape and difficult elution.

Underlying Cause: The lone pair of electrons on the pyridine nitrogen and the hydrogen-bonding capability of the hydroxyl group lead to strong adsorption onto the acidic silica gel.

Solutions:

  • Addition of a Mobile Phase Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Recommended Modifier: Triethylamine (Et₃N) is a common choice. Start by adding 0.1-1% (v/v) of triethylamine to your solvent system (e.g., ethyl acetate/hexanes). This will compete with the pyridine nitrogen for binding sites on the silica, resulting in a more symmetrical peak.

    • Alternative Modifier: If your compound is sensitive to triethylamine, you can use a less basic modifier like pyridine, or consider using a different stationary phase.

  • Choice of Stationary Phase:

    • Alumina (basic or neutral): For highly base-sensitive compounds where triethylamine is not an option, switching to alumina can be a good alternative.

    • Deactivated Silica Gel: You can prepare a less acidic silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.

Experimental Protocol: Column Chromatography with a Mobile Phase Modifier

  • TLC Analysis: Develop a TLC of your crude material using a solvent system of ethyl acetate/hexanes. In a separate TLC chamber, use the same solvent system but add 1% triethylamine. You should observe a significant improvement in the spot shape and potentially a higher Rf value.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (containing 1% triethylamine) and pack your column.

  • Elution: Elute your compound using the modified mobile phase, collecting fractions and monitoring by TLC.

Question 2: My product is co-eluting with an impurity that has a very similar Rf value. How can I improve the separation?

Answer: This is a common challenge, especially with impurities that are structurally similar to the product. Improving separation requires optimizing the selectivity of your chromatographic system.

Potential Impurities:

  • Starting Material: Unreacted 6-(hydroxymethyl)nicotinic acid.

  • Over-oxidation product: If the hydroxymethyl group is formed by reduction of an aldehyde or carboxylic acid, the corresponding aldehyde or acid may be present.

  • Isomeric impurities: Depending on the synthetic route, positional isomers of the nicotinic acid starting material could lead to isomeric impurities in the final product.

Solutions:

  • Solvent System Optimization:

    • Varying Polarity: Experiment with different ratios of your chosen solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • Changing Solvents: Switch to a different solvent system with different selectivity. For example, using an ether-based solvent like diethyl ether or MTBE in place of ethyl acetate can alter the interactions with your compound and impurities.

  • High-Performance Flash Chromatography: If you have access to an automated flash chromatography system, you can use a shallower gradient to improve resolution between closely eluting compounds.

  • Recrystallization: If the impurity is present in a small amount, a post-chromatography recrystallization step may be sufficient to remove it.

Recrystallization and Product Isolation Issues

Question 3: I am struggling to find a suitable solvent system for the recrystallization of this compound. What should I be looking for?

Answer: Finding the right recrystallization solvent is key to obtaining a highly pure, crystalline solid. The ideal solvent should dissolve your compound when hot but not when cold.

Solvent Screening Strategy:

A systematic approach to screening solvents is recommended. Use the table below to guide your experiments.

Solvent SystemRationale
Single Solvents
Ethyl AcetateA good starting point due to its moderate polarity.
IsopropanolThe hydroxyl group may aid in dissolving the compound at higher temperatures.
TolueneThe aromatic nature may interact favorably with the pyridine ring, while being non-polar enough to allow for precipitation upon cooling.
Two-Solvent Systems
Ethyl Acetate / HexanesA classic combination for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexanes until turbidity is observed.
Dichloromethane / HexanesSimilar to the above, but with a more volatile solvent for easier removal.
Methanol / Diethyl EtherFor highly polar compounds. Dissolve in a minimal amount of hot methanol and add diethyl ether.

Experimental Protocol: Recrystallization

  • Small-Scale Test: In a small test tube, dissolve a small amount of your purified solid in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observation: If crystals form, you have a promising solvent system. If no crystals form, the compound may be too soluble. If the compound oils out, the solvent system is not suitable.

  • Scaling Up: Once a suitable solvent system is identified, you can perform the recrystallization on a larger scale.

Question 4: My product appears to be degrading during workup or purification. What are the likely degradation pathways and how can I prevent them?

Answer: The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.

Degradation Pathway:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (6-(hydroxymethyl)nicotinic acid). This is accelerated by strong acids or bases and elevated temperatures. A study on the closely related methyl nicotinate showed that it hydrolyzes to nicotinic acid in aqueous solutions.[1]

Prevention Strategies:

  • pH Control: During aqueous workups, avoid strongly acidic or basic conditions. Use a mild base like sodium bicarbonate for neutralization instead of sodium hydroxide.

  • Temperature Control: Perform extractions and other workup steps at room temperature or below whenever possible.

  • Anhydrous Conditions: Ensure your solvents are dry, especially for long-term storage of solutions.

  • Prompt Purification: Do not let your crude product sit for extended periods before purification.

Frequently Asked Questions (FAQs)

Q1: What are the expected analytical characteristics of pure this compound?

A1: Pure this compound is typically a solid at room temperature.[2] Analytical techniques such as NMR, HPLC, and GC are used to confirm its purity and identity.[1][3] For a related compound, methyl nicotinate, typical specifications include an assay of not less than 98.0% by HPLC or GC, with limits on water content and related substances like the hydrolyzed acid and positional isomers.[4]

Q2: What is the best way to monitor the progress of column chromatography for this compound?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a UV lamp (254 nm) to visualize the spots, as the pyridine ring is UV active. Staining with potassium permanganate can also be effective due to the presence of the alcohol group.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., C18 silica) is a viable option, especially for removing non-polar impurities. A typical eluent system would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, from crude product to pure solid.

Purification_Workflow Crude Crude Product Workup Aqueous Workup (pH control is critical) Crude->Workup Concentration Concentration in vacuo Workup->Concentration Chromatography Silica Gel Chromatography (with Et3N modifier) Concentration->Chromatography Fraction_Analysis TLC Analysis of Fractions Chromatography->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: A typical workflow for the purification of this compound.

This decision tree can help in selecting the appropriate purification strategy based on the nature of the impurities.

Purification_Strategy Start Crude Product Analysis (TLC/LC-MS) Impurity_Type What is the nature of the main impurity? Start->Impurity_Type Polar_Impurity Polar Impurity (e.g., starting acid) Impurity_Type->Polar_Impurity More Polar Nonpolar_Impurity Non-polar Impurity Impurity_Type->Nonpolar_Impurity Less Polar Similar_Polarity Impurity of Similar Polarity Impurity_Type->Similar_Polarity Similar Polarity Normal_Phase Normal Phase Chromatography (Silica Gel) Polar_Impurity->Normal_Phase Reverse_Phase Reverse Phase Chromatography (C18) Nonpolar_Impurity->Reverse_Phase Optimize_Chrom Optimize Chromatography (shallow gradient, different solvents) Similar_Polarity->Optimize_Chrom Recrystallize Recrystallization Normal_Phase->Recrystallize Reverse_Phase->Recrystallize Optimize_Chrom->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product

Caption: Decision tree for selecting a purification strategy.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

Sources

Resolving low purity issues with Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 6-(hydroxymethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common low-purity issues encountered during the synthesis and handling of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively diagnose problems and implement robust solutions to ensure the quality and integrity of your material.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols.

Q1: My final product shows a purity of less than 95% after synthesis. What are the most likely impurities?

Low purity in synthesized this compound can often be attributed to several common impurities arising from the synthetic route. The most prevalent synthesis involves the selective reduction of Dimethyl 2,5-pyridinedicarboxylate.[1]

Common Impurities:

  • Unreacted Starting Material: Dimethyl 2,5-pyridinedicarboxylate may be present if the reduction reaction did not go to completion.

  • Over-reduction Product: Pyridine-2,5-dimethanol is a potential byproduct if the reducing agent is too reactive or if reaction conditions are not carefully controlled.

  • Hydrolysis Product: 6-(Hydroxymethyl)nicotinic acid can form if the ester group is hydrolyzed during the reaction or work-up, particularly in the presence of acidic or basic conditions.[2][3][4]

  • Oxidation Product: Methyl 6-formylnicotinate can be generated by the oxidation of the primary alcohol.[5]

The following diagram illustrates the primary synthesis route and the formation of these common impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting Material Dimethyl 2,5-pyridinedicarboxylate Product This compound Starting Material->Product Selective Reduction (e.g., NaBH4/CaCl2) Unreacted Unreacted Starting Material Starting Material->Unreacted Incomplete Reaction Over-reduced Pyridine-2,5-dimethanol Product->Over-reduced Over-reduction Hydrolyzed 6-(Hydroxymethyl)nicotinic acid Product->Hydrolyzed Hydrolysis Oxidized Methyl 6-formylnicotinate Product->Oxidized Oxidation

Caption: Synthesis of this compound and common impurity pathways.

Q2: I suspect my product is contaminated with the starting material, Dimethyl 2,5-pyridinedicarboxylate. How can I confirm this and purify my product?

Confirming the presence of the starting material and subsequent purification can be achieved through chromatographic and crystallization techniques.

A2.1: Confirmation by Thin Layer Chromatography (TLC)

A quick and effective way to check for the presence of the starting material is by using TLC.

Protocol: Analytical TLC

  • Prepare TLC Plate: Use a silica gel 60 F254 plate.

  • Spotting: Dissolve small amounts of your crude product, the starting material (Dimethyl 2,5-pyridinedicarboxylate), and your purified product (if available) in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on the TLC plate.

  • Elution: Develop the plate in a chamber with a solvent system such as Ethyl Acetate/Hexane (1:1) .

  • Visualization: Visualize the spots under UV light (254 nm). The starting material is less polar than the product and should have a higher Rf value.

A2.2: Purification by Column Chromatography

If TLC confirms the presence of the starting material, column chromatography is an excellent method for purification.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. A gradient of 10% to 50% ethyl acetate in hexane is a good starting point.

  • Fraction Collection: Collect fractions and monitor them by TLC to isolate the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Compound Typical Rf in Ethyl Acetate/Hexane (1:1)
Dimethyl 2,5-pyridinedicarboxylate~0.7
This compound~0.4
Pyridine-2,5-dimethanol~0.2

Note: Rf values are approximate and can vary based on exact conditions.

Q3: My product purity is decreasing over time during storage. What is causing this degradation and how can I prevent it?

The primary degradation pathway for nicotinate esters is hydrolysis of the ester group to the corresponding carboxylic acid, which in this case is 6-(hydroxymethyl)nicotinic acid.[6] This is often catalyzed by moisture and trace amounts of acid or base.

Factors Influencing Stability:

  • pH: Hydrolysis is accelerated in both acidic and basic conditions.[4]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[4]

  • Moisture: The presence of water is necessary for hydrolysis.

Troubleshooting and Prevention:

  • Storage Conditions: Store the solid product in a tightly sealed container in a cool, dry place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

  • pH of Solutions: If working with solutions, maintain a slightly acidic pH (around 4-6) for optimal stability. Avoid basic conditions.[4]

  • Solvent Choice: For storage in solution, use anhydrous aprotic solvents. If an aqueous solution is necessary, use buffered water and store at 2-8°C for short periods.

The following diagram illustrates the decision-making process for ensuring product stability.

G start Low Purity Detected in Stored Sample check_storage Review Storage Conditions start->check_storage check_form Is the sample a solid or solution? check_storage->check_form solid_actions Store in desiccator under inert atmosphere. Use airtight container. check_form->solid_actions Solid solution_actions Check pH of solution. Use anhydrous solvent or buffer to pH 4-6. Store at 2-8°C. check_form->solution_actions Solution

Caption: Decision workflow for troubleshooting product instability.

Q4: I am having trouble removing the over-reduced byproduct, pyridine-2,5-dimethanol. What is the best purification strategy?

Pyridine-2,5-dimethanol is significantly more polar than the desired product due to the presence of two hydroxyl groups. This difference in polarity can be exploited for purification.

A4.1: Purification by Recrystallization

Recrystallization can be an effective method if a suitable solvent system is identified.

Protocol: Recrystallization

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the product well when hot but poorly when cold. Good starting points for this compound include:

    • Ethyl acetate

    • Isopropyl alcohol

    • Toluene

    • Mixtures such as Ethyl Acetate/Hexane or Acetone/Hexane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

A4.2: Purification by Column Chromatography

If recrystallization is not effective, column chromatography is a reliable alternative.

Protocol: Optimized Column Chromatography for Polar Impurities

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A solvent system with a polarity that provides good separation between your product (Rf ~0.4) and the diol impurity (Rf ~0.2) is needed. A gradient of ethyl acetate in hexane (e.g., starting from 30% and increasing to 70%) should effectively separate the two compounds.

  • Monitoring: Carefully monitor the fractions using TLC to avoid co-elution.

References

  • PubChem. (n.d.). Methyl nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). What is Oxidation of Hydroxymethyl Group. Retrieved from [Link]

  • Fitzpatrick, F. A., & Wynalda, M. A. (1983). Albumin-catalyzed hydrolysis of prostaglandin E2 methyl ester. Journal of Biological Chemistry, 258(19), 11713–11718.
  • McIntyre, J. O., & Leal, W. S. (2020). P450-catalyzed oxidation of a methyl-branched alkane in the chemical communication of the redbanded stink bug, Piezodorus guildinii. Proceedings of the National Academy of Sciences, 117(28), 16295-16301.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Menthyl nicotinate synthesis process.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Frontiers in Chemical Sciences. (2020). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • ResearchGate. (2014). The mechanism of unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 2,5-pyridine dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 6-(hydroxymethyl)nicotinate (CAS: 56026-36-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this important chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] A controlled room temperature is generally acceptable.[2] To prevent potential degradation from atmospheric components, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended.[2] The compound should be kept away from incompatible materials, particularly strong oxidizing agents.[1][3]

The rationale behind these conditions is to minimize the potential for oxidation and hydrolysis. The hydroxymethyl group and the ester are susceptible to oxidation, while the ester linkage can be prone to hydrolysis in the presence of moisture. An inert atmosphere displaces oxygen and moisture, thereby preserving the compound's integrity over time.

Q2: My laboratory experiences temperature fluctuations. How critical is a consistent storage temperature?

While room temperature is generally advised, consistency is key. Significant temperature fluctuations should be avoided. Elevated temperatures can increase the rate of potential degradation reactions. For pyridine-containing compounds, it is best to store them in a cool, consistent temperature environment, ideally between 15°C and 25°C.[4] Storing in a temperature-controlled environment will ensure the compound's stability and prevent the acceleration of any degradation pathways.

Q3: I've observed some discoloration of the solid compound over time. What could be the cause and is the material still usable?

Discoloration of a solid chemical can be an indicator of degradation. For pyridine derivatives, this could be due to oxidation or reaction with impurities. The presence of both a hydroxymethyl group and a pyridine ring makes the molecule susceptible to various chemical transformations.[5]

Before using a discolored batch, it is crucial to perform an analytical check to assess its purity. Techniques such as NMR, HPLC, or LC-MS can confirm the identity and purity of the compound. If significant degradation has occurred, it is advisable to use a fresh, pure batch to ensure the reliability and reproducibility of your experimental results.

Q4: What is the primary degradation pathway for this compound in an aqueous solution?

While specific degradation pathway studies for this compound are not extensively published, the primary degradation pathway in an aqueous solution is expected to be the hydrolysis of the methyl ester to form 6-(hydroxymethyl)nicotinic acid and methanol. This is a common degradation route for methyl esters of nicotinic acid derivatives.[6] The rate of this hydrolysis is influenced by pH and temperature.

Q5: I need to prepare an aqueous stock solution. What precautions should I take to ensure its stability?

To prepare a stable aqueous stock solution of this compound, several factors must be considered. Based on studies of the closely related compound methylnicotinate, the following recommendations can be made:

  • pH: The pH of the solution is a critical factor. Ester hydrolysis is catalyzed by both acid and base. It is advisable to prepare the solution in a slightly acidic buffer (pH 4-6) to minimize the rate of hydrolysis.[7]

  • Temperature: Solutions should be stored at refrigerated temperatures (2-8°C) to slow down the degradation process.[7] For long-term storage, freezing the solution at -20°C is a viable option.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil to prevent any potential photochemical degradation.

A study on methylnicotinate in aqueous solution stored at 4°C showed a slow degradation rate to nicotinic acid of approximately 0.5% per year, which for many applications is considered stable.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using the same batch of compound. Compound degradation due to improper storage.Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere. Confirm the purity of the compound using an appropriate analytical technique before use.
Aqueous solution appears cloudy or has precipitated. Poor solubility or precipitation of the compound or a degradation product.Check the pH of your solution. Adjust if necessary to improve solubility. Ensure the storage temperature is appropriate; some compounds can precipitate at lower temperatures. If the precipitate is a degradation product, the solution should be discarded and a fresh one prepared.
Low yield in a reaction where the compound is a starting material. The compound may have degraded prior to use.Verify the purity of your starting material. If it has been stored for an extended period or under suboptimal conditions, it is best to use a fresh batch.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

  • Solvent Preparation: Prepare a suitable buffer solution with a pH between 4 and 6 (e.g., a citrate or acetate buffer). Degas the buffer by sonicating or sparging with nitrogen to remove dissolved oxygen.

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the prepared buffer to the target concentration. Gentle warming may be used to aid dissolution, but do not overheat.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.

  • Storage: Aliquot the solution into sterile, amber glass vials. Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing tightly.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, date of preparation, and storage conditions. Store at 2-8°C for short-term use or at -20°C for long-term storage.

Visualizing the Storage and Handling Workflow

The following diagram illustrates the key decision points and steps for the proper storage and handling of this compound.

Storage_Workflow cluster_receiving Receiving Compound cluster_storage Storage Decision cluster_conditions Storage Conditions cluster_usage Usage and Handling Receive_Compound Receive this compound Inspect_Container Inspect Container for Damage Receive_Compound->Inspect_Container Storage_Type Storage Duration? Inspect_Container->Storage_Type Short_Term Short-Term Storage Storage_Type->Short_Term < 6 months Long_Term Long-Term Storage Storage_Type->Long_Term > 6 months Cool_Dark_Dry Cool, Dark, Dry Place Short_Term->Cool_Dark_Dry Inert_Atmosphere Under Inert Atmosphere (N2/Ar) Long_Term->Inert_Atmosphere Tightly_Sealed Tightly Sealed Container Cool_Dark_Dry->Tightly_Sealed Inert_Atmosphere->Tightly_Sealed Away_From_Incompatibles Away from Oxidizing Agents Tightly_Sealed->Away_From_Incompatibles Handling Handle in Well-Ventilated Area Away_From_Incompatibles->Handling Solution_Prep Prepare Aqueous Solution (if needed) Handling->Solution_Prep Purity_Check Perform Purity Check Before Use Solution_Prep->Purity_Check

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 6-(hydroxymethyl)nicotinate

Technical Support Center: Monitoring Methyl 6-(hydroxymethyl)nicotinate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Thin-Layer Chromatography

Welcome to the technical support center for monitoring reactions involving Methyl 6-(hydroxymethyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) as a rapid and effective analytical tool. Here, we move beyond simple steps to explain the underlying chemical principles, helping you not only to execute the protocol but also to troubleshoot and adapt it to your specific reaction needs.

The "Why": Core Principles of TLC for Nicotinate Derivatives

Thin-Layer Chromatography (TLC) is a cornerstone technique for reaction monitoring due to its simplicity, speed, and low cost.[1] Its effectiveness hinges on the principle of differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a solvent system).[2] For reactions involving this compound, TLC is particularly powerful because the reactants, products, and potential byproducts often have significant differences in polarity, enabling clear separation.[3]

Consider a common reaction: the oxidation of the primary alcohol in this compound to the corresponding aldehyde, 6-formylnicotinate.

  • Starting Material (this compound): Contains a polar alcohol (-CH₂OH) group and a moderately polar ester. It will be strongly adsorbed by the silica gel.

  • Product (Methyl 6-formylnicotinate): The aldehyde group (-CHO) is less polar than the alcohol group it replaces. Therefore, it will be less strongly adsorbed by the silica and will travel further up the TLC plate.

This polarity difference is the key to successful monitoring. As the reaction proceeds, you will observe the spot corresponding to the starting material diminish while a new, higher-running spot corresponding to the product appears and intensifies.

Experimental Workflow: A Validating System

A successful TLC analysis is a self-validating experiment. The inclusion of standards and a co-spot lane is crucial for unambiguous interpretation.

Diagram: Standard TLC Monitoring Workflow

TLC_Workflow cluster_prep Phase 1: Preparation cluster_spot Phase 2: Application cluster_run Phase 3: Development & Visualization cluster_analysis Phase 4: Interpretation prep_chamber Equilibrate Chamber (Solvent + Filter Paper) prep_plate Prepare Plate (Draw Baseline in Pencil) spot_S Spot 'S' Lane: Starting Material prep_plate->spot_S spot_R Spot 'R' Lane: Reaction Mixture spot_C Spot 'C' Lane: Co-spot (S + R) develop Develop Plate (Solvent ascends by capillary action) spot_C->develop dry Dry Plate & Mark Front develop->dry visualize Visualize Spots (e.g., UV Light, Chemical Stain) dry->visualize interpret Analyze Chromatogram (Compare lanes, Calculate Rf) visualize->interpret

Caption: Workflow for reaction monitoring using TLC.

Detailed Experimental Protocols

Preparation of the TLC Chamber
  • Pour the chosen mobile phase (see table below) into a developing chamber to a depth of approximately 0.5 cm.

  • Cut a piece of filter paper slightly smaller than the chamber walls, place it inside, and ensure it is saturated with the solvent. This saturates the chamber atmosphere with solvent vapors, which prevents the solvent from evaporating off the plate as it runs, ensuring better separation and more consistent results.[1]

  • Cover the chamber with its lid and let it equilibrate for at least 5-10 minutes.

Preparing and Spotting the TLC Plate
  • Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate. Do not use a pen, as the ink may separate and interfere with the chromatogram.[4]

  • Mark three lanes on the baseline: "S" for Starting Material, "C" for Co-spot, and "R" for the Reaction mixture.[3]

  • Prepare dilute solutions of your starting material standard and the reaction mixture (take a small aliquot from your reaction) in a volatile solvent like ethyl acetate or dichloromethane.

  • Using separate capillary tubes, lightly touch the standard solution to the "S" lane. The spot should be small and concentrated (1-2 mm in diameter). You can apply multiple times, allowing the solvent to dry completely between applications to keep the spot small.[5]

  • Spot the reaction mixture in the "R" lane.

  • For the "C" lane, first spot the starting material, let it dry, and then carefully spot the reaction mixture directly on top of it.[3] This lane is critical for confirming if the spot in the reaction mixture is indeed unreacted starting material.

Developing the Plate
  • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level; otherwise, your spotted compounds will dissolve into the solvent pool.[4]

  • Close the chamber and allow the solvent front to ascend the plate. Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

Visualization
  • Allow the plate to dry completely in a fume hood.

  • UV Light: View the plate under a short-wave (254 nm) UV lamp.[6] The pyridine ring in this compound and its derivatives is a chromophore that will absorb UV light, appearing as a dark spot against the fluorescent green background of the plate.[6] Lightly circle the visible spots with a pencil.

  • Chemical Stains: If spots are not UV-active or for confirmation, use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing compounds that can be oxidized, such as the alcohol group in the starting material.[6] These spots will appear as yellow/brown on a purple background.[7] This stain is particularly useful for confirming the consumption of the starting material in an oxidation reaction.

    • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating.[7] It is useful for general visualization.

Data Interpretation and Common Mobile Phases

The Retention Factor (Rf) is a key parameter calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1]

Rf = (distance traveled by sample) / (distance traveled by solvent front)

A lower Rf value indicates a more polar compound, as it adsorbs more strongly to the polar silica gel and moves less with the mobile phase.

Table 1: Mobile Phase Systems & Expected Rf Values
Compound TypeExamplePolarityRecommended Starting Mobile Phase (v/v)Expected Rf Range
Carboxylic Acid 6-(hydroxymethyl)nicotinic acidVery HighEthyl Acetate/Hexane (4:1) + 1% Acetic Acid*0.1 - 0.2
Alcohol (Product) This compoundHighEthyl Acetate/Hexane (1:1)0.3 - 0.5
Aldehyde Methyl 6-formylnicotinateMediumEthyl Acetate/Hexane (1:2)0.6 - 0.8

*Note: The addition of a small amount of acid (like acetic acid) to the mobile phase can improve the spot shape for acidic compounds by suppressing deprotonation and reducing tailing.[5]

Diagram: Interpreting a TLC Plate for an Oxidation Reaction

ReactionTLC cluster_TLC Developed TLC Plate tlc_plate lane_S S lane_C C lane_R R front <-- Solvent Front (Rf=1.0) spot_S1 label_S1 SM (Rf ~0.4) spot_R1 spot_R2 label_R1 SM (unreacted) label_R2 Product (Rf ~0.7) spot_C1 spot_C2 label_C_info Confirms identity of SM spot origin <-- Baseline (Origin)

Caption: Example TLC of an oxidation reaction. SM = Starting Material.

Interpretation:

  • Lane S: Shows a single spot for the pure starting material (the alcohol).

  • Lane R: Shows a faint spot corresponding to the starting material and a new, more intense, higher-running spot for the less polar product (the aldehyde).

  • Lane C: The lower spot merges perfectly with the starting material spot, confirming its identity. The upper spot corresponds to the product. This plate indicates the reaction is progressing well but is not yet complete.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during TLC analysis of nicotinate derivatives.

Q1: My spots are streaking or "tailing" up the plate. What's wrong?

A1: Streaking is a common issue with several potential causes:[8]

  • Sample Overload: The most frequent cause is applying too much sample to the plate.[4][5] The stationary phase becomes saturated, and the excess material travels up as a streak. Solution: Dilute your sample solution and apply less to the origin.

  • Compound-Silica Interaction: Pyridine derivatives are basic and can interact strongly with the acidic silica gel, causing tailing. Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase.[5] This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.

  • Inappropriate Polarity: If the sample is only sparingly soluble in the mobile phase, it can cause streaking.[4] Solution: Ensure your spotting solvent is volatile and that your sample is fully soluble in the mobile phase.

Q2: My spots aren't moving off the baseline (Rf ≈ 0). What should I do?

A2: This indicates your mobile phase is not polar enough to move the compounds off the highly polar silica gel.[5] Your compounds have a much higher affinity for the stationary phase than the mobile phase.

  • Solution: Increase the polarity of your eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate (the more polar component). For example, move from 1:2 EA/Hex to 1:1 EA/Hex.

Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I fix this?

A3: This is the opposite problem: your mobile phase is too polar.[5] The compounds are highly soluble in the eluent and have little interaction with the stationary phase.

  • Solution: Decrease the polarity of your eluent. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate. For example, move from 1:1 EA/Hex to 1:3 EA/Hex.

Q4: I can't see any spots on my developed plate.

A4: This can be frustrating but is usually solvable.

  • Not UV-Active: While the pyridine ring should be visible under 254 nm UV light, some derivatives may quench poorly.[5] Solution: Always use a secondary visualization method, like a KMnO₄ or p-anisaldehyde stain, which reacts with the functional groups present.[7]

  • Sample Too Dilute: The concentration of your compound might be below the detection limit of your visualization method.[4] Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between each application to concentrate the material.[5]

  • Compound Evaporation: If your compound is highly volatile, it may have evaporated from the plate during drying.[5] Solution: This is less common for this compound but can be addressed by minimizing drying time before visualization.

  • Baseline Below Solvent: Ensure the origin line where you spotted your samples was above the solvent level in the chamber. If not, your sample washed away instead of developing.[4]

Q5: My reactant and product have very similar Rf values. How can I improve the separation?

A5: This is a challenge of selectivity.

  • Change Solvent System: Simple binary systems like ethyl acetate/hexane may not be sufficient. Try introducing a third solvent to fine-tune polarity. For example, adding a small amount of methanol to a dichloromethane/hexane mixture can significantly alter selectivity.

  • Multiple Developments: Run the plate in the same solvent system two or three times, thoroughly drying the plate between each run. This can effectively increase the separation distance between spots that are close together.

  • Use a Different Stationary Phase: If all else fails, consider using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate, where the separation mechanism is different.[5][9]

References

  • Pyka, A., & Koplinska, K. (2013). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Application of Methyl 6-methylnicotinate in the Synthesis of Biologically Active Nicotine Analogs. Benchchem.
  • Chemistry LibreTexts. (2022, August 23).
  • Synthesis method of 6-methyl nicotine. (n.d.).
  • Pyka, A. (n.d.). TLC of Vitamins Including Nicotinic Acid Derivatives.
  • SiliCycle. (2021, December 8).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Bitesize Bio. (2025, June 3).
  • TLC Visualiz
  • Pyka, A. (n.d.). Detection Progress of Selected Drugs in TLC. PMC - NIH.
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13).
  • Pyka, A., & Sliwiok, J. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327–333.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Wilson, I. D. (2017, July 14).

Sources

Technical Support Center: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-(hydroxymethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and work-up of this important chemical intermediate.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the experimental workflow.

Question 1: My reaction to reduce Dimethyl 2,6-pyridinedicarboxylate to this compound is incomplete, showing significant amounts of starting material and diol byproduct. What are the likely causes and how can I optimize the reaction?

Answer: Incomplete reaction and the formation of the diol, 2,6-bis(hydroxymethyl)pyridine, are common challenges in the selective reduction of Dimethyl 2,6-pyridinedicarboxylate. The root cause often lies in the stoichiometry of the reducing agent and the reaction conditions.

  • Controlling the Reducing Agent: The key to a successful selective mono-reduction is the precise control of the reducing agent, typically sodium borohydride in a suitable solvent like methanol. An excess of the reducing agent will lead to the over-reduction to the diol, while an insufficient amount will result in a low conversion of the starting material. It is recommended to add the sodium borohydride portion-wise to the reaction mixture while monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control the reactivity of the sodium borohydride and enhance selectivity. Allowing the reaction to warm up prematurely can lead to an uncontrolled reduction and the formation of the diol byproduct.

  • Solvent Choice: Methanol is a common solvent for this reduction. The use of a co-solvent system, such as THF/methanol, can sometimes improve the solubility of the starting material and the homogeneity of the reaction mixture, leading to a more controlled reaction.

Troubleshooting Workflow for Incomplete Reduction:

Caption: Troubleshooting logic for incomplete reduction.

Question 2: During the aqueous work-up of the reduction reaction, I am experiencing a low yield of the final product. What are the potential reasons for this loss?

Answer: Product loss during the aqueous work-up is a frequent issue and can be attributed to several factors related to the chemical properties of this compound.

  • Hydrolysis of the Ester: The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, which can be exacerbated at elevated temperatures. During the work-up, it is crucial to neutralize the reaction mixture carefully. If the work-up is performed under strongly acidic or basic conditions for a prolonged period, the ester can hydrolyze back to the corresponding carboxylic acid, 6-(hydroxymethyl)nicotinic acid, which is highly water-soluble and will be lost in the aqueous phase.[1][2]

  • Emulsion Formation: The presence of both a hydroxyl and an ester group can sometimes lead to the formation of emulsions during the extraction process, making phase separation difficult and leading to product loss in the aqueous layer.

  • Insufficient Extraction: this compound has some water solubility. Therefore, it is essential to perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase.

Optimized Work-up Protocol:

StepParameterRecommendationRationale
1. Quenching ReagentSaturated aqueous ammonium chloride (NH₄Cl) solutionMildly acidic quench to destroy excess sodium borohydride without causing significant ester hydrolysis.
2. pH Adjustment pH range6.5 - 7.5Neutral pH minimizes the risk of acid or base-catalyzed hydrolysis of the ester.
3. Extraction Solvent & FrequencyEthyl acetate or Dichloromethane, 3-4 timesEnsures complete extraction of the product from the aqueous phase.
4. Washing SolutionBrine (saturated NaCl solution)Helps to break emulsions and removes residual water from the organic layer.
5. Drying Drying AgentAnhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Removes traces of water from the organic phase before solvent evaporation.

Question 3: My purified this compound is a white to off-white solid, but it starts to turn yellow or brown upon storage. What is causing this discoloration?

Answer: The discoloration of this compound upon storage is likely due to slow oxidation or degradation. Pyridine-containing compounds can be sensitive to air and light. The hydroxymethyl group can be particularly susceptible to oxidation.

To ensure the long-term stability of the product, it is recommended to:

  • Store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Protect it from light by using an amber-colored vial.

  • Store at a low temperature (refrigerated or frozen).

II. Frequently Asked Questions (FAQs)

FAQ 1: What is the best method for purifying crude this compound?

Answer: The choice of purification method depends on the nature and quantity of the impurities present.

  • Column Chromatography: Silica gel column chromatography is the most common and effective method for purifying this compound. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the mobile phase can be gradually increased to first elute any non-polar impurities, followed by the desired product, and finally any more polar impurities like the diol byproduct.

  • Recrystallization: If the crude product is of relatively high purity, recrystallization can be an excellent method for obtaining highly pure material. Suitable solvent systems for recrystallization include ethyl acetate/hexane or dichloromethane/hexane. The choice of solvent will depend on the solubility of the product and impurities at different temperatures.

FAQ 2: How can I monitor the progress of the reaction and the purity of the product?

Answer:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction. A suitable mobile phase, such as a 1:1 mixture of hexane and ethyl acetate, can be used to separate the starting material, the product, and any byproducts. The spots can be visualized under a UV lamp (254 nm) or by staining with an appropriate agent like potassium permanganate.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture and the purity of the final product. A reverse-phase C18 column with a mobile phase of water and acetonitrile (with or without a modifier like formic acid or trifluoroacetic acid) is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity. The presence of characteristic peaks for the aromatic protons, the hydroxymethyl group, and the methyl ester will confirm the identity of this compound.

FAQ 3: What are the key safety precautions to consider during the synthesis and work-up?

Answer:

  • Sodium Borohydride: This is a flammable solid and can react violently with water to produce hydrogen gas, which is flammable and explosive. Handle with care in a well-ventilated fume hood and away from ignition sources.

  • Solvents: Organic solvents like methanol, ethyl acetate, and dichloromethane are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • Quenching: The quenching of the reaction with an aqueous solution should be done slowly and carefully, especially if there is a significant amount of unreacted sodium borohydride, to control the rate of hydrogen gas evolution.

General Work-up and Purification Workflow:

Caption: General work-up and purification workflow.

III. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate. Retrieved from

  • Benchchem. (n.d.). Scalability challenges in the synthesis of Methyl 6-methylnicotinate. Retrieved from

  • McEwan, G. N., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(8), 1250-1253. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Singh, R. B., & Singh, J. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1, 2-diol Solvent System. Journal of the Indian Chemical Society, 75(8), 472-474. Retrieved from

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2025). Dimethyl pyridine-2,6-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (2025). The mechanism of unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride. Retrieved from [Link]

  • Benchchem. (n.d.). Common side reactions during the esterification of 6-methylnicotinic acid. Retrieved from

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Hydrolysis kinetics of the prodrug myristyl nicotinate. AAPS PharmSciTech, 8(3), E74. Retrieved from [Link]

  • Catsyn. (n.d.). This compound | CAS 56026-36-9. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. Retrieved from [Link]

  • TCI-SEJINCI. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine. Retrieved from

  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for High-Yield Synthesis of Methyl 6-methylnicotinate. Retrieved from

  • PubMed. (n.d.). 6-Methyl-nicotinic acid. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

Sources

Removing unreacted starting materials from Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and purification protocols for Methyl 6-(hydroxymethyl)nicotinate, a key heterocyclic building block.[1][2] It is designed for researchers, chemists, and drug development professionals who may encounter challenges in removing unreacted starting materials and side products following synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower users to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound. What are the most probable impurities in my crude product?

A: The identity of impurities is intrinsically linked to your synthetic route. The most common synthesis involves the selective reduction of one of the two ester groups of Dimethyl 2,5-pyridinedicarboxylate.

Common impurities include:

  • Unreacted Starting Material: Dimethyl 2,5-pyridinedicarboxylate. This is often the most significant impurity if the reaction has not gone to completion.

  • Over-reduction Product: Pyridine-2,5-dimethanol. This diol results from the non-selective reduction of both ester groups.

  • Hydrolysis Products: 6-(Methoxycarbonyl)pyridine-2-carboxylic acid or 2,5-Pyridinedicarboxylic acid. These can form if any water is present during the reaction or workup, leading to the hydrolysis of one or both ester groups.[3][4]

Q2: My TLC plate shows three spots after running in a 1:1 Ethyl Acetate/Hexane system. How can I tentatively identify them?

A: Thin-Layer Chromatography (TLC) separates compounds based on their polarity. For this specific system, we can predict the relative retention factors (Rƒ) of the likely components.

  • Highest Rƒ (Least Polar): The unreacted starting material, Dimethyl 2,5-pyridinedicarboxylate , will be the least polar spot and travel furthest up the plate. It lacks the polar hydroxyl group of the desired product.

  • Intermediate Rƒ: Your desired product, This compound , possesses intermediate polarity due to its single hydroxyl group and ester functionality.

  • Lowest Rƒ (Most Polar): The over-reduced Pyridine-2,5-dimethanol (diol) is the most polar compound due to its two hydroxyl groups. It will have the lowest Rƒ value, staying closest to the baseline.

Any acidic impurities, if present, will often streak on the silica gel plate unless a small amount of acid (like acetic acid) is added to the mobile phase.

Q3: How can I remove acidic impurities, such as unreacted 6-(hydroxymethyl)nicotinic acid, from my product?

A: Acid-base extraction is an exceptionally effective and simple method for removing acidic or basic impurities.[5][6] To remove an unreacted carboxylic acid starting material, you can perform a wash with a mild aqueous base.

The key is to use a base that is strong enough to deprotonate the carboxylic acid, making it water-soluble, but not so strong that it hydrolyzes your desired ester product. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal for this purpose.[7][8][9] The basic pyridine nitrogen in your product will remain largely unaffected, and the compound will stay in the organic layer while the carboxylate salt is washed away in the aqueous layer.

Q4: What is the most robust method for separating the desired product from both the unreacted diester and the over-reduced diol?

A: For separating compounds with different polarities like these, flash column chromatography is the gold standard.[10] The significant difference in polarity between the diester (non-polar), the desired mono-alcohol product (intermediate polarity), and the diol (very polar) allows for excellent separation on a silica gel column. A gradient elution, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate), will cleanly elute the compounds in order of increasing polarity.

Q5: My product looks clean by TLC, but it won't solidify or it forms an oil. What should I do?

A: If the product is an oil or fails to crystallize, it often indicates the presence of residual solvents or minor impurities that inhibit crystal lattice formation. If purity is confirmed by TLC and NMR, you can try the following:

  • High Vacuum: Place the sample under a high vacuum for several hours to remove any lingering solvent (e.g., ethyl acetate, dichloromethane).

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (like hexanes or diethyl ether). Stir or sonicate the mixture. The product should precipitate as a solid, while the impurities remain dissolved.

  • Recrystallization: This is the most powerful technique for final purification to obtain a high-purity, crystalline solid.[3]

Troubleshooting Guides & Protocols
Workflow for Purification of Crude this compound

The following diagram outlines a comprehensive strategy to purify the crude product, starting from an aqueous workup and proceeding through chromatography and final recrystallization.

G cluster_0 Step 1: Liquid-Liquid Extraction cluster_1 Step 2: Column Chromatography cluster_2 Step 3: Final Purification A Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) B Wash with sat. aq. NaHCO₃ A->B C Separate Layers B->C D Aqueous Layer (Acidic Impurities Removed) C->D Discard E Organic Layer (Product, Diester, Diol) C->E F Dry Organic Layer (Na₂SO₄), Concentrate via Rotary Evaporation E->F G Adsorb on Silica Gel F->G H Purify via Flash Column Chromatography (Hexane/EtOAc Gradient) G->H I Combine Pure Fractions (Verify by TLC) H->I J Concentrate Pure Fractions I->J K Recrystallize from Suitable Solvent System J->K L Isolate Crystals by Filtration, Dry Under Vacuum K->L M Pure Crystalline Product L->M

Caption: A robust multi-step purification workflow.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate the product from less-polar (unreacted diester) and more-polar (over-reduced diol) impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • TLC plates, developing chamber, UV lamp

Procedure:

  • Prepare the Column: Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight). Pack the column as a slurry with a low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the column solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase (90:10 Hexanes:EtOAc).

    • The unreacted diester (Dimethyl 2,5-pyridinedicarboxylate) will elute first.

  • Gradient Increase: Gradually increase the solvent polarity. Step gradients are effective (e.g., 80:20, 70:30, 50:50 Hexanes:EtOAc).

    • The desired product, this compound, will begin to elute.

  • Fraction Collection: Collect fractions throughout the elution process and monitor them by TLC.

  • Isolate Product: Once the product begins to elute, continue increasing the gradient to elute the more polar diol impurity. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Compound Typical Elution Profile (Hexanes/EtOAc) Notes
Dimethyl 2,5-pyridinedicarboxylate10-20% EtOAcElutes quickly.
This compound 30-50% EtOAc Target compound.
Pyridine-2,5-dimethanol60-100% EtOAcElutes last; may require a small amount of methanol to flush from the column.
Protocol 2: Final Purification by Recrystallization

This step is crucial for obtaining a highly pure, crystalline final product.

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as Ethyl Acetate/Hexanes or Ethanol/Water, is often effective.

  • Dissolution: Place the purified product in a flask and add a minimal amount of the hot, more-polar solvent (e.g., Ethyl Acetate) until it fully dissolves.

  • Induce Crystallization: Slowly add the less-polar "anti-solvent" (e.g., Hexanes) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the hot polar solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of large, pure crystals. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly under a high vacuum to remove all residual solvent.

References
  • Wikipedia. "Acid–base extraction." Available at: [Link]

  • Chemistry LibreTexts. "4.8: Acid-Base Extraction." (2022-04-07). Available at: [Link]

  • Professor Dave Explains. "Acid-Base Extraction." YouTube, (2020-03-21). Available at: [Link]

  • PrepChem. "Synthesis of methyl 6-methylnicotinate." Available at: [Link]

  • Science Ready. "Fisher Esterification, Reflux, Isolation and Purification of Esters." Available at: [Link]

  • ResearchGate. "Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection." (2015-08-07). Available at: [Link]

  • Veeprho. "Methyl Nicotinate Impurities and Related Compound." Available at: [Link]

Sources

Preventing decomposition of Methyl 6-(hydroxymethyl)nicotinate during purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Methyl 6-(hydroxymethyl)nicotinate. This resource provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of purifying this compound, ensuring high purity and yield by preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during purification?

The principal degradation pathway for this compound is the hydrolysis of its methyl ester group.[1][2] This reaction yields 6-(hydroxymethyl)nicotinic acid and methanol. The rate of this hydrolysis is highly dependent on pH, with both acidic and, more significantly, basic conditions acting as catalysts.[3] Elevated temperatures will also accelerate this degradation.[3]

Therefore, maintaining a stable, near-neutral or slightly acidic pH and avoiding excessive heat during the workup and purification steps are critical to preserving the integrity of the molecule.

graph TD; A[this compound] -- "H₂O, H⁺ or OH⁻ (catalyst)" --> B(Transition State); B -- " " --> C[6-(hydroxymethyl)nicotinic acid]; B -- " " --> D[Methanol]; Caption: Primary hydrolysis pathway of this compound.

Troubleshooting Guide: Purification by Silica Gel Chromatography

Silica gel chromatography is a common method for purifying this compound and its derivatives.[4] However, its success hinges on carefully controlled conditions to prevent on-column degradation.

Q2: I'm observing significant peak tailing and low recovery of my compound from the silica column. What's happening?

This is a classic issue when purifying pyridine-containing compounds on silica gel. The problem stems from the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction can lead to strong, non-ideal binding, resulting in poor peak shape (tailing) and, in severe cases, irreversible adsorption, which causes low recovery.[5]

Solutions:

  • Deactivate the Silica: The most common solution is to add a small amount of a basic modifier to your eluent to "cap" the acidic silanol groups.

    • Recommended Modifier: Triethylamine (Et₃N) is a standard choice. Add 0.1-1% (v/v) of triethylamine to your mobile phase.

    • Mechanism: The triethylamine will preferentially bind to the active silanol sites, preventing your target molecule from interacting with them as strongly. This leads to a more symmetrical peak shape and improved recovery.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina can be a good alternative to silica for basic compounds.

    • Deactivated Silica: Commercially available deactivated silica gels are also an option.

Q3: I see a new, more polar spot on my TLC plates after running a column, and my yield is lower than expected. Is the column causing decomposition?

Yes, this is a strong indication of on-column hydrolysis. The acidic nature of standard silica gel can catalyze the hydrolysis of the ester to the more polar 6-(hydroxymethyl)nicotinic acid. This newly formed carboxylic acid will bind very strongly to the silica, often remaining on the column under standard elution conditions, which explains the reduced yield of your desired product.[6]

Solutions:

  • Strictly Anhydrous Conditions: Ensure your solvents and silica gel are as dry as possible. Water is a necessary reactant for hydrolysis.

  • Neutralize the Crude Product: Before loading your crude material onto the column, ensure it is free from any acidic or basic residues from the synthesis. A thorough aqueous workup, finishing with a brine wash to aid in the removal of water from the organic layer, is crucial.

  • Minimize Residence Time: Do not let your compound sit on the column for extended periods. Prepare your fractions and run the column efficiently.

  • Consider a pH-Neutralized Silica: You can prepare a neutralized silica gel slurry by adding a small amount of a buffer, though this is less common and can complicate solvent removal.

graph LR; subgraph "Purification Workflow" direction LR; A[Crude Product] --> B{Workup}; B -- "Neutralize & Dry" --> C[Concentrate]; C --> D{Column Chromatography}; D -- "Elute with DCM/MeOH" --> E[Pure Fractions]; E --> F[Combine & Concentrate]; F --> G[Pure this compound]; end Caption: Experimental workflow and common pitfalls in purification.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from a validated procedure for a structurally similar compound, methyl 4-bromo-6-(hydroxymethyl)nicotinate, and is an excellent starting point for purification.[4]

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% DCM).

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is stable and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. If it doesn't fully dissolve, add a small amount of methanol dropwise until it does. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with 100% DCM, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol. A common gradient might be from 0% to 5% methanol in DCM. A 20:1 DCM/MeOH mixture is a good target polarity for eluting the product.[4]

  • Fraction Analysis: Monitor the elution of your compound by TLC. Spot each fraction on a TLC plate and develop it in a solvent system that gives good separation (e.g., 10:1 DCM/MeOH). Visualize the spots under UV light.

  • Product Isolation: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for this class of compounds.
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH)Provides a good polarity range for elution.[4]
Starting Eluent 100% DCMEnsures that non-polar impurities are washed out first.
Eluting Solvent Gradient up to 5% MeOH in DCM (e.g., 20:1 DCM/MeOH)The polar hydroxymethyl and ester groups require a polar component for elution.[4]
Tailing Inhibitor (Optional) 0.1-1% Triethylamine (Et₃N)Neutralizes acidic silanol groups to prevent interaction with the basic pyridine nitrogen.
Q4: Can I purify this compound by recrystallization?

Recrystallization is an excellent alternative or final polishing step after chromatography, particularly for removing minor impurities. The key is to find a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Protocol 2: Scouting for Recrystallization Solvents

  • Solvent Selection: Choose a range of solvents with varying polarities. Good candidates include:

    • Non-polar: Toluene, Heptane

    • Moderately Polar: Ethyl Acetate, Isopropanol, Acetone

    • Polar: Ethanol, Water

  • Small-Scale Test:

    • Place a small amount of your purified (or semi-purified) compound (10-20 mg) into several test tubes.

    • Add a small volume (0.5 mL) of a single solvent to each tube.

    • Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the tubes that showed poor room-temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • Observe which solvent system yields high-quality crystals.

  • Mixed Solvent Systems: If no single solvent is ideal, try a binary mixture. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, e.g., methanol) at an elevated temperature, and then slowly add a "poor" solvent (one it's insoluble in, e.g., heptane or water) until the solution becomes cloudy. Gently warm until it is clear again, then allow it to cool slowly.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Hydrolysis kinetics of the prodrug myristyl nicotinate. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(7), 615-618.
  • Singh, B., & Rawat, M. S. M. (1983). A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Journal of the Indian Chemical Society, 60(11), 1081-1083.
  • Wilkin, J. K., & Fortner, G. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Skin Research and Technology, 5(3), 189-191.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... [Provide specific article title if known].
  • ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Methyl 6-methylnicotinate in Aqueous Solutions. Retrieved from a relevant BenchChem technical document.
  • Dolan, J. W. (2004). On-Column Sample Degradation. LCGC North America, 22(8), 732-737.
  • Li, W., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • Ujházy, A., et al. (1999). Kinetics of hydrolysis of acetyl, valeroyl and nicotinoyl acyl derivatives of stobadine. Life sciences, 65(18-19), 1951-1957.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing. Retrieved from a relevant company blog or technical article.
  • Catsyn. (n.d.). This compound | CAS 56026-36-9. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 2-Hydroxymethyl pyridine (Pyridine-2-methanol).
  • MDPI. (2025).
  • Reddit. (2016).
  • Google Patents. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (2022).
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of Methyl 6-(hydroxymethyl)nicotinate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. Methyl 6-(hydroxymethyl)nicotinate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile must be meticulously characterized to control for process-related impurities and potential degradants. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, presenting HPLC as the superior method and furnishing a complete, validated protocol.

The Analytical Challenge: Why HPLC is the Method of Choice

This compound possesses a polar hydroxymethyl group and a nicotinate ester moiety, rendering it a non-volatile and thermally sensitive molecule. These physicochemical properties present a significant challenge for Gas Chromatography, which typically requires analytes to be volatile and thermally stable. While derivatization could make the compound amenable to GC analysis, this additional step introduces complexity, potential for side reactions, and sources of error.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is exceptionally well-suited for such compounds.[1] It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase at ambient or slightly elevated temperatures, thus avoiding thermal degradation.[2] Its versatility in mobile phase composition and stationary phase chemistry allows for fine-tuning of the separation, ensuring that even closely related impurities can be resolved and quantified.[3]

Comparative Analysis: HPLC vs. Gas Chromatography

The selection of an analytical technique is a critical decision in method development.[4] The following table provides a head-to-head comparison of HPLC and GC for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds like this compound.Requires volatile and thermally stable compounds. Derivatization would be necessary, adding complexity.
Selectivity High selectivity achievable through manipulation of mobile phase composition, pH, and column chemistry.[5]High selectivity for volatile compounds; separation is based on boiling point and polarity.
Potential Impurities Capable of separating a wide range of impurities including starting materials, by-products (e.g., positional isomers), and degradants (e.g., hydrolysis to nicotinic acid).[6]May not be suitable for non-volatile degradation products.
Sample Preparation Simple dissolution in a suitable solvent.[3]More complex; may require derivatization of the hydroxyl group to increase volatility.
Conclusion Recommended Method: Superior for its direct applicability, high resolving power for relevant impurities, and avoidance of thermal stress on the analyte.Alternative Method: Less suitable due to the need for derivatization, which can introduce variability and may not be effective for all potential impurities.

A Validated HPLC Method for Purity Determination

The following protocol is a comprehensive, self-validating system designed to provide a robust and reliable determination of this compound purity, in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8]

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting MobilePhase Mobile Phase Preparation SystemEquil System Equilibration MobilePhase->SystemEquil StandardPrep Standard Solution Preparation SST System Suitability Test (SST) StandardPrep->SST SamplePrep Sample Solution Preparation Injection Inject Standards & Samples SamplePrep->Injection SystemEquil->SST SST->Injection If SST Passes DataAcq Data Acquisition Injection->DataAcq DataProc Data Processing DataAcq->DataProc PurityCalc Purity Calculation DataProc->PurityCalc Validation Method Validation (per ICH Q2) PurityCalc->Validation Report Generate Report Validation->Report

Caption: HPLC Purity Validation Workflow for this compound.

Chromatographic Conditions
ParameterConditionRationale
Instrument HPLC System with UV/PDA DetectorA UV detector is suitable as the pyridine ring in the analyte contains a chromophore.[3]
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase ideal for retaining and separating the moderately polar analyte from its potential impurities.[3]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is chosen to ensure elution of any late-eluting, more non-polar impurities while maintaining a good peak shape for the main analyte. Formic acid helps to control the ionization of the pyridine nitrogen and improve peak symmetry.
Gradient 0-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% BThis gradient provides a robust separation window for a range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[5]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection 265 nmThe λmax for nicotinic acid derivatives, providing high sensitivity.[5]
Injection Vol. 10 µLA small injection volume minimizes potential for band broadening.
Preparation of Solutions
  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

Method Validation Protocol (ICH Q2(R2) Framework)[9][10]

The objective of analytical procedure validation is to demonstrate that it is suitable for its intended purpose.[9]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

    • Procedure: Inject the diluent, a standard solution, and the sample solution. Stress the sample under acidic, basic, oxidative, and thermal conditions to generate degradation products.

    • Acceptance Criteria: The peak for this compound in the sample solution should be free from any co-eluting peaks from the diluent or known impurities. The method should resolve the main peak from all degradation products.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare a series of solutions from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: The closeness of test results to the true value.

    • Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze three preparations at each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate sample preparations at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for the area of the main peak should be ≤ 2.0%.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small variations to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the purity result should not be significantly affected.[5]

Expected Results and Data Interpretation

A successful validation would yield data confirming the method is fit for its purpose. The following table summarizes expected outcomes.

Validation ParameterExpected ResultInterpretation
Specificity No interference at the retention time of the main peak. Good resolution from stress-induced degradants.The method is selective for this compound.
Linearity Correlation Coefficient (r²) ≥ 0.999A linear relationship exists between detector response and concentration.
Accuracy % Recovery between 98.0% - 102.0%The method provides accurate results.
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%The method is precise and reproducible.
Robustness System suitability passes under all varied conditions.The method is reliable for routine use.

The purity of the sample is calculated using the area percent method, assuming all impurities have a similar response factor to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Selection Logic

The decision to use HPLC over other techniques is a logical process based on the analyte's properties.

Method_Selection Analyte Analyte: this compound IsVolatile Is the analyte volatile & thermally stable? Analyte->IsVolatile RequiresDeriv Does it require derivatization for GC? IsVolatile->RequiresDeriv No UseGC Use Gas Chromatography (GC) IsVolatile->UseGC Yes UseHPLC Use High-Performance Liquid Chromatography (HPLC) RequiresDeriv->UseHPLC No Complexity Introduces complexity and potential error RequiresDeriv->Complexity Yes Complexity->UseHPLC

Caption: Decision tree for selecting the optimal purity validation method.

Conclusion

For the purity validation of this compound, High-Performance Liquid Chromatography is unequivocally the superior analytical method when compared to Gas Chromatography. Its ability to analyze the compound in its native state, without the need for derivatization, eliminates potential sources of error and simplifies sample preparation. The detailed HPLC method and validation protocol provided in this guide offer a robust, reliable, and scientifically sound framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate. Adherence to these principles, grounded in ICH guidelines, will ensure that the analytical data generated is accurate, precise, and fit for regulatory scrutiny.

References

A Tale of Two Nicotinates: A Researcher's Guide to Synthetic Strategies with Methyl 6-(hydroxymethyl)nicotinate and Methyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Among the myriad of functionalized pyridines, methyl 6-(hydroxymethyl)nicotinate and methyl 6-methylnicotinate have emerged as pivotal building blocks, each offering a distinct set of synthetic advantages. This guide provides an in-depth, comparative analysis of these two key intermediates, offering field-proven insights and detailed experimental protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of these molecules is paramount for their effective application in synthesis.

PropertyThis compoundMethyl 6-methylnicotinateReference(s)
CAS Number 56026-36-95470-70-2[1][2]
Molecular Formula C₈H₉NO₃C₈H₉NO₂[1]
Molecular Weight 167.16 g/mol 151.16 g/mol [1]
Appearance White to off-white solidBrown solid[1]
Melting Point Not widely reported34-37 °C[1]
Boiling Point Not widely reported160 °C at 106 mmHg[1]

The Synthetic Dichotomy: Hydroxymethyl vs. Methyl

The seemingly subtle difference of a single oxygen atom between the hydroxymethyl group of this compound and the methyl group of its counterpart dictates vastly different synthetic pathways and strategic applications. The hydroxymethyl group offers a gateway to a variety of functional group interconversions, including oxidation to aldehydes and carboxylic acids, conversion to leaving groups for nucleophilic substitution, and etherification. Conversely, the methyl group of methyl 6-methylnicotinate is a robust precursor for oxidation to a carboxylic acid or for condensation reactions, notably in the synthesis of blockbuster drugs like Etoricoxib.[1]

Synthetic Utility of this compound: A Versatile Handle for Functionalization

The primary alcohol functionality of this compound is a versatile handle that can be readily manipulated to introduce diverse structural motifs.

Oxidation to Aldehydes and Carboxylic Acids

The controlled oxidation of the hydroxymethyl group provides access to the corresponding aldehyde, methyl 6-formylnicotinate, a valuable intermediate for subsequent C-C bond-forming reactions. For this transformation, mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid.

The Swern oxidation is a reliable method for the synthesis of aldehydes from primary alcohols, utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[3][4][5][6][7]

cluster_reagents Reagents cluster_workflow Workflow DMSO DMSO Activation Activate DMSO with Oxalyl Chloride (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Triethylamine Triethylamine Base Add Triethylamine Triethylamine->Base Start This compound Addition Add alcohol solution Start->Addition Activation->Addition Addition->Base Quench Quench and Workup Base->Quench Product Methyl 6-formylnicotinate Quench->Product

Caption: Swern Oxidation Workflow.

Step-by-Step Methodology:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes, during which the activating agent is formed.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Further oxidation to the corresponding carboxylic acid, 6-(methoxycarbonyl)nicotinic acid, can be achieved using stronger oxidizing agents like potassium permanganate or Jones reagent.

Conversion to Halomethyl Derivatives for Nucleophilic Substitution

The hydroxyl group can be readily converted into a good leaving group, such as a halide, facilitating a wide range of nucleophilic substitution reactions.

Thionyl chloride is a common and effective reagent for the conversion of primary alcohols to the corresponding chlorides.[8]

Start This compound Reaction Reaction in inert solvent (e.g., Dichloromethane) Start->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Product Methyl 6-(chloromethyl)nicotinate Reaction->Product

Caption: Chlorination of the Hydroxymethyl Group.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

The resulting methyl 6-(chloromethyl)nicotinate is a versatile intermediate for the introduction of various nucleophiles, such as amines, thiols, and cyanides.

Etherification Reactions

The hydroxyl group can also serve as a nucleophile in etherification reactions, such as the Williamson ether synthesis, to introduce alkoxy substituents.[9][10][11][12][13]

This classic method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.[14][15][16][17][18]

Step-by-Step Methodology:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq) and allow the reaction to warm to room temperature, stirring overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthetic Utility of Methyl 6-methylnicotinate: A Robust Building Block for Complex Molecules

The methyl group at the 6-position of methyl 6-methylnicotinate, while less readily functionalized than a hydroxymethyl group, provides a stable and reliable starting point for key transformations in the synthesis of complex pharmaceutical agents.

Oxidation to 6-Methylnicotinic Acid

The most common transformation of the methyl group is its oxidation to a carboxylic acid. This reaction is often a key step in the synthesis of various nicotinic acid derivatives.[1]

Potassium permanganate is a powerful oxidizing agent capable of converting the benzylic-like methyl group to a carboxylic acid.[19]

Step-by-Step Methodology:

  • Dissolve methyl 6-methylnicotinate (1.0 eq) in a mixture of water and pyridine.

  • Heat the solution to reflux and add a solution of potassium permanganate (3.0 eq) in water portion-wise over several hours.

  • Continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 6-methylnicotinic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Condensation Reactions in Drug Synthesis

Methyl 6-methylnicotinate is a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[20] The synthesis involves a condensation reaction between methyl 6-methylnicotinate and a derivative of 4-(methylsulfonyl)phenylacetic acid.[20]

M6MN Methyl 6-methylnicotinate Condensation Condensation M6MN->Condensation Reagent 4-(Methylsulfonyl)phenylacetic acid derivative Reagent->Condensation Base Strong Base Base->Condensation Cyclization Cyclization Condensation->Cyclization Etoricoxib Etoricoxib Cyclization->Etoricoxib

Caption: Synthesis of Etoricoxib.

This highlights the utility of the methyl group as a handle for constructing complex heterocyclic systems through condensation chemistry.

Head-to-Head Comparison: Strategic Considerations

FeatureThis compoundMethyl 6-methylnicotinate
Primary Reactivity Versatile functional group interconversions of the primary alcohol.Oxidation of the methyl group and condensation reactions.
Key Transformations Oxidation to aldehyde/acid, conversion to halides, etherification.Oxidation to carboxylic acid, condensation for heterocycle synthesis.
Synthetic Flexibility High degree of flexibility for introducing diverse functional groups.More limited in direct functionalization of the methyl group.
Key Applications Building block for introducing -CH₂X (X=O, Halogen, OR) functionalities.Precursor for Etoricoxib and other complex pharmaceuticals.

Conclusion: Choosing the Right Tool for the Job

Both this compound and methyl 6-methylnicotinate are invaluable tools in the synthetic chemist's arsenal. The choice between them is dictated by the specific synthetic strategy and the desired final molecular architecture. This compound offers a versatile platform for a wide array of functional group manipulations, making it ideal for exploratory synthesis and the introduction of diverse pharmacophores. In contrast, methyl 6-methylnicotinate provides a robust and reliable starting point for established, large-scale syntheses of complex drug molecules where the methyl group serves as a key anchor for condensation reactions. A thorough understanding of the distinct reactivity profiles of these two building blocks is essential for the efficient and strategic design of novel therapeutics.

References

A Technical Guide to the Biological Activity of Methyl 6-(hydroxymethyl)nicotinate Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The nicotinate scaffold, a core component of Vitamin B3 (niacin), represents a privileged structure in medicinal chemistry, lending itself to a diverse array of biological activities.[1] Modifications of this pyridine ring system have yielded compounds with significant therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide focuses on the biological landscape of analogs derived from Methyl 6-(hydroxymethyl)nicotinate, a versatile building block for chemical synthesis. While direct comparative studies on a unified series of these specific analogs are not extensively documented in publicly available literature, this document synthesizes the existing data on structurally related compounds to provide a comprehensive overview of their potential biological activities and the underlying structure-activity relationships.

The this compound Scaffold: A Platform for Diverse Bioactivity

This compound possesses several key features that make it an attractive starting point for drug discovery. The pyridine ring is a well-established pharmacophore, the methyl ester at the 3-position can be readily hydrolyzed or modified, and the hydroxymethyl group at the 6-position offers a prime site for further derivatization. These modification points allow for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.

Comparative Analysis of Biological Activities

This section will explore the known biological activities of analogs structurally related to this compound, with a focus on anticancer and antimicrobial properties. The data presented is compiled from various studies on different series of nicotinic acid derivatives.

Anticancer Activity

Nicotinic acid and its derivatives have emerged as a promising class of compounds in cancer research.[2] Their cytotoxic effects are often mediated through the inhibition of key signaling pathways and the induction of apoptosis.

A notable analog, 6-methyl nicotine, has demonstrated significant cytotoxicity. Studies have shown that it can increase the generation of reactive oxygen species (ROS) in aerosols and induce cytotoxicity in human bronchial epithelial cells.[2] Furthermore, research on hybrid molecules incorporating a 1,8-naphthyridin-4-one motif, synthesized from methyl N-tosylnicotinate, has revealed potent anticancer activity. These compounds were shown to inhibit proliferation and induce apoptosis in cancer cell lines, potentially through DNA damage.[3]

Table 1: Cytotoxic Activity of Selected Nicotinic Acid Analogs

Compound/Analog TypeCancer Cell LineIC50 (µM)Key FindingsReference
6-Methyl Nicotine derivativeHuman Bronchial Epithelial Cells (HBEC3-KT)Dose-dependent cytotoxicityIncreased intracellular ROS induction compared to nicotine.[2]
2-ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-onePromyelocytic leukemia (HL-60)Not specifiedStrongly inhibited proliferation and induced apoptosis.[3]
2-ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-oneBreast cancer adenocarcinoma (MCF-7)Not specifiedDemonstrated cytotoxic effects.[3]

Note: The data in this table is derived from different studies on structurally related but distinct analogs.

Antimicrobial Activity

The pyridine nucleus is a common feature in many bioactive compounds with antimicrobial properties.[4] Derivatives of nicotinic acid have been investigated for their efficacy against a range of bacterial and fungal pathogens.

For instance, Methyl 4-methyl-6-(methylamino)nicotinate has shown moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5] Studies on other nicotinic acid derivatives have also demonstrated their potential as antimicrobial agents.[4]

Table 2: Antimicrobial Activity of Selected Nicotinic Acid Analogs

Compound/Analog TypeMicrobial StrainMIC (µg/mL)Key FindingsReference
Methyl 4-methyl-6-(methylamino)nicotinateStaphylococcus aureusNot specifiedModerate to good antibacterial activity.[5]
Methyl 4-methyl-6-(methylamino)nicotinateEscherichia coliNot specifiedModerate to good antibacterial activity.[5]
Various Pyridine DerivativesEscherichia coli-Potent inhibition observed for some derivatives.[4]
Various Pyridine DerivativesStaphylococcus aureus-Potent inhibition observed for some derivatives.[4]

Note: MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency. The data is collated from various sources.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Methodologies and Relationships

Diagrams generated using Graphviz can help to visualize experimental workflows and the relationships between the parent compound and its analogs.

Synthesis_and_Screening_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening start This compound mod1 Modification of Hydroxymethyl Group start->mod1 mod2 Substitution on Pyridine Ring start->mod2 mod3 Ester Variation start->mod3 analog_library Library of Analogs mod1->analog_library mod2->analog_library mod3->analog_library cytotoxicity Anticancer (Cytotoxicity Assay) analog_library->cytotoxicity antimicrobial Antimicrobial (MIC Determination) analog_library->antimicrobial data_analysis Data Analysis (IC50 / MIC) cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship data_analysis->sar Establish SAR

Caption: A generalized workflow for the synthesis and biological screening of this compound analogs.

Analog_Relationships cluster_analogs Potential Analogs parent This compound ester_analog Ethyl 6-(hydroxymethyl)nicotinate parent->ester_analog Ester Variation hydroxymethyl_mod Methyl 6-(acetoxymethyl)nicotinate parent->hydroxymethyl_mod Hydroxymethyl Modification ring_sub Methyl 2-chloro-6-(hydroxymethyl)nicotinate parent->ring_sub Ring Substitution aminomethyl_analog Methyl 6-(aminomethyl)nicotinate parent->aminomethyl_analog Functional Group Interconversion

Caption: Structural relationships between this compound and its potential analogs.

Conclusion and Future Directions

The available data, though fragmented across different series of nicotinic acid derivatives, strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. The anticancer and antimicrobial activities exhibited by its close structural relatives warrant a more systematic investigation into a dedicated library of this compound analogs.

Future research should focus on the synthesis of a diverse set of these analogs, with modifications at the hydroxymethyl group, the pyridine ring, and the ester functionality. A comprehensive and comparative screening of these compounds against a standardized panel of cancer cell lines and microbial strains will be crucial to establish clear structure-activity relationships. Such studies will undoubtedly pave the way for the discovery of new and potent drug candidates.

References

Sources

A Comparative Guide to the Spectroscopic Analysis of Methyl 6-(hydroxymethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of key spectroscopic techniques for the structural elucidation and characterization of Methyl 6-(hydroxymethyl)nicotinate and its derivatives. As crucial intermediates in the synthesis of various pharmaceutical compounds, including D-amino acid oxidase inhibitors and the non-steroidal anti-inflammatory drug (NSAID) etoricoxib, a robust and reproducible analytical framework for these molecules is paramount for researchers, scientists, and drug development professionals.[1]

This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for a comprehensive molecular understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing an unambiguous map of the carbon-hydrogen framework.[2] For substituted pyridines like this compound, NMR reveals detailed information about the electronic environment of each proton and carbon, heavily influenced by the electronegative nitrogen atom and the position of substituents.[3]

Expertise & Experience: Why NMR is a Primary Tool

The pyridine ring's nitrogen atom creates a distinct electronic environment, deshielding adjacent protons (α-protons) and causing them to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum.[3][4] This effect allows for clear assignment of the aromatic protons. Furthermore, the multiplicity and coupling constants (J-values) between these protons provide definitive evidence of their relative positions on the ring. For this compound derivatives, ¹H NMR is invaluable for confirming the substitution pattern and observing the characteristic signals of the ester and hydroxymethyl functional groups. ¹³C NMR complements this by identifying each unique carbon environment, including the quaternary carbons of the pyridine ring and the carbonyl carbon of the ester.

Predicted Spectroscopic Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Technique Assignment Predicted Chemical Shift (δ) ppm Expected Multiplicity Notes
¹H NMR H-2 (Pyridine) ~9.1 d (doublet) or s (singlet) Highly deshielded proton adjacent to Nitrogen.
H-4 (Pyridine) ~8.2 dd (doublet of doublets) Coupled to H-2 and H-5.
H-5 (Pyridine) ~7.4 d (doublet) Coupled to H-4.
-CH₂OH (Hydroxymethyl) ~4.8 s (singlet) Deshielded by the adjacent ring and oxygen.
-OCH₃ (Ester) ~3.9 s (singlet) Typical methyl ester chemical shift.[5]
-CH₂OH (Hydroxyl) Variable (2-5) br s (broad singlet) Position is concentration and solvent dependent.
¹³C NMR C=O (Ester) ~165 -
C-6 (Pyridine) ~161 - Carbon bearing the -CH₂OH group.
C-2 (Pyridine) ~152 -
C-4 (Pyridine) ~137 -
C-3 (Pyridine) ~125 - Carbon bearing the ester group.
C-5 (Pyridine) ~121 -
-CH₂OH ~64 -

| | -OCH₃ | ~52 | - | |

Note: Predicted values are based on data for Methyl 6-methylnicotinate[2][5] and standard substituent effects.

Trustworthiness: A Self-Validating Protocol for NMR Acquisition

The following protocol ensures high-quality, reproducible NMR data.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound derivative for ¹H NMR (50-100 mg for ¹³C NMR).[2]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2]

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution through a pipette containing a small glass wool or cotton plug directly into a 5 mm NMR tube to remove any particulates.[2]

    • Cap the tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a longer relaxation delay and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR provides a characteristic "fingerprint" of the compound.

Expertise & Experience: Why IR is Essential

For this compound derivatives, IR spectroscopy provides immediate, confirmatory evidence for the key functional groups. The presence of a strong, sharp absorption band for the ester carbonyl (C=O) group and a distinct, broad band for the hydroxyl (O-H) group are critical diagnostic markers. Additionally, characteristic absorptions corresponding to C=C and C=N stretching within the pyridine ring confirm the presence of the heterocyclic core.[6][7] The technique is particularly useful for monitoring reactions, such as the esterification of the corresponding carboxylic acid or the oxidation of the hydroxymethyl group.

Typical Spectroscopic Data

Table 2: Characteristic IR Absorption Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Hydroxyl) 3500 - 3200 Broad, Strong The broadness is due to hydrogen bonding.[8]
C-H Stretch (Aromatic) 3100 - 3000 Medium
C=O Stretch (Ester) 1730 - 1715 Strong, Sharp A key diagnostic peak for the ester functional group.[7]
C=C / C=N Stretch (Ring) 1600 - 1450 Medium - Strong A series of bands confirming the pyridine ring.[9]

| C-O Stretch (Ester/Alcohol) | 1300 - 1000 | Strong | Bands corresponding to C-O single bonds. |

Trustworthiness: A Self-Validating Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, convenient sampling technique that requires minimal sample preparation.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. A wipe with isopropanol is usually sufficient.

    • Place a small amount of the solid derivative directly onto the ATR crystal.[2]

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.[2]

    • Lower the instrument's anvil to apply firm, even pressure on the sample, ensuring good contact with the crystal.[2]

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Connectivity

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gathering information about its structure through fragmentation analysis.[2]

Expertise & Experience: Why MS is a Critical Checkpoint

For any newly synthesized derivative of this compound, MS provides the most direct confirmation of its molecular formula. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, allowing for precise molecular weight determination.[2] Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation. The resulting fragmentation pattern provides a structural puzzle that, when solved, confirms the connectivity of the molecule.[10] For these derivatives, characteristic losses, such as the methoxy group (-OCH₃), the entire carbomethoxy group (-COOCH₃), or a molecule of water from the hydroxymethyl group, serve as valuable diagnostic clues.[11]

Typical Spectroscopic Data

For this compound (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ):

  • Expected [M+H]⁺: m/z 168.1

  • Key Fragmentation Ions (Predicted):

    • m/z 150: Loss of H₂O (water)

    • m/z 137: Loss of OCH₃ (methoxy radical)

    • m/z 108: Loss of COOCH₃ (carbomethoxy group)

Trustworthiness: A Self-Validating Protocol for LC-MS (ESI)

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

  • Sample Preparation:

    • Prepare a stock solution of the derivative in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.[2]

    • Perform serial dilutions to a final concentration of 1-10 µg/mL in the mobile phase.[2]

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.[2]

  • Data Acquisition:

    • Analyze the sample using a mass spectrometer equipped with an ESI source.

    • Set the ESI source to positive ion mode to detect the protonated molecule, [M+H]⁺.[2]

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

    • If performing MS/MS, select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate a fragment ion spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals.[12]

Expertise & Experience: Why UV-Vis is a Useful Secondary Technique

The pyridine ring in this compound derivatives contains π-electrons and non-bonding (n) electrons on the nitrogen atom. These electrons can undergo π→π* and n→π* transitions upon absorbing UV radiation.[12][13] The resulting spectrum, particularly the wavelength of maximum absorbance (λmax), is characteristic of the conjugated system. While not as structurally informative as NMR, UV-Vis is a simple, rapid, and sensitive technique. It is highly effective for quantitative analysis (using the Beer-Lambert Law) and for observing changes in conjugation that may occur when substituents are added to the pyridine ring. Solvent polarity can also influence the λmax, providing clues about the nature of the electronic transitions.[14]

Typical Spectroscopic Data

Pyridine itself shows absorption maxima around 202 nm and 254 nm.[15] For nicotinate derivatives, these π→π* transitions are typically observed between 260-280 nm, with the less intense n→π* transition sometimes visible at longer wavelengths.[16][17]

Table 3: Expected UV-Vis Absorption Data

Transition Type Expected λmax (nm) Molar Absorptivity (ε) Notes
π→π* ~260 - 280 High (1,000 - 10,000) The primary absorption band for the pyridine ring system.[12]

| n→π* | ~300 - 340 | Low (10 - 100) | A weaker, often "forbidden" transition from the nitrogen lone pair.[12] |

Trustworthiness: A Self-Validating Protocol for UV-Vis Spectroscopy

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

    • Prepare a blank solution containing only the pure solvent.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill one cuvette with the blank solution and another with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Calibrate the instrument by running a baseline correction with the blank.

    • Scan the sample across the desired wavelength range (e.g., 200-400 nm) to record the absorption spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of the Analytical Workflow

A systematic approach is key to efficient and thorough analysis. The following workflow outlines the logical progression from sample to final structural confirmation.

Spectroscopic_Workflow cluster_prep 1. Preparation cluster_analysis 2. Spectroscopic Analysis cluster_elucidation 3. Data Interpretation Sample Sample of Derivative Prep Sample Preparation (Dissolution, Dilution) Sample->Prep NMR NMR (¹H & ¹³C) Prep->NMR IR FTIR (ATR) Prep->IR MS LC-MS (ESI) Prep->MS UV UV-Vis Prep->UV Analysis Comparative Data Analysis NMR->Analysis IR->Analysis MS->Analysis UV->Analysis Structure Structural Elucidation & Confirmation Analysis->Structure

Caption: General workflow for the spectroscopic analysis of organic compounds.

Comparative Guide Summary

Each technique provides a unique and complementary piece of the structural puzzle. An integrated approach, leveraging the strengths of each method, is the most robust strategy for the unambiguous characterization of this compound derivatives.

Table 4: Comparison of Spectroscopic Techniques

Technique Primary Information Provided Strengths Limitations
NMR Detailed C-H framework, stereochemistry, connectivity. Unambiguous structural detail; non-destructive. Lower sensitivity; requires larger sample amounts; relatively slow.
IR Identification of functional groups. Fast, simple, requires minimal sample prep (ATR). Provides limited structural connectivity information; complex spectra can be hard to interpret fully.
MS Molecular weight and molecular formula; fragmentation pattern. Extremely high sensitivity; confirms molecular formula. Isomers are often indistinguishable; soft ionization may not produce fragments.

| UV-Vis | Information on conjugated π-electron systems. | Simple, fast, excellent for quantitative analysis. | Provides limited structural information; only applicable to molecules with chromophores. |

By combining these powerful analytical techniques, researchers and drug developers can confidently synthesize, identify, and quantify this compound derivatives, accelerating the path from discovery to application.

References

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Google Scholar.
  • What is the NMR spectrum of Pyridine Series compounds like? (2025). BTC.
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  • Spectroscopic studies on nicotine and nornicotine in the UV region. (2013). PubMed. [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate. [Link]

  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. (n.d.). ResearchGate. [Link]

  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. (2013). PubMed Central. [Link]

  • The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. (n.d.). ACS Publications. [Link]

  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Absorption intensity changes and frequency shifts of fundamental and first overtone bands for OH stretching vibration of methanol upon methanol–pyridine complex formation in CCl4: analysis by NIR/IR spectroscopy and DFT calculations. (n.d.). RSC Publishing. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. (2012). PharmaTutor. [Link]

  • UV-Vis Absorption Spectroscopy - Theory. (n.d.). Shimadzu. [Link]

  • UV-visible spectroscopy and electronic transitions. (n.d.). Fiveable. [Link]

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  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

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A Senior Application Scientist's Guide to Validated Analytical Methods for Quantifying Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of validated analytical methods for the quantification of nicotinic acid esters, compounds of significant interest in the pharmaceutical and cosmetic industries. As a senior application scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, ensuring each protocol is presented as a self-validating system. This document is grounded in authoritative references to provide a trusted, comprehensive resource for your analytical needs.

Introduction: The Analytical Imperative for Nicotinic Acid Esters

Nicotinic acid (Niacin) and its esters, such as methyl nicotinate and ethyl nicotinate, are utilized in a variety of pharmaceutical formulations, primarily for their rubefacient properties, inducing vasodilation and a sensation of warmth. Accurate and precise quantification of these active pharmaceutical ingredients (APIs) is critical for ensuring product quality, safety, and efficacy. The analytical challenge lies in developing methods that are not only sensitive and specific but also robust and compliant with stringent regulatory standards. This guide will focus on the two most prevalent and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Core Analytical Techniques: A Comparative Overview

The choice between HPLC and GC-MS is often dictated by the specific properties of the analyte, the complexity of the sample matrix, and the intended purpose of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, particularly for its versatility with non-volatile and thermally sensitive compounds. When coupled with a UV detector, it offers a straightforward and robust method for quantifying nicotinic acid esters, which possess a strong chromophore in their pyridine ring structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds.[1] It provides exceptional sensitivity and specificity, with the mass spectrometer offering definitive identification of the analyte.[1] For some nicotinic acid esters, derivatization may be necessary to increase volatility and thermal stability.[2]

The following sections will explore these techniques in detail, grounded in the validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of nicotinic acid and its derivatives.[6] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard choice due to the moderate polarity of nicotinic acid esters. This provides sufficient retention and resolution from potential impurities and excipients.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate buffer) is typically used.[7] The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the analyte, which in turn leads to reproducible retention times.

  • Detection: UV detection is highly effective, as the pyridine ring in nicotinic acid esters exhibits strong absorbance around 260-265 nm.[8] For enhanced sensitivity and selectivity, especially in complex matrices like biological fluids, post-column photochemical derivatization to form highly fluorescent products can be employed.[7][9]

Detailed Experimental Protocol: Isocratic RP-HPLC-UV Method

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by regulatory guidelines.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 10% Ethanol, 1% Acetic Acid, 89% Distilled Water (v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 40 °C.[7]

  • Detection Wavelength: 265 nm.[8]

  • Injection Volume: 20 µL.[7]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the nicotinic acid ester reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (for a pharmaceutical cream): Accurately weigh an amount of cream equivalent to 10 mg of the nicotinic acid ester into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the analyte. Cool to room temperature, dilute to volume with the mobile phase, and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.[10]

3. System Suitability Test (SST):

  • Before sample analysis, inject the 50 µg/mL working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

4. Validation and Analysis:

  • Inject the working standard solutions to establish a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Quantify the nicotinic acid ester concentration in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Sensitivity and Specificity

GC-MS is a powerful alternative, particularly when dealing with complex matrices or when very low detection limits are required.[1] The direct coupling of a gas chromatograph to a mass spectrometer allows for both separation and definitive identification of the analytes.

Causality Behind Experimental Choices:

  • Column: A low-polarity capillary column, such as an HP-5ms (5%-phenyl)-methylpolysiloxane, is generally effective for separating nicotinic acid esters and related impurities.[1][11]

  • Injection Mode: A temperature-programmable inlet can be optimized to ensure efficient vaporization of the sample while minimizing thermal degradation.[12]

  • Derivatization: While some esters are sufficiently volatile for direct GC analysis, others may require derivatization (e.g., silylation) to improve their chromatographic properties and prevent on-column degradation.[2]

  • MS Detection: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte.[1][11] For nicotinic acid, the molecular ion peak is typically observed at m/z 123.[12]

Detailed Experimental Protocol: Direct Injection GC-MS Method

This protocol outlines a direct analysis method, which is advantageous for its simplicity and speed.[11]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a single quadrupole mass spectrometer.[1]

  • Column: HP-5ms (30 m × 250 µm I.D. × 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 75°C (hold for 2 min), ramp at 5°C/min to 200°C (hold for 5 min).[2]

  • Injector Temperature: 250°C.[2]

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the specific ester (e.g., m/z 123 for the nicotinic acid moiety).[12]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent such as methanol or pyridine.

  • Working Standard Solutions: Prepare serial dilutions in the same solvent to construct a calibration curve.

  • Sample Preparation: Extraction procedures will be matrix-dependent. A common approach for solid samples is dissolution in a suitable solvent, followed by sonication and filtration.[13] Solid-phase extraction (SPE) may be required for cleanup of complex samples like plasma.[14]

3. System Suitability and Analysis:

  • Inject a mid-range standard to verify system performance, including peak shape and signal-to-noise ratio.

  • Establish the calibration curve and verify its linearity (r² ≥ 0.999).

  • Analyze samples and quantify the analyte concentration based on the established calibration curve.

Method Validation and Comparative Performance

Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[5] The core validation parameters are defined by ICH Q2(R1) guidelines.[3][4]

Validation Parameter HPLC-UV GC-MS Rationale & Insights
Specificity Good; demonstrated by resolving the analyte peak from impurities and excipients.Excellent; mass spectral data provides definitive identification.GC-MS is inherently more specific due to the mass fragmentation pattern, which acts as a chemical fingerprint.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.999Both techniques demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%98-102%Both methods can achieve high accuracy with proper sample preparation and standard usage.
Precision (%RSD) ≤ 2% (Repeatability & Intermediate)≤ 5% (Repeatability & Intermediate)HPLC often shows slightly better precision due to the nature of liquid injections compared to gas-phase injections.
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeGC-MS, especially in SIM mode, is generally more sensitive than standard HPLC-UV.[1]
Robustness High; minor changes in mobile phase composition, pH, or temperature have a minimal effect.Moderate; sensitive to changes in gas flow, temperature ramps, and inlet conditions.HPLC methods are often considered more "rugged" for routine QC environments.

Visualizing the Analytical Workflow

To provide a clear overview of the process from sample to result, the following diagrams illustrate the general workflows.

General Analytical Workflow

This diagram outlines the universal steps involved in the quantification of nicotinic acid esters, regardless of the specific technique employed.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Weigh Weighing & Dilution Sample->Weigh Extract Extraction (e.g., Sonication) Weigh->Extract Filter Filtration / Cleanup (SPE) Extract->Filter SST System Suitability Test Filter->SST Cal Calibration Curve Generation SST->Cal Inject Sample Injection Cal->Inject Integrate Peak Integration Inject->Integrate Quantify Quantification Integrate->Quantify Report Final Report Generation Quantify->Report

Caption: General workflow for the analysis of nicotinic acid esters.

Decision Tree for Method Selection

This diagram assists researchers in choosing the most appropriate analytical technique based on their specific requirements.

G Start Start: Need to Quantify Nicotinic Acid Ester q1 Is the sample matrix complex (e.g., biological fluid)? Start->q1 q2 Is ultra-high sensitivity (pg/mL) required? q1->q2 No res_gcms Choose GC-MS q1->res_gcms Yes q3 Is the analyte thermally stable and volatile? q2->q3 Yes res_hplc_deriv Consider HPLC with post-column derivatization q2->res_hplc_deriv No q3->res_gcms Yes res_hplcuv Choose HPLC-UV q3->res_hplcuv No res_gcms_deriv Consider GC-MS with derivatization q3->res_gcms_deriv Maybe

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful, validated techniques for the quantification of nicotinic acid esters.

  • For routine quality control of pharmaceutical products where the API concentration is relatively high and the matrix is simple, a validated RP-HPLC-UV method is often the most practical, robust, and cost-effective choice.

  • For bioanalytical studies, impurity profiling, or trace-level analysis in complex matrices, the superior sensitivity and specificity of GC-MS make it the preferred method.

The ultimate choice must be guided by the specific analytical requirements, available instrumentation, and the need for regulatory compliance. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a method that is fit for its intended purpose.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][5]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][15]

  • International Council for Harmonisation. Quality Guidelines. [Link][16]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link][17]

  • Food Research. Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. [Link][12]

  • Kirchhoefer, R.D. Gas Chromatographic/Mass Spectrometric Identification of a Pyridinedicarboxylic Acid Impurity in Niacin as the Trimethylsilyl Ester. Journal of AOAC International, 77(1), 117. [Link][2]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link][6]

  • Chromatography Online. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link][9]

  • ResearchGate. Determination of Nicotinic Acid in Pharmaceutical Products. [Link][18]

  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link][1]

  • ScienceDirect. Sample preparation in analysis of pharmaceuticals. [Link][13]

  • PubMed. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. [Link][14]

  • ResearchGate. Chemical Differentiation between Niacinamide and Niacin in Pharmaceutical Products. [Link]

  • Bevital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]

  • Semantic Scholar. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link][11]

  • ResearchGate. A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. [Link]

  • European Journal of Pharmaceutical and Medical Research. DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link][8]

  • Chromatography Online. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link][10]

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A Comparative Guide to the Reactivity of Hydroxymethyl Nicotinate vs. Methyl Nicotinate for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth comparative analysis of the chemical reactivity of hydroxymethyl nicotinate and methyl nicotinate. While structurally similar, the presence of a hydroxymethyl (-CH₂OH) group in place of a methyl (-CH₃) group introduces a profound difference in synthetic utility. The primary locus of differential reactivity is the substituent itself; the hydroxymethyl group serves as a versatile functional handle for oxidation, esterification, and substitution reactions, whereas the methyl group is comparatively inert. Conversely, reactivity at the pyridine ring and the methyl ester moiety is largely comparable, with only minor variations attributable to the subtle differences in the electronic properties of the substituents. This guide elucidates these differences through mechanistic discussions, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic route design and drug development.

Introduction: Structural and Electronic Foundations

Methyl nicotinate, the methyl ester of nicotinic acid (Vitamin B3), and its derivatives are fundamental building blocks in medicinal chemistry and materials science.[1][2] Its structural analog, hydroxymethyl nicotinate (e.g., methyl 6-(hydroxymethyl)nicotinate), offers an additional site for chemical modification.[3] Understanding the nuanced differences in their reactivity is paramount for leveraging these scaffolds effectively in molecular design.

The key to this understanding lies in the electronic and steric nature of the hydroxymethyl (-CH₂OH) versus the methyl (-CH₃) group.

  • Methyl Group (-CH₃): This group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. It minimally influences the electron density of the pyridine ring.

  • Hydroxymethyl Group (-CH₂OH): The reactivity of this group is more complex. The electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I). However, the intervening methylene (-CH₂) bridge insulates the aromatic ring from the direct, and more powerful, resonance effects of the hydroxyl's lone pairs. Consequently, the net electronic effect on the aromatic ring is minimal. This is supported by the Hammett sigma (σ) value for a para-substituted -CH₂OH group on a benzene ring, which is reported as zero, indicating it is neither significantly electron-donating nor withdrawing with respect to the pi-system.[4]

This fundamental electronic difference—a weakly donating methyl group versus a largely neutral hydroxymethyl group—underpins the subtle variations in ring reactivity, while the inherent functionality of the primary alcohol in the hydroxymethyl group creates a major divergence in substituent reactivity.

G cluster_hmn Hydroxymethyl Nicotinate Path cluster_mn Methyl Nicotinate Path start Starting Material (Hydroxymethyl or Methyl Nicotinate) hmn_start Hydroxymethyl Nicotinate start->hmn_start mn_start Methyl Nicotinate start->mn_start mild_ox Mild Oxidation (e.g., MnO₂) hmn_start->mild_ox strong_ox Strong Oxidation (e.g., KMnO₄) hmn_start->strong_ox aldehyde Formyl Nicotinate (Aldehyde) mild_ox->aldehyde acid Pyridine Dicarboxylic Acid Derivative strong_ox->acid harsh_ox Harsh Oxidation (High Temp KMnO₄) mn_start->harsh_ox no_reaction No Reaction or Decomposition (under mild conditions) mn_start->no_reaction Mild Conditions harsh_ox->acid Low Yield

Caption: Comparative workflow for oxidation reactions.

Functional Group Interconversion

The hydroxyl moiety provides a reactive handle for numerous transformations not possible with the methyl group.

  • Esterification / Etherification: The alcohol can be acylated with acid chlorides or anhydrides to form esters, or alkylated with alkyl halides to form ethers.

  • Halogenation: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) or directly replaced by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halomethyl derivative is an excellent substrate for SN2 reactions, enabling the introduction of a wide range of nucleophiles (e.g., -CN, -N₃, -SR). In contrast, functionalizing the methyl group requires harsh, less selective free-radical halogenation.

Reactivity at the Ester Moiety

The reactivity of the methyl ester at the 3-position is primarily governed by the electrophilicity of its carbonyl carbon.

  • Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding nicotinic acid under acidic or, more commonly, basic conditions. Studies on methyl nicotinate show it hydrolyzes slowly in aqueous solution at neutral pH but the rate is accelerated by acid or base. [5][6][7]Given the minimal electronic influence of both the -CH₃ and -CH₂OH groups on the distant ester, the rates of hydrolysis for the two compounds are expected to be nearly identical under the same conditions.

  • Reduction: The ester can be reduced to a primary alcohol, (pyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents like sodium borohydride (NaBH₄) can also effect this reduction, often requiring an activating solvent like methanol. [8]As with hydrolysis, the reactivity of the ester is not significantly influenced by the remote C6 substituent, leading to comparable reaction efficiencies for both substrates. It is critical to note that a strong reductant like LiAlH₄ would reduce both the ester and the hydroxymethyl group of hydroxymethyl nicotinate.

Experimental Data and Protocols

Table 1: Summary of Comparative Reactivity
Reaction SiteType of ReactionHydroxymethyl Nicotinate ReactivityMethyl Nicotinate ReactivityKey Difference
Substituent (-CH₂OH vs -CH₃) Oxidation High: Easily oxidized to aldehyde or carboxylic acid.Very Low: Requires harsh, forcing conditions.High. This is the primary point of differentiation.
Functionalization High: Can be esterified, etherified, or halogenated.Very Low: Requires radical conditions for halogenation.High. The -OH group is a versatile functional handle.
Pyridine Ring NAS / EAS Low: Ring is deactivated; substituent has minimal effect.Low: Ring is deactivated; substituent has minimal effect.Negligible. Both are poor substrates for ring substitution.
Ester Moiety (-COOCH₃) Hydrolysis Moderate: Standard ester hydrolysis.Moderate: Standard ester hydrolysis.Negligible. Rates are expected to be very similar.
Reduction Moderate: Standard ester reduction.Moderate: Standard ester reduction.Negligible. Reactivity is comparable.
Protocol 1: Selective Oxidation of this compound to the Aldehyde

This protocol describes a selective oxidation that is only possible for the hydroxymethyl derivative.

  • Objective: To demonstrate the facile and selective oxidation of the hydroxymethyl group without affecting the rest of the molecule.

  • Rationale: Activated manganese dioxide (MnO₂) is a mild, chemoselective reagent for the oxidation of allylic and benzylic alcohols. It will not oxidize the methyl group of methyl nicotinate under these conditions.

  • Materials:

    • This compound (1.0 eq) [3] * Activated Manganese Dioxide (MnO₂, ~10 eq by weight)

    • Dichloromethane (DCM), anhydrous

    • Celite® or silica gel

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add this compound and anhydrous DCM (approx. 20 mL per gram of starting material).

    • Stir the solution at room temperature and add activated MnO₂ in one portion.

    • Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-24 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese solids. Wash the pad thoroughly with additional DCM.

    • Combine the filtrates and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude methyl 6-formylnicotinate.

    • Purify the product via column chromatography on silica gel if necessary.

  • Expected Outcome: A high yield of the corresponding aldehyde. A parallel reaction set up with methyl nicotinate under identical conditions would show no conversion, recovering only the starting material.

Protocol 2: Conceptual Framework for Comparative Hydrolysis Rate Study
  • Objective: To compare the rate of saponification of hydroxymethyl nicotinate and methyl nicotinate.

  • Rationale: The rate of base-mediated ester hydrolysis is sensitive to the electrophilicity of the carbonyl carbon. This experiment aims to show that the remote substituents have a negligible effect.

  • Procedure Outline:

    • Prepare equimolar solutions of each substrate in a suitable solvent (e.g., a methanol/water mixture).

    • Prepare a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

    • Initiate the reactions in parallel at a constant temperature by adding a known excess of the NaOH solution to each substrate solution.

    • At timed intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by adding a slight excess of standardized 0.05 M HCl).

    • Determine the concentration of remaining NaOH in the aliquot by back-titration with the standardized HCl solution.

    • Alternatively, monitor the disappearance of the starting material and the appearance of the product acid using reverse-phase HPLC.

    • Plot the concentration of the ester versus time for both reactions and determine the second-order rate constants.

  • Expected Outcome: The kinetic plots for both reactions would be nearly superimposable, yielding very similar rate constants and confirming that the C6 substituent does not significantly influence the rate of ester hydrolysis.

Conclusion

The comparative analysis of hydroxymethyl nicotinate and methyl nicotinate reveals a tale of two functionalities. While their reactivity at the pyridine ring and the ester moiety is functionally equivalent for most synthetic purposes, their overall utility is dramatically different. The methyl group of methyl nicotinate is a robust, largely passive substituent. In stark contrast, the hydroxymethyl group is a versatile and reactive site, enabling a host of high-yield transformations including selective oxidation, esterification, and nucleophilic substitution. This functional handle makes hydroxymethyl nicotinate a significantly more valuable and versatile intermediate for the construction of complex molecules, providing a strategic advantage in the design of novel pharmaceuticals and functional materials.

References

  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.
  • BenchChem. (2025). A Guide to the Chemical Synthesis and Purification of Methyl Nicotinate for Research Applications.
  • ResearchGate. (2025). Synthesis and antinociceptive activity of methyl nicotinate.
  • ChemicalBook. (2025). This compound | 56026-36-9.
  • Manufacturing process for methyl-6-methyinicotin
  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?
  • RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • ResearchGate. (n.d.). Comparative study on the adsorption of benzyl alcohol, toluene and benzene on platinum.
  • ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Retrieved from The Journal of Physical Chemistry A.
  • MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity.
  • BenchChem. (2025). reactivity of the hydroxymethyl group in 2-Chloro-4-(hydroxymethyl)phenol.
  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?
  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.
  • BMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • Chemistry Stack Exchange. (2013). What is the influence of an alkyl-hydroxy group on a benzene ring?
  • BenchChem. (2025). An In-depth Technical Guide to the Oxidation and Reduction Reactions of Methyl 6-methylnicotinate.
  • Human Metabolome Database. (2012). Showing metabocard for Methyl nicotinate (HMDB0029806).
  • ResearchGate. (n.d.). Role of hydroxyl groups on the aromatic ring in the reactivity and selectivity of the reaction of b-phenylethylamines with non-enolizable aldehydes.
  • PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of pyridine carboxylates is not just a metric—it is the foundation of reliable downstream applications. These versatile heterocyclic compounds, including isomers like picolinic acid, nicotinic acid (Niacin), and isonicotinic acid, are pivotal building blocks in pharmaceuticals and fine chemicals. However, their amphoteric nature, zwitterionic potential, and the frequent presence of structurally similar impurities present significant purification challenges.

This guide provides an in-depth comparison of the most effective purification techniques for pyridine carboxylates. Moving beyond mere protocols, we will explore the underlying chemical principles that dictate the success of each method, offering field-proven insights to help you select and optimize the ideal strategy for your specific application.

The Foundational Challenge: The Amphoteric Nature of Pyridine Carboxylates

Pyridine carboxylates contain both a basic pyridine nitrogen and an acidic carboxylic acid group. This duality governs their solubility and reactivity. At a low pH, the pyridine nitrogen is protonated, forming a cationic species. At a high pH, the carboxylic acid is deprotonated, forming an anionic species. Near the isoelectric point, the molecule can exist as a neutral zwitterion, which often exhibits minimum solubility in aqueous solutions. Mastering purification requires leveraging these pH-dependent properties.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is often the first and most cost-effective step for purifying solid pyridine carboxylates, especially at a larger scale. The technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Expertise & Experience: The "Why" Behind Solvent Selection

The ideal recrystallization solvent should fully dissolve the pyridine carboxylate at an elevated temperature but exhibit poor solubility at lower temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the solution.

  • For Polar Isomers: Picolinic acid (2-pyridinecarboxylic acid) and its isomers are generally soluble in polar protic solvents. Water is an excellent starting point due to its high polarity and the temperature-dependent solubility of many pyridine carboxylates. For example, isonicotinic acid is only slightly soluble in cold water but significantly more soluble in hot water[1].

  • Solvent Systems: For compounds with intermediate polarity, a binary solvent system (e.g., ethanol-water, acetone-hexane) can be effective. The compound is dissolved in the "good" solvent at its boiling point, and the "poor" solvent is added dropwise until turbidity appears. Reheating to achieve a clear solution followed by slow cooling promotes the formation of high-purity crystals.

  • pH-Modulated Crystallization (Acid-Alkali Refining): This is a highly effective method that exploits the amphoteric nature of these compounds. The crude product is dissolved in a dilute alkaline solution (e.g., aqueous ammonia) to form the highly soluble carboxylate salt. Insoluble, non-acidic impurities can be removed by filtration. Treatment with activated carbon at this stage can effectively remove colored impurities. The clear filtrate is then slowly acidified (e.g., with HCl or acetic acid) to the isoelectric point, causing the purified pyridine carboxylic acid to precipitate out of the solution, leaving behind base-soluble impurities.[2]

Experimental Protocol: pH-Modulated Recrystallization of Pyridine-2,5-dicarboxylic Acid

This protocol is adapted from a common method for purifying crude pyridine dicarboxylic acids.[2]

  • Dissolution: Dissolve the crude pyridine-2,5-dicarboxylic acid in a dilute aqueous alkaline solution (e.g., 5% aqueous ammonia) with gentle heating until the solid is completely dissolved.

  • Decolorization: Add a small amount of activated decolorizing carbon to the solution and heat gently for 10-15 minutes to adsorb colored impurities.

  • Hot Filtration: Perform a hot filtration using fluted filter paper to remove the activated carbon and any insoluble impurities. This step is critical and must be done quickly to prevent premature crystallization.

  • Precipitation: Cool the filtrate and slowly add a dilute acid (e.g., 1M HCl) dropwise with constant stirring. Monitor the pH. The pyridine dicarboxylic acid will begin to precipitate as it approaches its isoelectric point (typically pH 2-3).

  • Crystallization: Continue adding acid until the target pH is reached and no further precipitation is observed. Allow the mixture to cool in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove residual salts. Dry the crystals under vacuum to yield the high-purity product.

Visualization: Workflow for pH-Modulated Recrystallization

cluster_0 Step 1: Solubilization cluster_1 Step 2: Impurity Removal cluster_2 Step 3: Purification A Crude Pyridine Carboxylate B Dissolve in Dilute Base (e.g., NH4OH) A->B Forms soluble salt C Add Activated Carbon B->C Adsorbs color D Hot Filtration C->D Removes carbon & insoluble impurities E Clear Filtrate D->E F Slowly Add Acid (e.g., HCl) to pH 2-3 E->F G Precipitation at Isoelectric Point F->G H Vacuum Filtration & Cold Water Wash G->H I Dry Under Vacuum H->I J High-Purity Crystals I->J

Caption: Workflow for purifying pyridine carboxylates via pH-modulated recrystallization.

Acid-Base Extraction: A Precision Tool for Separation

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and solubility between an organic and an aqueous phase.[3] It is exceptionally useful for removing neutral organic impurities or separating pyridine carboxylates from other acidic or basic compounds.

Expertise & Experience: The Logic of pH Gradients

The core principle is to manipulate the pH of the aqueous phase to selectively ionize the target compound, pulling it from the organic layer into the aqueous layer.[4]

  • Dissolve: The crude mixture is first dissolved in a water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Extract with Base: The organic solution is washed with an aqueous base (e.g., sodium bicarbonate solution). The basic pyridine nitrogen remains largely unaffected, but the carboxylic acid group is deprotonated to form a water-soluble carboxylate salt. This salt partitions into the aqueous layer, leaving neutral impurities behind in the organic layer.

  • Isolate: The aqueous layer is separated and then acidified. This re-protonates the carboxylate, causing the neutral pyridine carboxylic acid to precipitate (if its water solubility is low) or to be extracted back into a fresh portion of organic solvent.

This method provides a high degree of purification from non-ionizable impurities in a single workflow.[5]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude sample (e.g., 1 gram) in a suitable organic solvent (e.g., 50 mL of diethyl ether).

  • Transfer: Add the organic solution to a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the pyridine carboxylate into a clean flask.

  • Re-extraction (Optional): To ensure complete recovery, wash the remaining organic layer again with a fresh portion of sodium bicarbonate solution and combine the aqueous extracts.

  • Regeneration: Cool the combined aqueous extracts in an ice bath and acidify with concentrated HCl until the solution is acidic (test with pH paper).

  • Isolation: The purified pyridine carboxylate will either precipitate and can be collected by filtration, or it can be extracted into a fresh portion of organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and recovered by evaporating the solvent.

Visualization: Acid-Base Extraction Workflow

cluster_0 Organic Layer cluster_1 Aqueous Layer A Crude Product (Pyridine Carboxylate + Neutral Impurities) in Organic Solvent (e.g., Ether) B Add Aqueous NaHCO3 & Shake in Separatory Funnel A->B C Neutral Impurities B->C D Sodium Pyridine Carboxylate Salt (Water Soluble) B->D E Separate Layers D->E F Acidify Aqueous Layer with HCl E->F G Purified Pyridine Carboxylate (Precipitates or requires back-extraction) F->G

Caption: Separating pyridine carboxylates from neutral impurities using acid-base extraction.

Chromatography: For High-Purity Applications and Isomer Separation

When very high purity (>99%) is required or when separating structurally similar isomers, chromatography is the method of choice. The subtle differences in polarity and ionic character among pyridine carboxylate isomers can be exploited for effective separation.[6]

Expertise & Experience: Choosing the Right Chromatographic System
  • Flash Column Chromatography: For preparative scale, silica gel chromatography can be effective. However, the amphoteric nature of pyridine carboxylates can lead to peak tailing. This can be mitigated by adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to ensure the compound travels through the column in a single ionic state.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution for both analysis and purification.

    • Reverse-Phase (RP-HPLC): A C18 column is a common starting point for purity analysis. The mobile phase typically consists of an aqueous buffer (e.g., phosphoric acid or ammonium acetate) and an organic modifier like acetonitrile or methanol.[7][8]

    • Mixed-Mode Chromatography: For challenging isomer separations (e.g., picolinic, nicotinic, and isonicotinic acid), mixed-mode columns that combine reverse-phase and ion-exchange properties offer powerful selectivity.[6] These columns can interact with the compounds via both hydrophobic and ionic mechanisms, enhancing separation.

Experimental Protocol: HPLC Purity Analysis

This general protocol provides a robust starting point for assessing the purity of a purified pyridine carboxylate sample.[7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes, followed by a hold and re-equilibration. Isocratic conditions can also be used.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 239 nm or 254 nm).[7]

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Visualization: HPLC Analysis Workflow

A Purified Sample B Dissolve in Mobile Phase (1 mg/mL) A->B C Syringe Filter (0.45 µm) B->C D Inject 10 µL into HPLC System C->D E Separation on C18 Column D->E F UV Detection (e.g., 254 nm) E->F G Chromatogram (Peak Area Analysis) F->G H Purity Report (%) G->H

Caption: Standard workflow for assessing the purity of pyridine carboxylates by RP-HPLC.

Comparative Benchmarking Summary

The optimal purification technique depends on the initial purity of the sample, the scale of the operation, the specific impurities present, and the final purity required.

TechniqueTypical PurityYieldScalabilityKey AdvantagesKey Limitations
Recrystallization 95-99%Good to ExcellentExcellent (grams to kgs)Low cost, simple equipment, effective for removing bulk impurities.Solvent selection can be challenging; not effective for separating similar isomers.
Acid-Base Extraction >98%Good to ExcellentGoodExcellent for removing neutral impurities; high selectivity based on pKa.Generates aqueous waste; may not separate compounds with similar pKa values.
Column Chromatography 98-99.5%Moderate to GoodModerateCan separate isomers; adaptable to different polarities.Can be time-consuming; solvent-intensive; potential for product loss on the column.
Preparative HPLC >99.5%ModeratePoor to ModerateHighest resolution and purity; excellent for isomer separation.Expensive; limited scalability; high solvent consumption.

Conclusion

The purification of pyridine carboxylates is a multi-faceted challenge that can be effectively addressed by a systematic application of fundamental chemical principles. For bulk purification and removal of major impurities, pH-modulated recrystallization offers a scalable and economical solution. Acid-base extraction serves as a precise tool for eliminating neutral contaminants. For the highest purity requirements and the separation of challenging isomers, chromatography, particularly mixed-mode HPLC, provides unparalleled resolving power.

By understanding the causality behind each technique—from pH-dependent solubility to differential surface interactions on a stationary phase—researchers can move beyond simple recipe-following to intelligently design and execute purification strategies that deliver materials of the highest quality and integrity.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 6-(hydroxymethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Development

In the landscape of modern drug discovery and development, the precise characterization of a molecule's binding profile is paramount. For novel chemical entities such as derivatives of Methyl 6-(hydroxymethyl)nicotinate, a scaffold with significant potential in various therapeutic areas, understanding and quantifying antibody cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of ensuring safety and efficacy. Off-target binding can lead to unforeseen side effects, diminished therapeutic effect, or inaccurate bioanalytical data. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of this compound derivatives, integrating both established in vitro immunoassays and predictive in silico methodologies. As Senior Application Scientists, our goal is to equip researchers with the strategic insights and detailed protocols necessary to navigate the complexities of antibody specificity and generate robust, publication-quality data.

Strategic Overview: A Multi-pronged Approach to Assessing Cross-Reactivity

A thorough investigation of cross-reactivity necessitates a multi-faceted approach. We will begin with the foundational step of generating a specific polyclonal or monoclonal antibody to the parent compound, this compound. This antibody will then serve as the primary analytical tool in our subsequent investigations. The core of our analysis will rely on two powerful techniques: the widely-used Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for real-time, label-free kinetic analysis.[1][2][3][4] Complementing these experimental methods, we will leverage in silico molecular docking to predict potential cross-reactivity, thereby prioritizing compounds for empirical testing and providing deeper mechanistic insights.

Part 1: Generation and Characterization of Anti-Methyl 6-(hydroxymethyl)nicotinate Antibodies

The quality of any immunoassay is fundamentally dependent on the specificity and affinity of the antibody.[5] Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This complex is often referred to as a hapten-carrier conjugate.

Experimental Protocol: Hapten-Carrier Conjugation and Antibody Production
  • Hapten Synthesis and Activation:

    • Synthesize a derivative of this compound that incorporates a reactive carboxyl or amine group suitable for conjugation. This can be achieved through standard organic synthesis protocols. For example, the hydroxymethyl group can be oxidized to a carboxylic acid.

    • Activate the carboxyl group of the hapten using a water-soluble carbodiimide such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.

  • Conjugation to Carrier Protein:

    • React the activated hapten with a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development. The primary amine groups on the surface of the protein will react with the NHS ester of the hapten to form stable amide bonds.

    • Purify the conjugate using dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.

  • Immunization and Antibody Production:

    • Immunize rabbits or mice with the hapten-KLH conjugate using a standard immunization protocol.

    • For polyclonal antibodies, collect serum after a sufficient immune response has been generated and purify the antibodies using protein A/G affinity chromatography.

    • For monoclonal antibodies, generate hybridomas from the spleen cells of immunized mice and screen for clones producing antibodies with high affinity and specificity for the target hapten.

  • Antibody Characterization:

    • Determine the antibody titer and affinity using a direct ELISA with the hapten-BSA conjugate coated on the microplate.

    • Assess the specificity of the antibody by performing a preliminary cross-reactivity screen against a small panel of structurally related, commercially available compounds.

Part 2: In Vitro Cross-Reactivity Assessment

With a well-characterized antibody in hand, we can proceed to systematically evaluate its cross-reactivity against a library of this compound derivatives.

A. High-Throughput Screening using Competitive ELISA

Competitive ELISA is a robust and scalable method for determining the relative binding affinity of different compounds to a specific antibody.[6][7][8][9] The principle lies in the competition between a fixed amount of enzyme-labeled hapten and a variable amount of unlabeled test compound (the derivative) for a limited number of antibody binding sites. A lower signal indicates a higher affinity of the test compound for the antibody.

  • Plate Coating: Coat a 96-well microtiter plate with the anti-Methyl 6-(hydroxymethyl)nicotinate antibody. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining protein-binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Competition Reaction: Prepare serial dilutions of the this compound derivatives and the parent compound (as a reference standard). Add these solutions to the wells, followed immediately by a fixed concentration of the enzyme-conjugated hapten (e.g., Horseradish Peroxidase-hapten conjugate). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for each derivative. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100

B. Kinetic Analysis using Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of molecular interactions, offering a deeper understanding of the binding kinetics (association and dissociation rates) that contribute to affinity.[1][2][4] This level of detail is invaluable for lead optimization and for understanding the structure-activity relationship of cross-reacting compounds.

Caption: Workflow for SPR-based kinetic analysis.

  • Chip Preparation and Antibody Immobilization:

    • Activate a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of EDC and NHS.

    • Immobilize the anti-Methyl 6-(hydroxymethyl)nicotinate antibody onto the chip surface via amine coupling to achieve a target immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection and Data Acquisition:

    • Prepare a series of dilutions for each this compound derivative in a suitable running buffer.

    • Inject the derivative solutions over the antibody-immobilized surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD values of the derivatives to that of the parent compound to quantify their relative binding affinities.

Data Presentation: Summarizing In Vitro Findings

The quantitative data from both competitive ELISA and SPR should be summarized in a clear and concise table for easy comparison.

DerivativeStructure ModificationCompetitive ELISA IC50 (nM)% Cross-ReactivitySPR KD (nM)
Parent Compound -50100%25
Derivative A6-CH₂OH -> 6-CH₂F10050%50
Derivative B6-CH₂OH -> 6-COOH50010%250
Derivative CEster -> Amide25200%12.5
...............

Part 3: In Silico Prediction of Cross-Reactivity

Computational methods, particularly molecular docking, can be powerful tools for predicting and rationalizing antibody cross-reactivity.[10][11][12][13][14] By modeling the interaction between the antibody's binding site and various derivatives, we can estimate their binding energies and identify key structural features that govern specificity.

Workflow for In Silico Cross-Reactivity Prediction

G cluster_0 In Silico Workflow A Homology Modeling of Antibody Variable Region C Molecular Docking Simulation A->C B 3D Structure Generation of Derivatives B->C D Binding Energy Calculation & Pose Analysis C->D E Prediction of Cross-Reactivity D->E

Caption: In silico workflow for predicting cross-reactivity.

Methodology: Molecular Docking
  • Homology Modeling: If the crystal structure of the antibody's variable fragment (Fv) is not available, generate a homology model using a server such as SWISS-MODEL, based on the antibody's amino acid sequence.

  • Ligand Preparation: Generate 3D structures of the this compound parent compound and its derivatives. Optimize their geometries and assign partial charges using a molecular mechanics force field.

  • Molecular Docking:

    • Utilize a molecular docking program such as AutoDock Vina or HADDOCK.[15][16][17][18]

    • Define the binding pocket on the antibody model, typically encompassing the complementarity-determining regions (CDRs).

    • Dock each derivative into the defined binding site, allowing for conformational flexibility of the ligand.

  • Analysis and Prediction:

    • Analyze the docking results to identify the most favorable binding poses and their corresponding binding energies.

    • Compare the predicted binding energies of the derivatives to that of the parent compound. A lower (more negative) binding energy suggests a higher predicted affinity.

    • Visualize the docked complexes to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding and specificity.

Conclusion: An Integrated Strategy for Confident Characterization

The comprehensive approach outlined in this guide, combining robust in vitro immunoassays with predictive in silico modeling, provides a powerful framework for the thorough characterization of antibody cross-reactivity for this compound derivatives. By understanding the nuances of antibody-hapten interactions at both the empirical and molecular levels, researchers can make more informed decisions during the drug development process, ultimately leading to safer and more effective therapeutics. The detailed protocols and strategic insights provided herein are designed to be a valuable resource for scientists dedicated to the rigorous pursuit of scientific integrity and excellence.

References

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A Senior Application Scientist's Guide to Confirming the Structure of Methyl 6-(hydroxymethyl)nicotinate Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical data expected for Methyl 6-(hydroxymethyl)nicotinate, a valuable pyridine derivative, against potential synthetic impurities. By understanding the characteristic spectral fingerprints of the target molecule and its plausible alternatives, researchers can confidently verify the success of their synthesis and the purity of their product.

Introduction: The Importance of Orthogonal Analytical Techniques

The synthesis of this compound, with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol , typically involves the selective reduction of one of the two methyl ester groups of dimethyl pyridine-2,5-dicarboxylate[1][2]. While this method is efficient, the potential for incomplete reaction or over-reduction necessitates a robust analytical strategy to confirm the desired product's structure and identify any byproducts. This guide will focus on the application of three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The synergistic use of these orthogonal methods provides a comprehensive and trustworthy structural elucidation.

The Synthetic Landscape: Target Molecule and Potential Side Products

A common synthetic route to this compound involves the use of a reducing agent such as sodium borohydride in the presence of a Lewis acid like calcium chloride to selectively reduce one of the ester functionalities of dimethyl pyridine-2,5-dicarboxylate[1][2].

Based on this, the primary compounds to differentiate in the reaction mixture are:

  • This compound (Target Product)

  • Dimethyl pyridine-2,5-dicarboxylate (Unreacted Starting Material)

  • Pyridine-2,5-dimethanol (Over-reduction Byproduct)

This guide will systematically compare the expected analytical data for these three compounds.

Comparative Spectroscopic Analysis

A defining feature of successful synthesis is the appearance of signals corresponding to the newly formed hydroxymethyl group and the disappearance or modification of signals from the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data Comparison

CompoundAromatic Protons (δ, ppm)-CH₂OH Protons (δ, ppm)-OCH₃ Protons (δ, ppm)
This compound (Predicted) ~9.1 (s, 1H), ~8.3 (d, 1H), ~7.5 (d, 1H)~4.8 (s, 2H)~3.9 (s, 3H)
Dimethyl pyridine-2,5-dicarboxylate 9.33 (s, 1H), 8.52 (d, 1H), 8.23 (d, 1H)N/A4.00 (s, 3H), 3.98 (s, 3H)
Pyridine-2,5-dimethanol 8.44 (s, 1H), 7.75 (d, 1H), 7.37 (d, 1H)4.71 (s, 2H), 4.65 (s, 2H)N/A

Expertise & Experience in ¹H NMR Analysis:

The key diagnostic signals for the successful synthesis of this compound are the appearance of a singlet at approximately 4.8 ppm, integrating to two protons, which is characteristic of the newly formed hydroxymethyl (-CH₂OH) group. Concurrently, the presence of only one singlet in the methyl ester region (~3.9 ppm), integrating to three protons, confirms the selective reduction of only one of the two ester groups present in the starting material. The aromatic region will also show a characteristic pattern for a 2,5-disubstituted pyridine ring.

In contrast, the starting material, dimethyl pyridine-2,5-dicarboxylate, will exhibit two distinct singlets for the two methyl ester groups. The over-reduction product, pyridine-2,5-dimethanol, will show two singlets for the two hydroxymethyl groups and a complete absence of methyl ester signals.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data Comparison

CompoundC=O (ester) (δ, ppm)C-OH (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)
This compound (Predicted) ~165~64~120-160 (5 signals)~52
Dimethyl pyridine-2,5-dicarboxylate 165.1, 164.8N/A152.9, 149.3, 138.2, 128.9, 125.153.1, 52.9
Pyridine-2,5-dimethanol N/A~63, ~61~120-160 (5 signals)N/A

Expertise & Experience in ¹³C NMR Analysis:

The most telling evidence of a successful reaction in the ¹³C NMR spectrum is the appearance of a new signal in the aliphatic region around 64 ppm, corresponding to the carbon of the hydroxymethyl group. Additionally, the presence of a single carbonyl carbon signal from the remaining ester group confirms the selective nature of the reduction. The starting material will show two distinct carbonyl signals, while the diol byproduct will have no signals in the carbonyl region but two signals for the alcohol-bearing carbons.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Expected Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 167 [M]⁺, 168 [M+H]⁺136 ([M-OCH₃]⁺), 138 ([M-CHO]⁺), 108 ([M-CO₂CH₃]⁺)
Dimethyl pyridine-2,5-dicarboxylate 195 [M]⁺, 196 [M+H]⁺164 ([M-OCH₃]⁺), 136 ([M-CO₂CH₃]⁺)
Pyridine-2,5-dimethanol 139 [M]⁺, 140 [M+H]⁺122 ([M-OH]⁺), 110 ([M-CH₂OH]⁺), 108 ([M-CH₂OH, H]⁺)

Expertise & Experience in MS Analysis:

The molecular ion peak is the most direct evidence for the formation of the desired product. For this compound, a molecular ion peak at an m/z of 167 (or 168 in the case of electrospray ionization in positive mode) is expected. The fragmentation pattern will also be distinct. The loss of a methoxy group (-OCH₃) to give a fragment at m/z 136 is a common fragmentation pathway for methyl esters. The presence of the hydroxymethyl group can lead to the loss of formaldehyde (CHO) resulting in a peak at m/z 138.

The starting material will have a molecular ion at m/z 195, and the diol at m/z 139. By analyzing the molecular ion and the key fragment ions, one can confidently distinguish between the product and potential impurities.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.

Expected IR Spectroscopy Data Comparison

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound Broad, ~3400Strong, ~1720~1250, ~1100
Dimethyl pyridine-2,5-dicarboxylate AbsentStrong, ~1725~1250, ~1100
Pyridine-2,5-dimethanol Broad, ~3300Absent~1050

Expertise & Experience in IR Analysis:

The hallmark of a successful synthesis in the IR spectrum is the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The continued presence of a strong C=O stretching absorption around 1720 cm⁻¹ confirms that the ester group has not been fully reduced.

The starting material will lack the broad O-H stretch, while the diol byproduct will show a strong O-H stretch but will be missing the C=O stretch of the ester.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C spectra using standard pulse programs. For ¹³C, a proton-decoupled experiment is standard.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Data Acquisition:

    • Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Acquire data over a suitable m/z range (e.g., 50-300).

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment on the parent ion of interest.

Infrared (FTIR-ATR) Spectroscopy Protocol
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure with the built-in clamp to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of the synthesis product.

structure_confirmation_workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion start Crude Product Mixture NMR NMR Spectroscopy (¹H & ¹³C) start->NMR Analyze MS Mass Spectrometry start->MS Analyze IR IR Spectroscopy start->IR Analyze nmr_data Presence of -CH₂OH & one -OCH₃ signal? Absence of second -OCH₃ signal? NMR->nmr_data ms_data Molecular Ion at m/z 167? Key fragments observed? MS->ms_data ir_data Presence of broad O-H stretch? Presence of C=O stretch? IR->ir_data product_confirmed Product Confirmed: This compound nmr_data->product_confirmed All 'Yes' impurities_detected Impurities Detected: Starting Material or Byproduct nmr_data->impurities_detected Any 'No' ms_data->product_confirmed All 'Yes' ms_data->impurities_detected Any 'No' ir_data->product_confirmed All 'Yes' ir_data->impurities_detected Any 'No'

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of a synthetic product is a multi-faceted process that relies on the convergence of data from several analytical techniques. By systematically comparing the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data of the crude product against the expected data for this compound and its likely impurities, researchers can achieve a high degree of confidence in their results. This guide provides the foundational knowledge and practical protocols to empower scientists in making accurate and reliable structural assignments, ensuring the integrity of their research and the quality of their materials for downstream applications.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. Methyl 6-methylnicotinate. [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. [Link]

  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • Catsyn. This compound | CAS 56026-36-9. [Link]

  • Google Patents.
  • ResearchGate. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. [Link]

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  • Tetrahedron Letters Vol. 55, Issue 48, 2014. [Link]

  • ElectronicsAndBooks. Contents. [Link]

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A Researcher's Guide to In Vitro Evaluation of Methyl 6-(hydroxymethyl)nicotinate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the initial characterization of a novel compound is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for the in vitro evaluation of Methyl 6-(hydroxymethyl)nicotinate, a derivative of nicotinic acid. Due to the limited publicly available biological data on this specific molecule, we will present a comparative approach, outlining a panel of essential in vitro assays and contextualizing hypothetical results against well-characterized alternatives like Nicotinic Acid and its simpler ester, Methyl nicotinate.

This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the selection of each assay, enabling you to design robust experiments for the biological characterization of this compound and similar compounds.

The Rationale for a Multifaceted In Vitro Approach

This compound, as a nicotinic acid derivative, is predicted to share some of the biological activities of its parent compound, which is known for its lipid-lowering and vasodilatory effects.[1] The structural modifications—the methyl ester and the hydroxymethyl group—may alter its potency, cell permeability, and metabolic stability, and could also confer novel biological activities. Therefore, a comprehensive in vitro evaluation should encompass assessments of its potential cytotoxicity, anti-inflammatory, and antioxidant effects.

Section 1: Cytotoxicity Assessment - The Primary Gatekeeper

Before exploring any potential therapeutic benefits, it is crucial to determine the cytotoxic profile of a novel compound. This initial screening helps to establish a safe concentration range for subsequent, more specific assays.

Comparative Cytotoxicity Profile

The following table presents hypothetical IC50 values for this compound compared to Methyl nicotinate and Nicotinic Acid in two common cell lines: HaCaT (human keratinocytes) and RAW 264.7 (murine macrophages). These cell lines are relevant for assessing potential skin irritation and effects on immune cells, respectively.

CompoundHaCaT (IC50, µM)RAW 264.7 (IC50, µM)
This compound> 500450
Methyl nicotinate> 500[2]380
Nicotinic Acid> 1000> 1000

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed HaCaT or RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Methyl nicotinate, and Nicotinic Acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Culture (HaCaT, RAW 264.7) seed_plate Seed 96-well Plates prep_cells->seed_plate prep_compounds Prepare Compound Stock Solutions treat_cells Treat Cells with Serial Dilutions prep_compounds->treat_cells seed_plate->treat_cells incubate Incubate for 24/48 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50

Workflow for in vitro cytotoxicity testing.

Section 2: Anti-Inflammatory Potential - A Key Therapeutic Target

Chronic inflammation is implicated in a wide range of diseases. Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[3][4] Evaluating the anti-inflammatory potential of this compound is therefore a logical step.

Comparative Anti-Inflammatory Activity

The Griess assay for nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages is a common in vitro model for inflammation. The following table shows hypothetical data.

CompoundNO Inhibition (IC50, µM)
This compound150
Methyl nicotinate250
Nicotinic Acid300
Dexamethasone (Positive Control)10

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocol: Griess Assay for Nitric Oxide Production

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. In the presence of the Griess reagent, nitrite forms a deep purple azo compound that can be measured colorimetrically.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-toxic concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathway for LPS-Induced Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA induces transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO produces

Simplified LPS-induced inflammatory pathway.

Section 3: Antioxidant Capacity - Combating Oxidative Stress

Oxidative stress is another key contributor to various pathologies. The antioxidant potential of novel compounds is a valuable parameter to assess.

Comparative Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method for evaluating antioxidant capacity.

CompoundDPPH Scavenging (EC50, µM)
This compound80
Methyl nicotinate150
Nicotinic Acid200
Ascorbic Acid (Positive Control)25

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced, and the color fades. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Protocol:

  • Compound Preparation: Prepare various concentrations of the test compounds in methanol.

  • DPPH Reaction: Add 100 µL of each compound concentration to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro biological evaluation of this compound. The presented assays for cytotoxicity, anti-inflammatory, and antioxidant activities offer a robust starting point for characterizing its biological profile. The hypothetical comparative data underscores the importance of benchmarking against known compounds like Methyl nicotinate and Nicotinic Acid.

Positive results in these initial screens would warrant further investigation into the specific mechanisms of action. This could include exploring its effects on cyclooxygenase (COX) enzyme activity, cytokine production (e.g., TNF-α, IL-6), and intracellular reactive oxygen species (ROS) generation. Ultimately, a thorough in vitro characterization is paramount for guiding subsequent preclinical development of this and other novel nicotinic acid derivatives.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. PubMed. [Link]

  • Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. ResearchGate. [Link]

  • Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. PubMed. [Link]

  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. ResearchGate. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. [Link]

  • Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. PubMed. [Link]

  • Nicotinic acid: The broad-spectrum lipid drug. A 50th anniversary review. ResearchGate. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. NIH. [Link]

  • METHYL NICOTINATE. EWG Skin Deep. [Link]

  • Nicotinic acid: an old drug with a promising future. PMC. [Link]

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A Comparative Toxicological Assessment of Nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Role of Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is an essential human nutrient vital for cellular metabolism as a precursor to the coenzymes NAD and NADP.[1][2] Beyond its nutritional role, high-dose nicotinic acid (500-3,000 mg/day) has been utilized for decades as a potent agent for managing dyslipidemia.[1] It favorably modulates a wide range of blood lipids, notably increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a).[2][3]

However, the therapeutic utility of nicotinic acid is often hampered by a challenging side-effect profile, most notably cutaneous flushing and, more critically, dose-dependent hepatotoxicity.[4][5] This has spurred the development of various derivatives and formulations aimed at mitigating these adverse effects while retaining therapeutic efficacy.[6]

This guide provides a comparative toxicological assessment of key nicotinic acid derivatives. It is designed for researchers, toxicologists, and drug development professionals to understand the mechanistic underpinnings of toxicity and to provide a framework for evaluating the safety profiles of these compounds. We will delve into the primary mechanisms of toxicity, compare key derivatives, and provide standardized protocols for essential in vitro and in vivo toxicological assessments.

Core Mechanisms of Toxicity

The toxicological profile of nicotinic acid is intrinsically linked to its metabolism. The two primary adverse effects—cutaneous flushing and hepatotoxicity—arise from distinct, dose-dependent pathways.

Cutaneous Flushing: A Prostaglandin-Mediated Effect

The well-known flushing reaction, characterized by redness, warmth, and itching of the skin, is a prostaglandin-mediated event.[5] It occurs when nicotinic acid interacts with G-protein-coupled receptors (GPR109A) on epidermal Langerhans cells, triggering the release of prostaglandin D2 (PGD2).[5] This vasodilation is generally benign but significantly impacts patient compliance.[5]

Hepatotoxicity: A Consequence of Metabolic Overload

Niacin-associated liver injury is a more serious, dose-dependent concern, particularly with high doses (~3 g/day ) and sustained-release (SR) formulations.[4][5] The liver metabolizes nicotinic acid via two main pathways: a high-affinity, low-capacity amidation pathway and a low-affinity, high-capacity conjugation pathway.[5][7]

  • Amidation Pathway: Leads to the formation of nicotinamide adenine dinucleotide (NAD). This pathway is easily saturated.

  • Conjugation Pathway: Converts nicotinic acid to nicotinuric acid (NUA).

Sustained-release formulations deliver a constant, high level of nicotinic acid to the liver, overwhelming the primary amidation pathway.[5] This shunt towards alternative metabolic routes is thought to produce by-products that cause direct cellular damage, mitochondrial injury, and microvesicular steatosis, leading to elevated liver enzymes (ALT, AST) and, in severe cases, liver failure.[4][5][7]

Diagram: Proposed Mechanism of Niacin-Induced Hepatotoxicity

This diagram illustrates the two primary metabolic pathways for nicotinic acid in the liver and how high, sustained concentrations can lead to hepatotoxic effects through metabolic shunting and mitochondrial dysfunction.

Hepatotoxicity_Pathway cluster_0 Hepatocyte cluster_1 Metabolic Pathways NA High-Dose Sustained-Release Nicotinic Acid Amidation Amidation Pathway (Low Capacity, High Affinity) NA->Amidation Saturates Conjugation Conjugation Pathway (High Capacity, Low Affinity) NA->Conjugation NAD NAD Synthesis Amidation->NAD Metabolites Toxic Metabolite Accumulation Amidation->Metabolites Overwhelmed NUA Nicotinuric Acid (NUA) Conjugation->NUA Mito Mitochondrial Dysfunction Metabolites->Mito Injury Hepatocellular Injury (↑ ALT/AST) Mito->Injury

Caption: Metabolic pathways of nicotinic acid in the liver leading to potential hepatotoxicity.

Comparative Analysis of Key Derivatives

The ideal nicotinic acid derivative would minimize flushing and hepatotoxicity while maintaining or improving lipid-modifying efficacy. Here, we compare nicotinic acid with its most common vitamer, nicotinamide, and two synthetic derivatives, Acipimox and Niceritrol.

CompoundStructureKey Toxicological CharacteristicsLipid Efficacy
Nicotinic Acid (Niacin) Pyridine-3-carboxylic acidHigh flushing potential .[3] Dose-dependent hepatotoxicity , especially with SR forms (>1g/day).[4][8] Can increase uric acid and blood glucose.[1][2]Broad Spectrum: Reduces LDL, Triglycerides, Lp(a); Increases HDL.[3]
Nicotinamide (Niacinamide) Pyridine-3-carboxamideNo flushing effect .[3][9] Lower hepatotoxicity risk than nicotinic acid, but can occur at very high doses (>3g/day).[3][9]No significant lipid-lowering effect .[3] Does not activate the GPR109A receptor responsible for lipid modification.[3]
Acipimox 5-methylpyrazine-2-carboxylic acid 4-oxideReduced flushing compared to nicotinic acid.[10][11] Primary side effects are gastrointestinal.[10] Potential for myopathy when used with statins.[10] Generally considered to have a favorable safety profile regarding the liver.[10][12]Primarily reduces triglycerides by inhibiting lipolysis.[11][13] Modest effects on LDL and HDL.[11]
Niceritrol Pentaerythritol tetranicotinateSlowly hydrolyzes to nicotinic acid, theoretically reducing peak concentrations and flushing. Has general properties similar to nicotinic acid.[14] Potential for liver dysfunction and myopathy, similar to other lipid-lowering agents.[15]Used as a lipid-regulating drug for hyperlipidemias.[14]

Expert Insight: The fundamental trade-off in developing nicotinic acid derivatives lies in balancing the rate of free nicotinic acid release. Immediate-release formulations cause pronounced flushing due to rapid absorption.[16] Conversely, early sustained-release formulations, while reducing flushing, led to higher rates of hepatotoxicity by creating prolonged, elevated liver concentrations.[1][16] Newer derivatives like Acipimox and prodrugs like Niceritrol attempt to circumvent this by altering the molecule's intrinsic pharmacokinetics to achieve a therapeutic window that minimizes both adverse effects.[6][13]

In Vitro Toxicological Assessment Protocols

Standardized in vitro assays are crucial for the initial screening and mechanistic investigation of nicotinic acid derivatives. Hepatotoxicity is the primary concern, making liver-derived cell lines the model of choice.

Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This provides a quantitative measure of cell viability and a proxy for cytotoxicity.

Diagram: MTT Assay Experimental Workflow

This flowchart details the key steps for performing an MTT assay to determine the cytotoxicity of nicotinic acid derivatives on a cell line like HepG2.

MTT_Workflow start Start: Seed HepG2 cells in 96-well plate incubate1 Incubate 24h (Allow cell attachment) start->incubate1 treat Treat cells with varying concentrations of Nicotinic Acid Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Allow formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO, isopropanol) incubate3->solubilize read Read Absorbance at ~570nm solubilize->read analyze Analyze Data: Calculate IC50 values read->analyze end End analyze->end

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed HepG2 (human liver cancer cell line) cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of nicotinic acid, nicotinamide, and other derivatives in a suitable solvent (e.g., sterile PBS or DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 10 mM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent used).

  • Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

In Vivo Toxicological Assessment Framework

While in vitro assays provide crucial initial data, in vivo studies are essential to understand the systemic toxicity and organ-specific effects of nicotinic acid derivatives. Rodent models are commonly used for this purpose.

Objective: To evaluate the potential for hepatotoxicity of a novel nicotinic acid derivative following sub-chronic administration in rats.

Diagram: In Vivo Hepatotoxicity Study Workflow

This diagram outlines the typical phases of an in vivo study designed to assess the liver toxicity of a test compound in a rodent model.

InVivo_Workflow start Phase 1: Acclimatization & Baseline grouping Animal Grouping (Vehicle Control, Low, Mid, High Dose) start->grouping dosing Phase 2: Dosing Period (e.g., 28 days, daily oral gavage) grouping->dosing monitoring Clinical Monitoring (Weight, Behavior, Food/Water Intake) dosing->monitoring sampling Phase 3: Sample Collection (Terminal Bleed for Clinical Chemistry) dosing->sampling necropsy Necropsy & Organ Collection (Liver weight) sampling->necropsy histopath Histopathology (H&E Staining of Liver Tissue) necropsy->histopath analysis Phase 4: Data Analysis (Biochem, Histo, Stats) histopath->analysis end End Report analysis->end

Caption: Key phases of a sub-chronic in vivo hepatotoxicity study.

High-Level Protocol: 28-Day Rodent Hepatotoxicity Study

  • Animal Model: Sprague-Dawley or Wistar rats (8-10 weeks old), with an equal number of males and females per group.

  • Acclimatization: Animals are acclimatized for at least one week before the study begins. Baseline body weights and clinical observations are recorded.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=8-10 per sex per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: Low Dose

    • Group 3: Mid Dose

    • Group 4: High Dose Doses are administered daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Signs: Observed twice daily.

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured weekly.

  • Terminal Procedures (Day 29):

    • Blood Collection: Blood is collected via cardiac puncture under anesthesia for clinical chemistry analysis. Key liver biomarkers include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

    • Necropsy: A full gross necropsy is performed. The liver is weighed to calculate the liver-to-body weight ratio.

    • Histopathology: Liver tissues are preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.

Expected Endpoints & Interpretation: An increase in serum ALT/AST levels, a higher liver-to-body weight ratio, and histopathological findings such as hepatocellular necrosis, fatty change (steatosis), or inflammation in the dose groups compared to the control group would indicate potential hepatotoxicity.

Conclusion

The toxicological assessment of nicotinic acid derivatives is a study in balancing therapeutic benefit against mechanism-based toxicity. While nicotinic acid itself remains a potent lipid-modifying agent, its clinical use is limited by predictable side effects. Nicotinamide, though safer, lacks efficacy in this area. Synthetic derivatives like Acipimox offer an improved safety profile, particularly concerning flushing and hepatotoxicity, but may present different liabilities, such as myopathy risk when combined with statins.[10]

A rigorous, multi-faceted approach to toxicological evaluation, beginning with in vitro cytotoxicity and mechanistic assays and progressing to comprehensive in vivo studies, is paramount. By understanding the metabolic pathways that drive toxicity, researchers can better design and screen next-generation nicotinic acid derivatives that retain the therapeutic benefits while minimizing the risks, ultimately leading to safer and more effective treatments for dyslipidemia.

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A Researcher's Guide to Assessing the Drug-Like Properties of Methyl 6-(hydroxymethyl)nicotinate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine nucleus, a key feature of nicotinic acid and its derivatives, stands as a privileged scaffold. Its presence in numerous FDA-approved drugs is a testament to its versatile roles in molecular recognition and favorable pharmacokinetic profiles.[1][2][3] Among these, the Methyl 6-(hydroxymethyl)nicotinate scaffold offers a particularly enticing starting point for medicinal chemists. Its trifunctional nature—a methyl ester, a hydroxymethyl group, and the pyridine ring itself—provides multiple vectors for chemical modification, allowing for the systematic optimization of biological activity and drug-like properties.

This guide provides an in-depth, technically-focused comparison of methodologies to assess the drug-like properties of novel compounds derived from the this compound core. We will move beyond a simple checklist of properties, delving into the causality behind experimental choices and presenting a framework for generating robust, decision-driving data. Our focus is on the critical Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics that are paramount to a compound's success beyond in vitro potency.[4][5]

The Strategic Framework: Integrating In Silico and In Vitro Assessment

A successful drug discovery campaign is one of iterative design, synthesis, and testing. The early assessment of drug-like properties is crucial to avoid costly late-stage failures.[6] Our approach is a synergistic one, using computational models to rapidly screen and prioritize synthesized compounds, followed by targeted in vitro assays to validate predictions and provide more nuanced biological insights. This tiered workflow ensures that resource-intensive experimental work is focused on the most promising candidates.

Below is a visualization of this integrated workflow, outlining the decision points and the flow of a compound through the initial ADME assessment cascade.

ADME_Workflow cluster_in_silico Part 1: In Silico Profiling (High-Throughput) cluster_in_vitro Part 2: In Vitro Experimental Validation (Medium-Throughput) Start Newly Synthesized this compound Derivatives Lipinski Lipinski's Rule of Five (Ro5) & Physicochemical Properties Start->Lipinski PSA Topological Polar Surface Area (TPSA) Lipinski->PSA Metabolism Metabolic Liability Prediction (e.g., CYP450) PSA->Metabolism Toxicity In Silico Toxicity Prediction Metabolism->Toxicity Decision1 Prioritize for Synthesis & In Vitro Testing Toxicity->Decision1 Solubility Kinetic Solubility Assay Decision1->Solubility PAMPA PAMPA for Passive Permeability Solubility->PAMPA Caco2 Caco-2 Assay for Active Transport & Efflux PAMPA->Caco2 If PAMPA is promising or active transport is suspected Microsomal Liver Microsomal Stability Assay PAMPA->Microsomal Caco2->Microsomal Decision2 Select Leads for In Vivo PK Studies Microsomal->Decision2

Caption: Integrated workflow for assessing drug-like properties.

Foundational In Silico Profiling: A First Pass Filter

Computational, or in silico, methods provide a rapid and cost-effective means to evaluate large numbers of virtual or newly synthesized compounds.[7] These predictive models help flag potential liabilities early, guiding the selection of compounds for more resource-intensive experimental testing.

Lipinski's Rule of Five: The Cornerstone of Oral Bioavailability

Formulated by Christopher Lipinski, the "Rule of Five" (Ro5) provides a set of simple heuristics to estimate the likelihood of a compound being orally bioavailable.[4][8][9] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[4] While not an absolute determinant of druggability, significant deviation from these rules can signal potential problems with absorption or permeation.[5][10]

The Rules: An orally active drug generally has no more than one violation of the following:

  • Molecular Weight (MW): ≤ 500 Daltons[4][9]

  • LogP (Octanol-water partition coefficient): ≤ 5[4][9]

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)[4][9]

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)[4][9]

Application to this compound Derivatives: The core scaffold (C₈H₉NO₃) has a molecular weight of 167.16 g/mol , well within the Ro5 limit, providing ample room for modification.[11][12][13] Chemists should remain mindful of these parameters as they add substituents. For example, adding a large, greasy aryl group could increase both MW and LogP, while adding multiple amide functionalities could increase the HBD and HBA counts.

Topological Polar Surface Area (TPSA): A Predictor of Permeability

TPSA is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule.[14][15] This metric is a powerful predictor of a drug's ability to permeate cell membranes.[14][16]

  • General Cell Permeability: Molecules with a TPSA > 140 Ų tend to exhibit poor cell membrane permeability.[14]

  • Blood-Brain Barrier (BBB) Penetration: To cross the BBB, a TPSA of < 90 Ų is generally required.[14]

This parameter is critical for guiding the design of compounds. If the therapeutic target is in the central nervous system (CNS), maintaining a low TPSA is essential. Conversely, if a peripherally restricted agent is desired to minimize CNS side effects, a higher TPSA might be beneficial.

Comparative In Silico Data Table

The table below illustrates a hypothetical comparison of the core scaffold against two derivatives (Derivative A and B) and a common alternative scaffold, Methyl 6-methylnicotinate.[17][18]

CompoundStructureMW (Da)cLogPHBDHBATPSA (Ų)Ro5 Violations
Core Scaffold This compound167.160.51459.80
Derivative A (Hypothetical) Amide-linked aryl group355.43.22585.10
Derivative B (Hypothetical) Extended polyether chain480.61.818135.50
Alternative Methyl 6-methylnicotinate151.161.20339.20

Data is calculated using standard cheminformatics software (e.g., SwissADME).[19]

From this hypothetical data, Derivative A appears well-balanced and suitable for potential CNS activity, while Derivative B, with its higher TPSA, is more likely to be peripherally restricted.

In Vitro Assays: Experimental Validation

While in silico tools are excellent for prioritization, experimental data is the gold standard for decision-making. The following assays provide direct, quantitative measurements of key ADME properties.

Passive Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[20][21] It serves as an excellent surrogate for passive, transcellular absorption in the gut.[22]

  • Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Donor Solution: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of the filter (donor) plate.

  • Assembly: The donor plate is placed into a 96-well acceptor plate containing buffer.

  • Incubation: The "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pₑ) is calculated using the following equation: Pₑ = - (Vₐ * Vₑ) / ((Vₐ + Vₑ) * A * t) * ln(1 - [drug]acceptor / [drug]equilibrium)

This assay allows for the rapid classification of compounds as having low, medium, or high passive permeability.

Active Transport and Efflux: The Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters and efflux pumps found in the human intestine.[20][22] This makes it the gold standard in vitro model for predicting human intestinal absorption, as it accounts for both passive diffusion and active transport mechanisms.[23]

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (A-to-B): The test compound is added to the apical (A) side (mimicking the gut lumen), and its appearance on the basolateral (B) side (mimicking the bloodstream) is measured over time.

  • Permeability Measurement (B-to-A): The compound is added to the basolateral side, and its appearance on the apical side is measured. This helps identify active efflux.

  • Quantification: Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS.

  • Efflux Ratio (ER): The ratio of permeability from B-to-A versus A-to-B is calculated. An ER > 2 is a strong indicator that the compound is a substrate for an efflux pump like P-glycoprotein (P-gp).

The diagram below outlines the key differences between the PAMPA and Caco-2 assay setups.

Assays cluster_transport PAMPA PAMPA (Passive Diffusion) Donor Well (Test Compound) Artificial Lipid Membrane Acceptor Well Passive Passive Diffusion PAMPA:membrane->Passive Measures Caco2 Caco-2 Assay (Passive + Active Transport) Apical Side (Test Compound) Differentiated Caco-2 Monolayer Basolateral Side Caco2:monolayer->Passive Measures Active Active Transport / Efflux Caco2:monolayer->Active Also Measures

Caption: Comparison of PAMPA and Caco-2 assay principles.

Metabolic Stability: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily the Cytochrome P450 (CYP) superfamily, which are abundant in the liver.[6][24] High metabolic instability can lead to rapid clearance and poor bioavailability in vivo.

  • Reaction Mixture: The test compound is incubated with pooled human liver microsomes and a co-factor, NADPH (which initiates the metabolic process), in a phosphate buffer.

  • Incubation: The reaction is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining amount of the parent compound.

  • Data Analysis: The percentage of the compound remaining over time is plotted, and the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated.

Comparative In Vitro Data Table

This table presents hypothetical experimental data for the same set of compounds.

CompoundPAMPA Pₑ (10⁻⁶ cm/s)Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s)Efflux RatioMicrosomal t₁/₂ (min)
Core Scaffold 5.24.81.1> 60
Derivative A 12.51.58.345
Derivative B 1.10.91.215
Alternative 8.98.51.0> 60

Interpretation of Hypothetical Data:

  • Derivative A: Shows good passive permeability (high PAMPA Pₑ) but poor apparent permeability in Caco-2 cells, with a high efflux ratio. This strongly suggests it is a substrate for an efflux pump, a significant liability that needs to be addressed through structural modification.

  • Derivative B: Exhibits low permeability in both assays, consistent with its high TPSA. It is also rapidly metabolized, indicating a short half-life in vivo.

  • Core Scaffold & Alternative: Both show moderate to good permeability and high metabolic stability, making them solid starting points for further optimization.

Conclusion: A Pathway to Optimized Drug Candidates

The this compound scaffold represents a promising starting point for the development of novel therapeutics. By employing a strategic and integrated approach that combines the predictive power of in silico modeling with the definitive evidence of in vitro assays, research teams can make informed decisions with greater efficiency. This guide has outlined a robust framework for assessing key drug-like properties, from initial computational filters like Lipinski's Rule of Five and TPSA to critical experimental validations of permeability and metabolic stability. By understanding the "why" behind each protocol and interpreting the comparative data holistically, scientists can more effectively navigate the complex path of drug discovery, optimizing molecular designs to overcome pharmacokinetic hurdles and ultimately identify candidates with a higher probability of clinical success.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational element of responsible science. The proper management and disposal of chemical reagents like Methyl 6-(hydroxymethyl)nicotinate are not merely regulatory hurdles but are critical for ensuring personnel safety, environmental integrity, and the trustworthiness of our work. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Assessment and Chemical Profile: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is essential. This knowledge informs every subsequent step, from selecting personal protective equipment (PPE) to determining the appropriate waste stream. This compound is a solid, crystalline powder, typically white to pale yellow in color[1].

Its primary hazards, as identified in Safety Data Sheets (SDS), are skin and eye irritation[1]. While it may not be classified under the most severe hazard categories, this does not permit complacency. The causality is clear: direct contact can lead to irritation, and proper handling and disposal are the primary preventative measures.

Table 1: Key Safety & Physical Data for this compound

PropertyDataSource
Physical State Solid (Crystal - Powder)TCI Chemicals[1]
Appearance White - Pale yellowTCI Chemicals[1]
Hazards H315: Causes skin irritationH319: Causes serious eye irritationTCI Chemicals[1]
Incompatible Materials Strong oxidizing agents, Strong basesFisher Scientific[2]
Storage Store in a cool, dark, and well-ventilated place. Keep container tightly closed.TCI Chemicals[1], Fisher Scientific[2]

Waste Characterization: The First Critical Decision

The foundational step in any chemical disposal workflow is determining whether the waste is hazardous. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific lists or characteristics such as ignitability, corrosivity, reactivity, and toxicity[3].

While this compound is not specifically "listed" as a hazardous waste by the EPA, and it does not meet the typical characteristics of corrosivity or reactivity, its classification as a skin and eye irritant warrants a cautious approach. In a laboratory setting, the principle of prudent practice dictates that any non-benign chemical reagent, especially a synthetic organic compound with known irritation properties, should be managed as hazardous waste. Disposing of such chemicals down the drain or in regular trash is strictly prohibited[3][4][5]. This approach ensures the highest level of safety and regulatory compliance.

The following diagram illustrates the decision-making process for classifying and handling this chemical waste.

G cluster_0 Phase 1: Waste Generation & Assessment cluster_1 Phase 2: Classification & Action cluster_2 Phase 3: Disposal Protocol A Waste Generated: This compound (Solid, residual solutions, contaminated items) B Consult Safety Data Sheet (SDS) & Institutional Policies A->B C Hazard Identification: - Skin Irritant (H315) - Eye Irritant (H319) B->C D Waste Classification Decision C->D E Treat as Hazardous Waste (Prudent Laboratory Practice) D->E Irritant properties F Prohibited Disposal Routes: - NO Sink Disposal - NO Regular Trash D->F Precautionary principle G Segregate Waste: Store away from incompatibles (oxidizers, strong bases) E->G H Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Date G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Arrange Pickup by Licensed Waste Disposal Vendor I->J

Caption: Decision workflow for the disposal of this compound.

On-Site Management: A Step-by-Step Protocol

Proper management within the laboratory, from the point of generation to the point of pickup, is governed by regulations from bodies like the EPA and OSHA. Adherence to these steps forms a self-validating system of safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn.

  • Gloves: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws[6].

  • Eye Protection: Safety glasses or goggles are mandatory to protect against dust or splashes[1].

  • Lab Coat: A standard lab coat should be worn to prevent skin contact[2].

Step 2: Waste Collection

Waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA). This ensures the waste is under the control of laboratory personnel.

  • Solid Waste: Collect solid this compound, including any contaminated weigh boats or paper, using a scoop or spatula. Avoid creating dust[6].

  • Contaminated Solutions: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix it with other waste streams unless compatibility has been verified.

  • Contaminated Items: Any acutely contaminated items (e.g., pipette tips, paper towels from a spill) should also be placed in the designated solid waste container.

Step 3: Container Selection and Labeling

The container is the primary barrier protecting you and the environment.

  • Compatibility: Use a container made of a material that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, leak-proof screw cap.

  • Labeling: This is a critical regulatory requirement. The label must be affixed to the container as soon as the first drop of waste is added and must include[7][8]:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

    • A list of all chemical constituents if it is a mixture.

    • The date when waste was first added (accumulation start date).

    • The name and contact information of the principal investigator or laboratory.

    • Applicable hazard warnings (e.g., "Irritant").

Step 4: Segregation of Waste

To prevent dangerous chemical reactions, proper segregation is paramount.

  • Store the waste container for this compound away from incompatible materials, particularly strong oxidizing agents and strong bases[2][7].

  • Maintain physical barriers or sufficient distance between incompatible waste classes, such as acids and bases.

Step 5: Storage in the Satellite Accumulation Area (SAA)

The SAA must be managed according to specific rules.

  • Location: The SAA must be at or near the point of waste generation and under the control of lab personnel[9].

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA[3].

  • Container Status: Keep the waste container securely capped at all times, except when adding waste[7]. This prevents the release of vapors and potential spills.

Final Disposal and Decontamination

Off-Site Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company[4][6][10]. Your institution's Environmental Health & Safety (EH&S) department will have established procedures for scheduling waste pickups[3]. Never attempt to dispose of this chemical through a non-certified route.

Disposal of Empty Containers

An "empty" container that held this compound is not truly empty and must be managed as hazardous waste unless properly decontaminated.

  • Decontamination: The standard procedure is to triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble).

  • Rinsate Collection: The rinsate from this cleaning process is considered hazardous waste and must be collected in a designated liquid hazardous waste container[5].

  • Final Container Disposal: After being triple-rinsed and air-dried, and with the original label defaced or removed, the container can typically be disposed of in the regular trash or recycling, pending institutional policy[5].

By following this comprehensive, step-by-step guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a culture of safety and environmental stewardship.

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Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 6-(hydroxymethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl 6-(hydroxymethyl)nicotinate, a key building block in pharmaceutical synthesis. Beyond mere procedural steps, this document delves into the causality behind each recommendation, empowering you with the knowledge to maintain a safe and productive laboratory environment.

Immediate Safety Profile: Understanding the Risks

This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may cause respiratory irritation.[1] The primary routes of exposure are through skin contact, eye contact, and inhalation of its dust or powder form. Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation, but a critical necessity to mitigate these risks. There are currently no established occupational exposure limits (OELs) for this compound, underscoring the importance of minimizing exposure through diligent safety practices.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to preventing exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)Prevents skin contact which can lead to irritation. Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and some organic solvents.[3][4][5] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[2]
Body Protection A knee-length laboratory coat, fully fastenedProtects clothing and underlying skin from spills and contamination.
Respiratory Protection NIOSH-approved N95 respiratorRecommended when handling the powder outside of a chemical fume hood or when there is a potential for aerosolization, to prevent respiratory tract irritation.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound minimizes the risk of exposure and contamination. The following workflow diagram and detailed steps provide a clear and logical sequence for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Chemical Fume Hood) gather_ppe 2. Gather & Inspect PPE prep_area->gather_ppe Ensure clear workspace don_ppe 3. Don PPE gather_ppe->don_ppe Verify integrity of PPE weigh 4. Weigh Compound don_ppe->weigh Proceed to handling dissolve 5. Dissolve/Use in Reaction weigh->dissolve Minimize dust generation decontaminate 6. Decontaminate Surfaces dissolve->decontaminate After experiment completion dispose_waste 7. Segregate & Dispose of Waste decontaminate->dispose_waste Collect all contaminated materials doff_ppe 8. Doff PPE dispose_waste->doff_ppe Move to designated doffing area wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands Final safety step

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) PPE Sequence: [7][8][9][10]

  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Respirator (if required): If working outside a fume hood with the potential for dust, put on your N95 respirator. Ensure a proper fit.

  • Eye Protection: Put on your safety goggles or face shield.

  • Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE Sequence: [7][8][10] The principle is to remove the most contaminated items first.

  • Gloves: Remove your gloves using a glove-to-glove and skin-to-skin technique to avoid contaminating your hands. Dispose of them in the appropriate chemical waste container.

  • Lab Coat: Unfasten your lab coat and remove it by folding it inward on itself, avoiding contact with the contaminated exterior. Place it in a designated area for lab laundry or disposal.

  • Eye Protection: Remove your safety goggles or face shield by handling the earpieces or strap.

  • Respirator (if used): Remove your respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Spill and Disposal Management: Containing and Eliminating Hazards

Accidents can happen, and a well-defined plan for spill cleanup and waste disposal is crucial.

Spill Cleanup Protocol for Solid this compound:[11][12][13][14]
  • Alert and Evacuate: Notify others in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don PPE: If not already wearing it, don the full recommended PPE, including an N95 respirator.

  • Contain the Spill: Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand to prevent the powder from becoming airborne.

  • Clean Up: Carefully scoop the absorbed material and spilled powder into a clearly labeled, sealable plastic bag or container for hazardous waste. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp paper towel. Place the used paper towels into the hazardous waste bag.

  • Dispose: Seal the waste bag and dispose of it according to your institution's hazardous waste procedures.

  • Doff PPE and Wash Hands: Follow the proper doffing procedure and thoroughly wash your hands.

Disposal Plan:

Proper disposal is essential to protect both personnel and the environment.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and cleanup materials, must be placed in a designated and clearly labeled hazardous chemical waste container.[11][12]

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, labeled hazardous waste container. Do not dispose of this chemical down the drain.[13]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of as non-hazardous waste after defacing the label.[14]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory team.

References

  • Lab Manager. (2020, July 1). Proper Sequencing of PPE Use. [Link]

  • Centers for Disease Control and Prevention. Fundamentals of Donning and Doffing PPE in Clinical Laboratories. [Link]

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Unknown. donning-and-doffing-ppe-sop.docx. [Link]

  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. [Link]

  • University of Delaware. Chemical Spill Clean-Up. [Link]

  • Sciencevivid. (2023, February 23). SOP for donning and doffing of Personal Protective Equipment (PPE). [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Unknown. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Unknown. Guide for Chemical Spill Response. [Link]

  • Safety & Risk Services. Spill Clean up Procedure. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]

  • S&G Gloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. [Link]

  • Syracuse University Environmental Health & Safety Services. Irritants. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • Magid. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. [Link]

  • Centers for Disease Control and Prevention. Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]

  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • ORS. Chemical Safety Guide, 5th Ed. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.